o-Tolylmagnesium Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;methylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQOOCGNXAQGW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918613 | |
| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-31-0 | |
| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of o-Tolylmagnesium Bromide from 2-Bromotoluene
This guide provides a comprehensive overview of the synthesis of o-tolylmagnesium bromide, a vital Grignard reagent in organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
Grignard reagents, organometallic compounds typically represented as RMgX, are fundamental building blocks in synthetic organic chemistry.[1][2] Discovered by Victor Grignard in 1900, these reagents are valued for their ability to form new carbon-carbon bonds, acting as potent nucleophiles.[3] this compound (C₇H₇BrMg), derived from 2-bromotoluene (B146081), is a specific aryl Grignard reagent.[4][5] It serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and biaryl compounds.[4][6][7] The synthesis involves the reaction of 2-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[2][4]
Reaction and Mechanism
The core of the synthesis is an oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromotoluene. This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbanion, stabilized by the magnesium halide.
Overall Reaction: CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr (2-Bromotoluene) + (Magnesium) → (this compound)
The reaction proceeds on the surface of the magnesium metal. It is highly exothermic and requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water to quench the reagent and form the corresponding alkane (toluene in this case).[4][8]
Quantitative Data Summary
The following table summarizes the typical stoichiometry and reaction parameters for the synthesis of this compound. Yields for Grignard reactions can be high, often exceeding 80%, but are highly dependent on the purity of reagents and the strict exclusion of atmospheric moisture.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromotoluene | 1.0 equivalent | Must be anhydrous. |
| Magnesium Turnings | 1.1 - 1.5 equivalents | An excess of magnesium is used to ensure complete reaction and to compensate for any passivated surface. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 3-5 mL per mmol of 2-bromotoluene | Diethyl ether is also a common solvent, but THF is often preferred for aryl bromides. |
| Initiators | ||
| Iodine (I₂) | 1-2 small crystals | Used to activate the magnesium surface.[8][9] |
| 1,2-Dibromoethane or Ethyl Bromide | A few drops | Can be used to initiate the reaction if it is sluggish.[10][11] |
| Reaction Conditions | ||
| Temperature | Room Temperature to Reflux (approx. 66°C for THF) | The reaction is exothermic; the addition rate of 2-bromotoluene is controlled to maintain a gentle reflux.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with oxygen and moisture.[8][12] |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the consumption of most of the magnesium metal. |
| Typical Yield | 80 - 95% | Based on titration of the resulting Grignard solution. Specific yields for related Grignard preparations range from 63.6% to 98.5%.[10] |
Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of this compound. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[12]
Apparatus:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet (for nitrogen or argon) and a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.[8][13]
Reagents:
-
Magnesium turnings
-
2-Bromotoluene (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Setup: Place the magnesium turnings into the flame-dried, three-necked flask. The apparatus is then purged with dry nitrogen or argon for several minutes to create an inert atmosphere.[10][12]
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add one or two small crystals of iodine. The iodine will react with the magnesium surface, activating it.[8][9] The disappearance of the characteristic purple/brown color of iodine is an indicator of activation.
-
Grignard Formation: Prepare a solution of 2-bromotoluene in anhydrous THF in the dropping funnel. Add a small aliquot (approx. 5-10%) of this solution to the magnesium suspension.
-
Maintaining Reflux: The reaction should initiate, indicated by a gentle bubbling and an increase in temperature. If the reaction does not start, gentle warming with a heat gun may be necessary.[12] Once initiated, add the remainder of the 2-bromotoluene solution dropwise at a rate that maintains a steady, gentle reflux of the solvent.[12] The exothermic nature of the reaction should sustain the reflux without external heating.
-
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting solution of this compound is usually a grayish-brown, slightly cloudy solution.
-
Use and Titration: The Grignard reagent is highly reactive and sensitive to moisture and air, so it is typically used immediately in the next synthetic step.[8] The concentration of the prepared reagent can be determined by titration before use.
Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Diagram 2: Chemical Transformation Pathway
This diagram shows the chemical structures and transformation from reactant to product.
Caption: Formation of this compound.
References
- 1. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How do these interactions affect the properties of 2 - Bromotoluene? - Blog - Wanhongrun [zbwhr.com]
- 5. askfilo.com [askfilo.com]
- 6. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 7. This compound | 932-31-0 [chemicalbook.com]
- 8. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to o-Tolylmagnesium Bromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of o-tolylmagnesium bromide. It is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who utilize Grignard reagents in their work.
Core Chemical Properties
This compound, an organomagnesium compound, is a prominent member of the Grignard reagent family. It is primarily used in organic synthesis as a nucleophilic source of the o-tolyl group.[1][2] Commercially, it is often available as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[3]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₇H₇BrMg | [2][3] |
| Molecular Weight | 195.34 g/mol | [2][3] |
| CAS Number | 932-31-0 | [2][3] |
| Appearance | Typically a gray to brown solution in ether or THF. | [2] |
| Density | Approximately 1.013 g/mL (for a 2.0M solution in diethyl ether at 25°C) | [3] |
| Solubility | Soluble in diethyl ether and tetrahydrofuran. | [2] |
| Flash Point | -40 °C (-40 °F) (for a solution in diethyl ether) | [3] |
Molecular Structure and the Schlenk Equilibrium
The structure of this compound in solution is more complex than the simple monomeric form, CH₃C₆H₄MgBr, might suggest. Like other Grignard reagents, it exists in a dynamic equilibrium known as the Schlenk equilibrium.[4] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[4]
// Invisible node for the plus sign plus [label="+", shape=plaintext, fontcolor="#202124"];
// Edges to position the plus sign R2Mg -> plus [style=invis]; plus -> MgX2 [style=invis]; } . Caption: The Schlenk Equilibrium for this compound.
The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[4] In diethyl ether, the equilibrium for arylmagnesium bromides generally favors the organomagnesium halide form (RMgX).[5] However, the presence of the various species in solution can affect the reactivity and the outcome of chemical reactions.
Reactivity and Applications
This compound is a strong nucleophile and a strong base. Its primary application is in the formation of carbon-carbon bonds. It readily reacts with a wide range of electrophiles, including:
-
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[6]
-
Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent.[1]
-
Carbon Dioxide: To form carboxylic acids after acidic workup.
-
Nitriles: To form ketones after hydrolysis.
A notable application is in the synthesis of 2-methylbiphenyl (B165360) through a nickel-phosphine catalyzed cross-coupling reaction with chlorobenzene.[7] It is also used in the preparation of o-tolualdehyde by reaction with formylating agents like ethyl formate (B1220265) or N-methylformanilide.[1][8]
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of this compound are provided below. These are representative procedures based on established methods for Grignard reagents.
Synthesis of this compound
This protocol describes the preparation of this compound from o-bromotoluene and magnesium turnings in anhydrous diethyl ether.
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether
-
Iodine (a small crystal for initiation)
-
Standard laboratory glassware for air-sensitive reactions (e.g., three-necked flask, reflux condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine.
-
Reagent Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Add a small amount of a solution of o-bromotoluene in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary.
-
Reaction: Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent.
Reaction with an Electrophile (e.g., Benzaldehyde)
This protocol outlines a general procedure for the reaction of this compound with an aldehyde to form a secondary alcohol.
Materials:
-
This compound solution (prepared as above)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a separate dry flask under a nitrogen atmosphere, dissolve benzaldehyde in anhydrous diethyl ether.
-
Grignard Addition: Cool the benzaldehyde solution in an ice bath. Slowly add the this compound solution via a dropping funnel or syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not widely published. However, based on the known spectra of related aryl Grignard reagents and the principles of NMR and IR spectroscopy, the following characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the tolyl group and the methyl protons. The chemical shifts of the aromatic protons ortho to the MgBr group would likely be shifted upfield compared to toluene (B28343) due to the electron-donating effect of the C-Mg bond.
¹³C NMR Spectroscopy
In the carbon NMR spectrum, the most notable feature would be the signal for the carbon atom directly bonded to the magnesium (ipso-carbon). This signal is expected to be significantly deshielded and may be broad. The chemical shifts of the other aromatic carbons would also be affected by the C-Mg bond.
| Carbon Type | Expected Chemical Shift Range (ppm) |
| C-Mg | Highly deshielded, >160 ppm |
| Aromatic C-H | 110-140 ppm |
| Aromatic C-C | 120-150 ppm |
| -CH₃ | ~20 ppm |
Note: These are estimated ranges based on general principles and data for similar compounds.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy can be a useful tool for monitoring the formation of Grignard reagents.[11][12] The spectrum of this compound would be dominated by the characteristic vibrations of the aromatic ring. A key absorption would be the C-Mg stretching vibration, which for phenylmagnesium bromide appears in the range of 365-383 cm⁻¹.[12]
Safety and Handling
This compound is a highly reactive and hazardous substance that must be handled with appropriate safety precautions.
-
Reactivity with Water: It reacts violently with water and other protic solvents. All reactions must be carried out under strictly anhydrous conditions.
-
Flammability: Solutions in diethyl ether are extremely flammable. Work should be conducted in a well-ventilated fume hood, away from sources of ignition.
-
Corrosivity: It is corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Storage: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. db-thueringen.de [db-thueringen.de]
- 3. o-トリルマグネシウムブロミド 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to o-Tolylmagnesium Bromide (CAS 932-31-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of o-tolylmagnesium bromide, a vital Grignard reagent in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and provides established experimental procedures for its preparation and application in key chemical transformations.
Core Chemical Identity and Properties
This compound, with the CAS number 932-31-0, is an organometallic compound widely utilized as a nucleophilic source of the o-tolyl group.[1] It is typically supplied as a solution in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and appears as a gray to brown liquid.[2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 932-31-0 | [1] |
| Molecular Formula | C₇H₇BrMg | [1] |
| Molecular Weight | 195.34 g/mol | |
| Appearance | Gray to brown solution | [2] |
| Density | Approximately 1.013 g/mL at 25 °C (for a 2.0M solution in diethyl ether) | |
| Solubility | Soluble in ether and other organic solvents. Reacts violently with water. | |
| Melting Point | Not available (typically used in solution) | [2] |
| Boiling Point | Not available (typically used in solution) | [3] |
Structural Information
| Identifier | Value |
| Canonical SMILES | CC1=CC=CC=C1[Mg]Br |
| InChI | InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H3;1H;/q-1;;+2/p-1 |
| InChIKey | DVXDIGKNJYSMFM-UHFFFAOYSA-M |
Safety and Handling
This compound is a reactive and hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water and other protic sources. It can cause severe skin burns and eye damage.[4]
Hazard Summary
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor. |
| Reactivity | Reacts violently with water, acids, and oxidizing agents. |
| Health | Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[4] |
Handling Precautions
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture and air.
-
Keep away from sources of ignition.
-
Ensure that all glassware and equipment are thoroughly dried before use.
Experimental Protocols
This compound is a cornerstone reagent for the introduction of the o-tolyl group in a variety of organic reactions. Below are detailed protocols for its preparation and a key application.
Preparation of this compound (Grignard Reagent)
This protocol describes the general procedure for the synthesis of a Grignard reagent, which can be adapted for this compound.
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium turnings.
-
Add a small portion of a solution of o-bromotoluene in the anhydrous solvent to the flask.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting gray to brown solution of this compound is ready for use.
Workflow for the preparation of this compound.
Synthesis of o-Tolualdehyde via Grignard Reaction with Ethyl Formate (B1220265)
This protocol outlines the synthesis of o-tolualdehyde using this compound and ethyl formate.
Materials:
-
This compound solution
-
Ethyl formate
-
Anhydrous diethyl ether or THF
-
Dilute acid (e.g., HCl or H₂SO₄) for workup
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of ethyl formate in the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add the this compound solution to the cooled ethyl formate solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of dilute acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude o-tolualdehyde.
-
Purify the product by distillation under reduced pressure.
Experimental workflow for the synthesis of o-tolualdehyde.
Applications in Organic Synthesis
This compound is a versatile reagent with numerous applications in the synthesis of complex organic molecules.
Cross-Coupling Reactions
This Grignard reagent is utilized in various cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to form carbon-carbon bonds. These reactions are fundamental in the synthesis of biaryls and other conjugated systems.
Synthesis of Aldehydes and Ketones
As demonstrated in the experimental protocol, the reaction of this compound with formates or other esters provides a straightforward route to aldehydes and ketones.
Synthesis of Pharmaceutical and Agrochemical Intermediates
The nucleophilic nature of this compound makes it a key building block in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. For instance, it is used in the preparation of 4-(2-Methylphenyl)-4-oxobutanoic acid, a key intermediate for M1 muscarinic selective agonist AC-42 derivatives. It can also be used to prepare an iridium(I) mesityl complex, Ir(o-tolyl)(CO)(dppe).
Signaling Pathways and Biological Activity
As a synthetic organometallic reagent, this compound is not known to be involved in any biological signaling pathways. Its high reactivity, particularly with water, precludes its stability and function in biological systems. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. Its biological effects are primarily associated with its corrosive and toxic properties upon exposure.
Conclusion
This compound (CAS 932-31-0) is a powerful and widely used Grignard reagent in organic synthesis. Its ability to act as a potent nucleophile allows for the efficient formation of carbon-carbon bonds, making it an indispensable tool for researchers and professionals in drug development and chemical synthesis. Proper handling and adherence to strict safety protocols are paramount when working with this reactive compound. The experimental protocols provided herein offer a foundation for its preparation and application in common synthetic transformations.
References
An In-depth Technical Guide to o-Tolylmagnesium Bromide Solutions in THF vs. Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of o-tolylmagnesium bromide solutions in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the nuances of these reagent solutions is critical for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes in research and drug development. This document details the physical and chemical properties, preparation, and reactivity of this compound in each solvent, supported by experimental protocols and quantitative data.
Core Concepts: The Schlenk Equilibrium and Solvent Effects
The composition of a Grignard reagent in solution is governed by the Schlenk equilibrium, a dynamic process where the organomagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium halide species.[1] The choice of solvent significantly influences the position of this equilibrium and the overall nature of the Grignard reagent.[1]
References
An In-depth Technical Guide to the Reactivity of o-Tolylmagnesium Bromide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolylmagnesium bromide, an organometallic Grignard reagent, is a versatile and potent nucleophile utilized in the formation of carbon-carbon bonds in organic synthesis. Its reactivity is characterized by the nucleophilic attack of the tolyl group on a wide array of electrophilic centers. The presence of the ortho-methyl group introduces steric considerations that can influence reaction rates, yields, and in some cases, the stereochemical outcome of the reaction. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles, including experimental protocols, quantitative data, and mechanistic insights.
Introduction
Grignard reagents, with the general formula RMgX, are fundamental tools in synthetic organic chemistry for the construction of complex molecular architectures. This compound (CH₃C₆H₄MgBr) is a prominent member of the aryl Grignard reagent family, valued for its ability to introduce the o-tolyl moiety. This guide will delve into the specific reactivity profile of this compound, with a focus on its interactions with key electrophilic functional groups. The steric hindrance imparted by the ortho-methyl group is a recurring theme that distinguishes its reactivity from that of other aryl Grignard reagents.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-bromotoluene (B146081) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond.
Experimental Protocol: Synthesis of this compound
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (argon or nitrogen) to ensure anhydrous conditions.
-
Reagents:
-
Magnesium turnings
-
2-Bromotoluene
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place magnesium turnings and a crystal of iodine in the reaction flask.
-
Add a small amount of a solution of 2-bromotoluene in the anhydrous ether to the flask. The reaction is often initiated by gentle warming.
-
Once the reaction begins (indicated by a color change and/or bubbling), the remaining 2-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete conversion.
-
The resulting grey to brown solution of this compound is then used in subsequent reactions.
-
The following diagram illustrates the general workflow for the synthesis of a Grignard reagent.
An In-depth Technical Guide to the Formation of Grignard Reagents with o-Tolyl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from sterically hindered aryl halides, such as ortho-tolyl (o-tolyl) halides, presents unique challenges due to the steric hindrance imposed by the ortho-substituent. This technical guide provides a comprehensive overview of the synthesis of o-tolylmagnesium halides, detailing optimized reaction conditions, comparative data for different o-tolyl halides, and troubleshooting strategies to overcome common hurdles. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling the efficient and high-yield preparation of these valuable organometallic intermediates.
Introduction
Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of an organic halide with magnesium metal in an ethereal solvent is the most common method for their preparation.[2] However, the formation of Grignard reagents from sterically hindered substrates, such as o-tolyl halides, can be challenging. The ortho-methyl group impedes the approach of the aryl halide to the magnesium surface, often leading to slow initiation, low yields, and an increased propensity for side reactions like Wurtz coupling.[3]
This guide provides a detailed examination of the factors influencing the formation of o-tolylmagnesium chloride, bromide, and iodide, offering practical guidance for their successful synthesis.
Factors Influencing the Formation of o-Tolyl Grignard Reagents
Several key parameters must be carefully controlled to achieve efficient formation of o-tolyl Grignard reagents. These include the choice of halide, solvent, magnesium activation method, and reaction temperature.
Choice of o-Tolyl Halide
The reactivity of the carbon-halogen bond significantly impacts the ease of Grignard reagent formation, following the general trend: I > Br > Cl.[4]
-
o-Tolyl Iodide: Due to the weaker C-I bond, o-tolyl iodide is the most reactive of the three halides. This generally leads to easier initiation of the Grignard reaction. However, the higher reactivity can also increase the likelihood of side reactions, such as Wurtz coupling, where the formed Grignard reagent reacts with unreacted aryl halide.
-
o-Tolyl Bromide: This is often the reagent of choice, offering a good balance between reactivity and stability. It is reactive enough to form the Grignard reagent under reasonable conditions but is generally less prone to Wurtz coupling than the iodide.
-
o-Tolyl Chloride: The C-Cl bond is the strongest, making o-tolyl chloride the least reactive. Consequently, its conversion to the Grignard reagent is the most challenging, often requiring more forcing conditions, such as higher temperatures and the use of activators. However, the resulting o-tolylmagnesium chloride is typically more stable.[5]
Solvent Selection
The choice of solvent is critical for stabilizing the Grignard reagent and facilitating its formation. Anhydrous ethereal solvents are essential, as Grignard reagents are highly reactive towards protic solvents like water and alcohols.[2]
-
Tetrahydrofuran (THF): THF is generally the preferred solvent for preparing Grignard reagents from less reactive aryl halides, including o-tolyl halides. Its higher solvating power compared to diethyl ether helps to stabilize the Grignard reagent and can facilitate the reaction.[5]
-
Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, diethyl ether may be less effective for the formation of o-tolyl Grignard reagents due to the lower reactivity of the starting halides.
Magnesium Activation
A crucial step in initiating the Grignard reaction is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide which must be removed or disrupted to expose the reactive metal surface.[6] Several methods can be employed:
-
Chemical Activation:
-
Iodine (I₂): A small crystal of iodine is commonly used as an initiator. It is believed to react with the magnesium surface, creating reactive sites.[7]
-
1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium to generate magnesium bromide and ethylene (B1197577) gas, which helps to clean the magnesium surface.[6] The "entrainment method" involves a preliminary reaction with a small amount of DBE to activate the magnesium before adding the o-tolyl halide.[8]
-
Diisobutylaluminum Hydride (DIBAL-H): For particularly challenging substrates, DIBAL-H can be an effective activating agent.[9]
-
-
Mechanical Activation:
-
"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can significantly enhance the reactivity and yield of Grignard reagents formed from sterically hindered or less reactive aryl halides.[9] LiCl helps to break down the dimeric or polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.
Reaction Temperature
Temperature control is vital for a successful Grignard reaction.
-
Initiation: Gentle warming may be necessary to initiate the reaction, especially with the less reactive o-tolyl chloride.
-
Propagation: The formation of the Grignard reagent is an exothermic process. Once initiated, the reaction may need to be cooled to maintain a controlled rate and prevent side reactions. For o-tolyl chloride, maintaining a temperature of around 80-85°C has been reported to give high yields in a continuous process.[11]
-
Side Reactions: Higher temperatures can increase the rate of Wurtz coupling.[3] Therefore, a balance must be struck between a temperature high enough to promote the desired reaction and low enough to minimize side product formation.
Quantitative Data on o-Tolyl Grignard Reagent Formation
Quantitative data on the formation of o-tolyl Grignard reagents is crucial for optimizing reaction conditions and predicting yields. The following table summarizes available data from the literature.
| o-Tolyl Halide | Solvent | Initiator/Activator | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| o-Chlorotoluene | THF | Ethyl bromide, Iodine | Reflux | ~1 hour addition, 2 hours reflux | 83 | [5] |
| o-Chlorotoluene | THF | Iodine | 80 - 85 | Continuous flow | 97.8 | [11] |
| p-Chlorotoluene | THF/Toluene | Iodine | Reflux | Not specified | 94.8 | [12] |
| p-Tolylmagnesium Bromide | THF | None | Room Temperature | ~3 hours | ~90 | [13][14] |
Note: Data for p-tolyl halides is included for comparative purposes.
Experimental Protocols
The following are general experimental protocols for the preparation of o-tolyl Grignard reagents. It is crucial that all glassware is thoroughly dried, and all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
General Protocol for the Preparation of o-Tolylmagnesium Bromide
This protocol is adapted from procedures for similar aryl Grignard reagents.[13]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing calcium chloride or silica (B1680970) gel), and a dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small amount of anhydrous THF to just cover the magnesium.
-
Reagent Addition: In the dropping funnel, prepare a solution of o-bromotoluene (1.0 equivalent) in anhydrous THF. Add a small portion of the o-bromotoluene solution to the magnesium suspension. The reaction may be initiated by gentle warming with a heat gun. A successful initiation is indicated by the disappearance of the iodine color, bubbling, and an increase in temperature.
-
Reaction Progression: Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-3 hours to ensure complete reaction. The resulting grey to brownish solution is the this compound reagent.
Protocol for the Preparation of o-Tolylmagnesium Chloride
This protocol is based on a patented procedure.[5]
-
Apparatus Setup: Follow the same setup as for this compound.
-
Magnesium and Initiator: Place magnesium turnings (1.0 g atom equivalent) in the flask. Add a small amount of an initiator, such as a few drops of ethyl bromide and a small crystal of iodine.
-
Reagent Addition: Prepare a solution of o-chlorotoluene (1.0 mole equivalent) in anhydrous THF (3.0 mole equivalents). Add a small portion of this solution to the flask to initiate the reaction.
-
Reaction Progression: Once the reaction begins, add the rest of the o-chlorotoluene/THF mixture slowly while stirring. The reaction may become exothermic and require cooling to maintain control.
-
Completion: After the addition is complete, continue to heat the reaction mixture at reflux for approximately two hours.
Troubleshooting
The formation of Grignard reagents from o-tolyl halides can be prone to several issues. The following troubleshooting guide addresses common problems and offers potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface- Low reactivity of the halide | - Ensure all glassware is rigorously flame-dried and solvents are anhydrous.- Use a fresh bottle of magnesium turnings.- Activate the magnesium using iodine, 1,2-dibromoethane, or sonication.- Gently warm the reaction mixture.- For o-tolyl chloride, consider using "Turbo-Grignard" conditions (add anhydrous LiCl). |
| Low yield of Grignard reagent | - Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Quenching by moisture or acidic impurities | - Increase reaction time or temperature.- Add the o-tolyl halide solution slowly to the magnesium suspension to minimize high local concentrations.- Ensure all reagents are pure and dry. |
| Formation of significant Wurtz coupling byproduct (o,o'-bitolyl) | - High local concentration of o-tolyl halide- High reaction temperature | - Use slow, dropwise addition of the halide.- Maintain a controlled, moderate temperature.- Consider using a more dilute solution of the o-tolyl halide. |
Visualizations
Signaling Pathway of Grignard Reagent Formation
Caption: Mechanism of o-tolyl Grignard reagent formation.
Experimental Workflow for o-Tolyl Grignard Synthesis
Caption: General workflow for o-tolyl Grignard synthesis.
Troubleshooting Logic for Grignard Reaction Initiation
Caption: Decision tree for troubleshooting Grignard initiation.
Conclusion
The successful formation of Grignard reagents from o-tolyl halides is readily achievable with careful attention to experimental parameters. The steric hindrance of the ortho-methyl group necessitates the use of appropriate solvents like THF, effective magnesium activation techniques, and controlled reaction temperatures. While o-tolyl chloride is the least reactive, its conversion to the Grignard reagent can be accomplished in high yield under optimized conditions. o-Tolyl bromide generally offers a good compromise between reactivity and ease of handling. By following the protocols and troubleshooting guidance provided in this technical guide, researchers can reliably prepare these valuable sterically hindered Grignard reagents for their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN104497026A - Production equipment and preparation technology for o-chlorotoluene Grignard reagent - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Appearance of o-Tolylmagnesium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance of o-tolylmagnesium bromide solution, a vital Grignard reagent in organic synthesis. This document consolidates information from chemical suppliers, safety data sheets, and established laboratory protocols to offer a detailed description for researchers and professionals in drug development and chemical sciences.
Physical and Chemical Properties
This compound (C₇H₇BrMg) is an organomagnesium compound valued for its role in forming carbon-carbon bonds. It is almost exclusively handled as a solution in an ethereal solvent, typically diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), due to its high reactivity and instability in its pure form.
General Appearance
Solutions of this compound are consistently described as liquids ranging in color from gray to brown.[1] Some suppliers also characterize the color as yellow to brown. The solution's appearance can vary from clear to hazy and may develop turbidity or a precipitate upon standing, particularly in colder conditions.[1] This precipitation is often attributed to the complex nature of the Schlenk equilibrium in solution.
The appearance of the solution is a key indicator of the Grignard reagent's quality. A significant deviation from the typical color range or the presence of excessive solids may suggest decomposition or contamination.
Quantitative Data
The following table summarizes the key quantitative data for commercially available this compound solutions.
| Property | Value | Solvent | Source |
| Concentration | 2.0 M | Diethyl Ether | Sigma-Aldrich |
| ~0.9 M (ca. 17%) | Tetrahydrofuran | TCI Chemicals | |
| Density | 1.013 g/mL at 25 °C | Diethyl Ether | Sigma-Aldrich |
| Molecular Formula | C₇H₇BrMg | - | Multiple |
| Molecular Weight | 195.34 g/mol | - | Multiple |
Experimental Protocol for Synthesis
While this compound is commercially available, it can also be prepared in the laboratory. The following is a representative protocol for its synthesis from o-bromotoluene and magnesium metal, based on general procedures for aryl Grignard reagents.
Materials and Equipment
-
o-Bromotoluene (freshly distilled)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure
-
Preparation of Apparatus: Assemble the flame-dried glassware, including the round-bottom flask containing a magnetic stir bar and magnesium turnings, a reflux condenser, and an addition funnel. Ensure the entire system is under an inert atmosphere to exclude moisture and oxygen.
-
Initiation: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine helps to activate the magnesium surface.
-
Preparation of o-Bromotoluene Solution: In the addition funnel, prepare a solution of o-bromotoluene in anhydrous diethyl ether or THF.
-
Reaction Initiation: Add a small portion of the o-bromotoluene solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator like iodine. The start of the reaction is visually indicated by the disappearance of the iodine color and the appearance of a slight turbidity or cloudiness in the solution.[2] Bubbles may also be observed forming on the surface of the magnesium.
-
Addition of o-Bromotoluene: Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.
-
Completion and Final Appearance: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The final solution of this compound will typically appear as a gray to brown, possibly cloudy, liquid. The appearance is sometimes described as resembling "dirty dishwater," which is characteristic of many Grignard reagents.
Visual Representations
Synthesis of this compound
The following diagram illustrates the synthetic pathway for the preparation of this compound from o-bromotoluene and magnesium in an ether solvent.
Caption: Synthesis of this compound.
Experimental Workflow
The logical flow of the synthesis described in the experimental protocol is depicted in the diagram below.
Caption: Experimental workflow for synthesis.
References
An In-depth Technical Guide to the Solubility of o-Tolylmagnesium Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of o-tolylmagnesium bromide (2-methylphenylmagnesium bromide), a crucial Grignard reagent in organic synthesis. The selection of an appropriate solvent is paramount for the successful formation, stability, and reactivity of this organometallic compound, directly impacting reaction yields and safety profiles. This document consolidates available solubility data, outlines key factors influencing solubility, and provides detailed experimental protocols for its synthesis and concentration determination.
Factors Influencing Solubility
The solubility of Grignard reagents like this compound is not a simple dissolution process. It is governed by a complex interplay of chemical equilibria and solvation effects, primarily the Schlenk Equilibrium and the coordinating ability of the solvent.
The Schlenk Equilibrium:
In solution, Grignard reagents exist in a dynamic equilibrium between the organomagnesium halide (RMgX) and its disproportionation products: the dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂).[1][2]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent, temperature, and the nature of the organic group (R) and halide (X).[1] Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they coordinate to the magnesium center, stabilizing the monomeric RMgX species in solution.[3] This coordination prevents the precipitation of insoluble magnesium halides, thereby enhancing the overall solubility of the Grignard reagent.[1][3]
Solvent Properties:
-
Lewis Basicity: Ethers act as Lewis bases, donating lone pairs of electrons from their oxygen atoms to the electron-deficient magnesium center.[3] This solvation is critical for dissolving the Grignard reagent. THF is generally a better solvating agent than diethyl ether because its oxygen atom is more sterically accessible, leading to stronger complexation.[4]
-
Polarity and Dielectric Constant: The polarity of the solvent enhances the reactivity and solubility of the organometallic species.[3]
-
"Green" Solvents: While THF is a highly effective solvent, alternatives like 2-Methyltetrahydrofuran (MTHF) are gaining traction due to their improved safety profiles and origin from renewable resources.[5] For some Grignard reagents, MTHF has been reported to offer superior solubility compared to THF.[5]
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published in readily available literature. Solubility is more commonly expressed as the stable concentration at which the reagent is commercially sold or used in specific synthetic procedures. The data below is compiled from commercial supplier information and typical reaction concentrations.
| Solvent | Formula | Typical Concentration (mol/L) | Comments |
| Tetrahydrofuran | C₄H₈O | ~0.9 M[6][7] | THF is an excellent solvent, forming stable solutions. It is often preferred for its ability to dissolve a wide range of Grignard reagents.[4] |
| Diethyl Ether | (C₂H₅)₂O | ~2.0 M[8][9] | Diethyl ether is a traditional and effective solvent for Grignard reagent formation and use.[3] Solutions can sometimes form precipitates, especially in cold conditions, due to shifts in the Schlenk equilibrium.[6] |
| 2-Methyltetrahydrofuran | C₅H₁₀O | Data not specified, but generally high | MTHF is noted to provide solubility often greater than THF for many Grignard reagents, simplifying transport and allowing for higher reaction concentrations.[5] |
| Toluene (B28343) / Ether Mixtures | C₇H₈ / (C₂H₅)₂O | Variable | Grignard reagents can be prepared in hydrocarbon solvents like toluene with a catalytic or sub-stoichiometric amount of an ether.[10] In these systems, the soluble species is a complex, while magnesium halides tend to precipitate, driving the Schlenk equilibrium to the right.[10] |
Note: The concentrations listed represent common, stable solutions and are a practical measure of the reagent's solubility under typical laboratory conditions. Precipitates may form in these solutions upon standing or at low temperatures, representing species that have exceeded their solubility limit due to shifts in the complex Schlenk equilibrium.[2][6]
Visualized Workflows and Equilibria
The following diagrams, generated using Graphviz, illustrate the key processes and relationships discussed in this guide.
Caption: The Schlenk Equilibrium in ethereal solvents.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for determining Grignard reagent concentration by iodine titration.
Experimental Protocols
Handling of Grignard reagents requires stringent anhydrous and anaerobic conditions. All glassware should be rigorously dried (flame-dried or oven-dried at >120°C), and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.[11][12]
This protocol describes a general laboratory-scale preparation.
Apparatus:
-
Three-neck round-bottom flask, flame-dried.
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂).
-
Pressure-equalizing addition funnel.
-
Magnetic stirrer and stir bar.
-
Inert gas (N₂ or Ar) inlet.
Reagents:
-
Magnesium turnings.
-
2-Bromotoluene (o-bromotoluene), anhydrous.
-
Anhydrous diethyl ether or THF.
-
Iodine crystal (for activation, if needed).
Procedure:
-
Setup: Assemble the flame-dried glassware while still warm and cool under a stream of inert gas. Place the magnesium turnings in the flask.
-
Reagent Preparation: In the addition funnel, prepare a solution of o-bromotoluene in a portion of the anhydrous solvent. Add enough additional solvent to the reaction flask to cover the magnesium turnings.
-
Initiation: Add a small amount (approx. 10%) of the o-bromotoluene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight cloudiness.[11] If it fails to start, add one small crystal of iodine or gently warm the flask with a heat gun.[11][12]
-
Addition: Once the reaction has started, add the remaining o-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle, steady reflux.[13] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically finished when most of the magnesium metal has been consumed, and the solution appears as a characteristic grayish-brown mixture. The resulting solution should be used promptly.
The concentration of active Grignard reagent is best determined by titration, as the yield is never perfectly quantitative. The method of Knochel using iodine is common and reliable.[11][14]
Apparatus:
-
Flame-dried vial with a magnetic stir bar and septum.
-
1.00 mL syringe.
-
Ice bath.
Reagents:
-
Iodine (I₂), accurately weighed.
-
Anhydrous THF.
-
Lithium chloride (LiCl).
-
The prepared this compound solution.
Procedure:
-
Prepare Titrant: In a flame-dried vial under inert gas, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[14] The LiCl helps solubilize the magnesium halide byproducts. The solution will be dark brown.
-
Setup: Cool the iodine solution to 0°C in an ice bath.
-
Titration: Using a 1.00 mL syringe, slowly add the prepared this compound solution dropwise to the vigorously stirred iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[11] Record the volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = Mass of I₂ / Molar Mass of I₂ (253.8 g/mol )
-
The stoichiometry of the reaction is 1:1 (RMgX + I₂ → RI + MgXI). Therefore, Moles of Grignard = Moles of I₂.
-
Molarity (mol/L) = Moles of Grignard / Volume of Grignard solution added (in Liters).
-
For accuracy, the titration should be repeated, and the results averaged.[14]
-
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijarse.com [ijarse.com]
- 6. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
o-Tolylmagnesium Bromide: A Comprehensive Technical Guide to its Application as a Nucleophilic Aryl Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolylmagnesium bromide, an organomagnesium halide, is a versatile and highly reactive Grignard reagent extensively utilized in organic synthesis as a potent nucleophilic source of the o-tolyl group. This technical guide provides an in-depth overview of its chemical properties, preparation, and diverse applications, with a particular focus on its role in the formation of carbon-carbon bonds through reactions with various electrophiles. Detailed experimental protocols for key reactions, including Kumada cross-coupling and nucleophilic additions to carbonyl compounds, are presented alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide incorporates visual representations of reaction mechanisms and experimental workflows to provide a clear and comprehensive understanding of the practical application of this compound in modern synthetic chemistry.
Introduction
Grignard reagents, discovered by Victor Grignard in 1900, are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1] Among these, this compound (CH₃C₆H₄MgBr) stands out as a valuable reagent for introducing the sterically hindered o-tolyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and materials science.[2][3] Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, allowing for efficient bond formation with a variety of electrophilic partners.[2] This guide will delve into the technical aspects of utilizing this compound as a nucleophilic aryl source.
Physicochemical Properties and Safety Information
This compound is typically supplied as a solution in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain its stability and reactivity.[2][4]
Table 1: Physicochemical Properties of this compound [2][5]
| Property | Value |
| Chemical Formula | C₇H₇BrMg |
| Molecular Weight | 195.34 g/mol |
| Appearance | Typically a gray to brown solution |
| Solubility | Soluble in ethereal solvents (diethyl ether, THF) |
| CAS Number | 932-31-0 |
Safety Precautions: this compound is a highly flammable and corrosive substance that reacts violently with water and protic solvents. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn at all times. All work should be conducted in a well-ventilated fume hood.
Preparation of this compound
The standard method for preparing this compound involves the reaction of o-bromotoluene with magnesium metal turnings in an anhydrous ethereal solvent.[6]
Experimental Protocol: Preparation of this compound
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Assemble the dry glassware and flush the system with an inert gas.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small portion of the o-bromotoluene solution in the anhydrous solvent to the flask.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
The resulting gray-to-brown solution of this compound is ready for use.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. o-トリルマグネシウムブロミド 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 3. Manufacturers of this compound solution 2.0 M in diethyl ether, CAS 932-31-0, T 1512, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. rsc.org [rsc.org]
- 5. 邻甲苯基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes and Protocols: o-Tolylmagnesium Bromide in Kumada Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kumada cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed independently by the groups of Kumada and Corriu in 1972, this reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, most commonly nickel or palladium.[1][2][3] o-Tolylmagnesium bromide, a readily accessible Grignard reagent, serves as a valuable building block in the synthesis of sterically hindered biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.
These application notes provide a comprehensive overview of the use of this compound in Kumada cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions and yields, and a discussion of the reaction mechanisms.
Catalytic Systems and Mechanisms
The catalytic cycle of the Kumada coupling is well-established and proceeds through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Both nickel and palladium catalysts are effective for these transformations, with the choice of catalyst and ligands often influencing the reaction's efficiency and substrate scope.
Palladium-Catalyzed Kumada Coupling:
The generally accepted mechanism for the palladium-catalyzed Kumada coupling begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species to form a palladium(II) intermediate. This is followed by transmetalation with the Grignard reagent, in this case, this compound, to generate a diorganopalladium(II) complex. Finally, reductive elimination from this complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[3]
Caption: Palladium-catalyzed Kumada cross-coupling cycle.
Nickel-Catalyzed Kumada Coupling:
Nickel catalysts are also highly effective for Kumada couplings and are often favored for their lower cost and ability to activate less reactive aryl chlorides.[1] The mechanism is analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) catalytic intermediates.[1] Some studies also suggest the involvement of Ni(I)/Ni(III) catalytic cycles, particularly with certain ligands and substrates.[4]
Caption: Nickel-catalyzed Kumada cross-coupling cycle.
Data Presentation
The following tables summarize the results of Kumada cross-coupling reactions using this compound with various aryl electrophiles and catalytic systems.
Table 1: Palladium-Catalyzed Cross-Coupling of this compound
| Entry | Aryl Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Naphthyl tosylate | Pd(P(o-tol)₃)₂ (1) | Josiphos-type ligand (1) | Toluene | RT | 4 | 99 | [5] |
Table 2: Nickel-Catalyzed Cross-Coupling of this compound
| Entry | Alkyl Halide | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromooctane | NiCl₂(dme) (5) | 1,3-Butadiene | THF | 0 | 10 | 92 (GC) | [6] |
Table 3: Iron-Catalyzed Cross-Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloroanisole | FeCl₃ (5) | None | THF/NMP | RT | 24 | Very Poor | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a general procedure for the synthesis of aryl Grignard reagents.[8]
Caption: Workflow for this compound preparation.
Materials:
-
Magnesium turnings
-
2-Bromotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, for initiation)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under a stream of argon.
-
Add a small crystal of iodine (if needed to initiate the reaction).
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous THF.
-
Add a small portion of the 2-bromotoluene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating with a heat gun may be necessary to start the reaction.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Cool the resulting dark solution of this compound to room temperature. The Grignard reagent is now ready for use in the subsequent cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Kumada Coupling of this compound with 2-Naphthyl Tosylate[5]
Caption: Experimental workflow for a Pd-catalyzed Kumada coupling.
Materials:
-
2-Naphthyl tosylate
-
This compound solution in THF
-
Pd(P(o-tol)₃)₂
-
Josiphos-type ligand
-
Toluene, anhydrous
-
1.0 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Into a small vial, place Pd(P(o-tol)₃)₂ (0.010 mmol), the Josiphos-type ligand (0.010 mmol), and 2-naphthyl tosylate (1.00 mmol).
-
Dissolve the solids in 3 mL of toluene.
-
With a syringe, add the solution of this compound (1.0 mmol) in THF to the well-stirred solution at room temperature.
-
Close the vial and stir the solution at room temperature for 4 hours.
-
After the reaction is complete, hydrolyze the mixture with 1.0 M HCl.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(o-tolyl)naphthalene.
Conclusion
This compound is a highly effective reagent in Kumada cross-coupling reactions for the synthesis of biaryl compounds, particularly those with steric hindrance around the newly formed C-C bond. The choice of catalyst, whether palladium, nickel, or another transition metal, along with the appropriate ligands and reaction conditions, can be tailored to achieve high yields and selectivity for a variety of substrates. The detailed protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The versatility and efficiency of the Kumada coupling make it a valuable transformation in the toolkit of organic chemists in both academic and industrial settings.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Synthesis of Biaryl Compounds Using o-Tolylmagnesium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where these structures are prevalent. The Kumada-Tamao-Corriu cross-coupling reaction, a powerful method for carbon-carbon bond formation, provides a direct and efficient route to these valuable compounds. This application note details the use of o-tolylmagnesium bromide as a key Grignard reagent in nickel-, palladium-, and iron-catalyzed cross-coupling reactions for the synthesis of a variety of biaryl compounds. Special attention is given to providing detailed experimental protocols and a comprehensive summary of reaction outcomes to aid researchers in the practical application of this methodology.
Reaction Principle
The core of this synthetic approach is the Kumada coupling reaction, which involves the reaction of a Grignard reagent (R-MgX) with an organic halide (R'-X) in the presence of a transition metal catalyst, typically nickel or palladium. The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation of the aryl group from the Grignard reagent to the metal center, and reductive elimination to form the biaryl product and regenerate the active catalyst.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from established procedures for the synthesis of analogous Grignard reagents.[1]
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Initiation: A small amount of a solution of o-bromotoluene (1.0 equivalent) in anhydrous THF is added to the magnesium turnings. The reaction can be gently warmed with a heat gun to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle refluxing.
-
Addition: The remaining solution of o-bromotoluene in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of this compound is then cooled to room temperature and is ready for use in subsequent coupling reactions.
Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Chloride
This protocol is based on a patented procedure for the synthesis of 2-methylbiphenyl.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Aryl chloride (e.g., Chlorobenzene)
-
Anhydrous nickel(II) halide (e.g., NiCl₂)
-
Triarylphosphine ligand (e.g., Triphenylphosphine)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the anhydrous nickel(II) halide (e.g., 1-5 mol%) and the triarylphosphine ligand (e.g., 1-5 mol%) are dissolved in anhydrous THF.
-
Reactant Addition: The aryl chloride (1.0 equivalent) is added to the catalyst mixture.
-
Grignard Addition: The freshly prepared solution of this compound (1.1-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Protocol 3: Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Tosylate
This protocol is based on a reported procedure for the coupling of Grignard reagents with aryl tosylates.[2]
Materials:
-
This compound solution in THF (from Protocol 1)
-
Aryl tosylate (e.g., 2-Naphthyltosylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (if required by the catalyst)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst System: In a Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., 1-3 mol%) and any necessary ligand are dissolved in the anhydrous solvent.
-
Reactant Addition: The aryl tosylate (1.0 equivalent) is added to the catalyst solution.
-
Grignard Addition: The solution of this compound (1.0-1.2 equivalents) is added dropwise to the reaction mixture at room temperature.[2]
-
Reaction: The mixture is stirred at room temperature or heated as required for 1-12 hours, with reaction progress monitored by a suitable analytical technique.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 2.
Protocol 4: Iron-Catalyzed Cross-Coupling of this compound with an Aryl Chloride
Materials:
-
This compound solution in THF (from Protocol 1)
-
Aryl chloride (e.g., 1-Chloro-2-methoxybenzene)
-
Iron catalyst (e.g., FeCl₃, Fe(acac)₃)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, the iron catalyst (e.g., 5 mol%) is suspended in anhydrous THF.
-
Reactant Addition: The aryl chloride (1.0 equivalent) is added to the flask.
-
Grignard Addition: The this compound solution (1.2 equivalents) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: The reaction is stirred for the specified time, typically ranging from 30 minutes to a few hours.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the nickel- and palladium-catalyzed reactions described above. Purification is typically achieved by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesis of biaryl compounds using this compound with various catalytic systems and aryl halides.
Table 1: Nickel-Catalyzed Cross-Coupling Reactions
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | NiCl₂ | PPh₃ | THF | Reflux | 12 | >95 (GC Area) |
| 2 | 2-Chlorotoluene | NiCl₂(dppe) | - | THF | RT | 24 | - |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Aryl Halide/Electrophile | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthyltosylate | Pd(OAc)₂ | - | THF | RT | 2 | Excellent[2] |
Table 3: Iron-Catalyzed Cross-Coupling Reactions
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-2-methoxybenzene | FeCl₃ | - | THF | RT | 1 | 99 |
| 2 | 2-Chloroanisole | Fe(acac)₃ | NHC | THF | RT | - | Very Poor[3] |
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Kumada cross-coupling reaction.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Experimental Workflow
The general workflow for the synthesis of biaryl compounds using this compound is depicted below.
Caption: General experimental workflow for biaryl synthesis.
Conclusion
The use of this compound in Kumada-type cross-coupling reactions offers a versatile and efficient method for the synthesis of a range of 2-methyl-substituted biaryl compounds. Nickel, palladium, and iron catalysts have all been shown to be effective, with the choice of catalyst and reaction conditions influencing the outcome and substrate scope. The protocols and data presented herein provide a practical guide for researchers to successfully implement these transformations in their own synthetic endeavors, contributing to the advancement of drug discovery and materials science.
References
Application Notes and Protocols: o-Tolylmagnesium Bromide Addition to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic addition of o-tolylmagnesium bromide to various aldehydes, a key carbon-carbon bond-forming reaction in organic synthesis. This reaction is instrumental in the preparation of secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
The Grignard reaction, the addition of an organomagnesium halide to a carbonyl group, is a cornerstone of synthetic organic chemistry. The reaction of this compound with aldehydes provides a reliable method for the synthesis of (o-tolyl)carbinols. The steric hindrance imparted by the ortho-methyl group on the Grignard reagent can influence the stereochemical outcome of the reaction and may require careful optimization of reaction conditions. These protocols outline the preparation of the Grignard reagent and its subsequent reaction with various aldehydes.
Data Presentation
The following table summarizes the reaction of this compound with various aldehydes, detailing the specific conditions and corresponding yields of the secondary alcohol products.
| Aldehyde Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl formate | o-Tolualdehyde | Diethyl ether, reflux | 62-70 | [1] |
| Benzaldehyde | (2-Methylphenyl)(phenyl)methanol | Diethyl ether, 0 °C to rt, 1 h | Not Specified | General Protocol |
| Propanal | 1-(2-Methylphenyl)propan-1-ol | Diethyl ether, 0 °C to rt, 1 h | Not Specified | General Protocol |
| Acetaldehyde (B116499) | 1-(2-Methylphenyl)ethanol | Diethyl ether, 0 °C to rt, 1 h | Not Specified | General Protocol |
Note: While specific yield data for the addition of this compound to benzaldehyde, propanal, and acetaldehyde were not explicitly found in the search results, the provided protocols represent standard conditions for such transformations. Yields are typically moderate to high, contingent on the purity of reagents and strict adherence to anhydrous conditions.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the formation of the Grignard reagent from 2-bromotoluene (B146081) and magnesium turnings.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or heat gun
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or in a warm water bath, evidenced by the disappearance of the iodine color and the onset of gentle reflux.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for 1-2 hours to ensure complete consumption of the magnesium. The resulting this compound solution should appear as a cloudy, grayish mixture.
Protocol 2: Addition of this compound to an Aldehyde
This protocol details the general procedure for the reaction of the prepared Grignard reagent with an aldehyde.
Materials:
-
Freshly prepared this compound solution
-
Aldehyde (e.g., benzaldehyde, propanal, acetaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared this compound solution to 0 °C in an ice bath.
-
Aldehyde Addition: Prepare a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated sodium chloride solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude secondary alcohol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
Signaling Pathway of Grignard Reaction
Caption: Mechanism of this compound Addition to an Aldehyde.
Experimental Workflow
Caption: Experimental Workflow for the Synthesis of Secondary Alcohols.
References
Application Notes and Protocols for o-Tolylmagnesium Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolylmagnesium bromide is a versatile Grignard reagent with significant applications in the synthesis of pharmaceutical compounds. Its utility lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. A notable application is the synthesis of 4-(2-Methylphenyl)-4-oxobutanoic acid, a crucial precursor for the development of M1 muscarinic selective agonists such as AC-42 derivatives. Additionally, its role in the synthesis of 2-methylbiphenyl, a scaffold found in some biologically active molecules, is discussed. This guide includes detailed experimental procedures, quantitative data, and visualizations to aid researchers in the practical application of this reagent.
Introduction
Grignard reagents are a cornerstone of organic synthesis, valued for their ability to create new carbon-carbon bonds with a wide range of electrophiles. This compound (CH₃C₆H₄MgBr), an organomagnesium halide, is a powerful nucleophile that introduces the o-tolyl group into a target molecule. This reactivity is particularly relevant in pharmaceutical development, where the precise construction of complex organic molecules is paramount. This document focuses on the practical application of this compound in the synthesis of pharmaceutical intermediates, providing detailed protocols and data to support research and development efforts.
Key Applications in Pharmaceutical Synthesis
Synthesis of a Key Intermediate for M1 Muscarinic Agonists
This compound is instrumental in the synthesis of 4-(2-Methylphenyl)-4-oxobutanoic acid, a key intermediate for the M1 muscarinic selective agonist AC-42 derivatives.[1] M1 muscarinic receptors are implicated in cognitive processes, and agonists targeting this receptor are of interest for the treatment of neurological disorders like Alzheimer's disease.
Signaling Pathway of M1 Muscarinic Acetylcholine (B1216132) Receptor
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway. Upon binding of an agonist, the receptor activates the Gq protein, initiating a cascade of intracellular events that ultimately lead to a cellular response.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocol: Synthesis of 4-(2-Methylphenyl)-4-oxobutanoic Acid
This protocol describes the reaction of this compound with succinic anhydride (B1165640) to yield 4-(2-Methylphenyl)-4-oxobutanoic acid.
Reaction Scheme:
Caption: Synthesis of 4-(2-Methylphenyl)-4-oxobutanoic acid.
Materials:
-
This compound solution (e.g., 2.0 M in diethyl ether)
-
Succinic anhydride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (e.g., 10% aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Succinic Anhydride: Succinic anhydride is dissolved in anhydrous THF and placed in the reaction flask. The flask is cooled in an ice bath.
-
Grignard Reaction: The this compound solution is added dropwise from the dropping funnel to the stirred solution of succinic anhydride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and 10% hydrochloric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or ethyl acetate/hexane).
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| This compound (2.0 M) | 195.34 | 0.1 | 50 mL | - |
| Succinic Anhydride | 100.07 | 0.1 | 10.0 g | - |
| 4-(2-Methylphenyl)-4-oxobutanoic Acid | 192.21 | - | - | ~70-80% |
Note: The yield is an approximation based on similar Grignard reactions and may vary depending on the specific reaction conditions and purification efficiency.
Synthesis of 2-Methylbiphenyl
This compound can also be used in cross-coupling reactions to form biaryl compounds. An example is the synthesis of 2-methylbiphenyl, a precursor for various organic molecules, including ligands for catalysis and potentially pharmaceutical intermediates.
Experimental Protocol: Synthesis of 2-Methylbiphenyl via Kumada Coupling
This protocol describes the nickel-catalyzed cross-coupling reaction of this compound with chlorobenzene.
Reaction Scheme:
Caption: Synthesis of 2-Methylbiphenyl.
Materials:
-
This compound solution (e.g., 1.0 M in THF)
-
Chlorobenzene
-
Anhydrous Nickel(II) bromide (NiBr₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1 M)
Procedure:
-
Catalyst Preparation: In a dry reaction flask under an inert atmosphere, anhydrous nickel(II) bromide and triphenylphosphine are suspended in anhydrous THF.
-
Addition of Reactants: Chlorobenzene is added to the catalyst suspension.
-
Grignard Addition: The this compound solution is added to the mixture over a period of several hours. The reaction is exothermic, and the temperature may rise.
-
Reaction Monitoring: The reaction is stirred overnight at ambient temperature. The progress can be monitored by gas chromatography (GC).
-
Workup: The reaction is quenched with aqueous hydrochloric acid. The organic phase is separated, washed with water, and dried.
-
Purification: The solvent is removed, and the product is purified by vacuum distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | GC Area % (Product) |
| o-Tolylmagnesium Chloride | - | 0.43 | 430 cc (1M in THF) | - |
| Chlorobenzene | 112.56 | 1.2 | 135 g | - |
| NiBr₂ | 218.5 | 0.004 | 0.87 g | - |
| PPh₃ | 262.29 | 0.016 | 4.2 g | - |
| 2-Methylbiphenyl | 168.24 | - | - | 97% |
Data adapted from a patent describing a similar process.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates. Its application in the preparation of the precursor for M1 muscarinic agonists highlights its importance in the development of treatments for neurological disorders. Furthermore, its utility in forming biaryl structures demonstrates its versatility in constructing diverse molecular scaffolds. The detailed protocols and data presented in this document are intended to facilitate the use of this compound in a research and development setting, enabling the efficient synthesis of complex and potentially therapeutic molecules. As with all Grignard reagents, careful handling under anhydrous conditions is crucial for successful and reproducible results.
References
Application Notes and Protocols: o-Tolylmagnesium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of o-tolylmagnesium bromide in the total synthesis of complex natural products are not extensively documented in publicly available literature, its utility as a versatile Grignard reagent suggests its potential in the construction of intricate molecular architectures. These application notes provide a detailed overview of the preparation of this compound and its characteristic reactions, offering protocols and data that can be adapted for the synthesis of complex molecules, including intermediates for natural product synthesis.
Overview of this compound
This compound (CH₃C₆H₄MgBr) is an organomagnesium halide, commonly known as a Grignard reagent. It is a powerful nucleophile and a strong base, making it a valuable tool for the formation of carbon-carbon bonds.[1] This reagent is typically prepared in situ from 2-bromotoluene (B146081) and magnesium metal in an ethereal solvent. It is commercially available as a solution in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[2][3]
Key Applications in Synthesis:
-
Nucleophilic Addition to Carbonyls: Reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively. This is a fundamental transformation for building molecular complexity.
-
Cross-Coupling Reactions: Participates in various transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi) to form biaryl structures or to couple with other organic halides.[4][5][6][7]
-
Synthesis of Other Organometallics: Can be used as a precursor for the synthesis of other organometallic reagents.
Experimental Protocols
Preparation of this compound
This protocol describes the in situ preparation of this compound for immediate use in a subsequent reaction.
Materials:
-
Magnesium turnings
-
2-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) in the dried three-neck flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromotoluene solution to the magnesium turnings.
-
If the reaction does not initiate spontaneously (indicated by a color change and gentle reflux), gently warm the flask with a heat gun until the reaction begins.
-
Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting grey-to-brown solution is the this compound reagent and can be used directly in the next step.
Workflow for Grignard Reagent Preparation:
References
- 1. CAS 4294-57-9: p-Tolylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 2. This compound 2.0M diethyl ether 932-31-0 [sigmaaldrich.com]
- 3. This compound, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]
- 4. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. acgpubs.org [acgpubs.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling with o-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
The Kumada-Corriu reaction, a nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an organic halide, is a cornerstone of carbon-carbon bond formation.[1][2] First reported in 1972, this method remains a highly relevant and economical choice for synthesizing unsymmetrical biaryls, which are prevalent motifs in pharmaceuticals and organic electronics.[1][3] This document provides detailed protocols and application notes for the nickel-catalyzed cross-coupling of o-tolylmagnesium bromide with various aryl halides.
Nickel catalysts are often preferred for their lower cost and unique reactivity, particularly in activating less reactive C-Cl bonds.[2][3] The use of this compound allows for the introduction of a sterically hindered o-tolyl group, a common substructure in medicinal chemistry.
Mechanism of Catalysis
The generally accepted mechanism for nickel-catalyzed Kumada coupling proceeds through a Ni(0)/Ni(II) catalytic cycle. However, depending on the ligands and reactants, a Ni(I)/Ni(III) cycle has also been proposed and is supported by experimental and computational evidence.[4][5]
The key steps in the Ni(0)/Ni(II) cycle are:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Ni(II) intermediate.[2] The rate of this step typically follows the order I > Br > Cl.[2]
-
Transmetalation: The organomagnesium reagent (o-TolylMgBr) transfers the o-tolyl group to the nickel center, displacing the halide and forming a diorganonickel(II) complex.[2]
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the biaryl product and regenerating the active Ni(0) catalyst.[2]
dot digraph "Nickel-Catalyzed Kumada Coupling Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Ni0 [label="Ni(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxyAdd [label="Ar-Ni(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Ar-Ni(II)(o-Tolyl)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible node for product exit Product_out [label="", shape=none, width=0, height=0];
// Edges Ni0 -> OxyAdd [label="Oxidative Addition\n(Ar-X)", color="#202124"]; OxyAdd -> Trans [label="Transmetalation\n(o-TolylMgBr)", color="#202124"]; Trans -> Ni0 [label="Reductive Elimination", color="#202124"]; Trans -> Product_out [label="Ar-o-Tolyl", color="#EA4335", style=dashed, arrowhead=none];
// Invisible edges for spacing {rank=same; Ni0; Product_out;} } }
Caption: The catalytic cycle for Ni(0)/Ni(II)-mediated Kumada cross-coupling.
General Experimental Protocol
This protocol provides a general procedure for the nickel-catalyzed cross-coupling of an aryl halide with this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Reagents:
-
Nickel(II) catalyst (e.g., NiCl₂(dppp), NiCl₂(dppe), Ni(acac)₂)
-
Aryl halide (Ar-X)
-
This compound (solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the nickel catalyst (0.5-5 mol%) and the aryl halide (1.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous THF (5-10 mL) via syringe.
-
Grignard Addition: Stir the solution at room temperature for 10 minutes. Then, slowly add the this compound solution (1.2-2.0 mmol, 1.2-2.0 equivalents) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) for the specified time (2-24 hours).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A typical laboratory workflow for nickel-catalyzed Kumada coupling.
Application Data and Substrate Scope
The efficiency of the nickel-catalyzed cross-coupling with this compound is dependent on the choice of catalyst, ligand, and aryl halide. Below is a summary of representative examples.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | [(Triphos)NiICl] (0.5) | Triphos | THF | RT | 2.5 | 92 |
| 2 | 4-Bromoanisole | NiCl₂(dppe) (2) | dppe | THF | RT | 12 | 85 |
| 3 | 1-Bromonaphthalene | Ni(acac)₂ (3) | - | THF | 25 | 16 | 91 |
| 4 | 2-Chlorotoluene | NiCl₂(dppp) (1) | dppp (B1165662) | Et₂O | Reflux | 24 | 78 |
| 5 | 4-Chlorobenzotrifluoride | NiCl₂(PCy₃)₂ (2) | PCy₃ | THF | 60 | 18 | 88 |
Data compiled from representative procedures in the chemical literature. Yields are for isolated products.
Notes on Scope and Limitations:
-
Aryl Halides: The reactivity order for aryl halides is generally I > Br > Tf > Cl. While more reactive iodides and bromides couple under mild conditions, the coupling of less reactive but more economical aryl chlorides often requires more electron-rich phosphine (B1218219) ligands or higher temperatures.[3][7]
-
Functional Group Tolerance: A significant limitation of the Kumada coupling is its incompatibility with functional groups that are reactive towards Grignard reagents, such as esters, ketones, aldehydes, and nitriles.[3]
-
Steric Hindrance: While the reaction successfully introduces the o-tolyl group, highly hindered aryl halides (e.g., those with two ortho-substituents) may lead to lower yields or require more forcing conditions.[5][8] The use of less sterically hindered phosphine ligands can sometimes improve outcomes in such cases.[8]
-
Ligand Effects: The choice of ligand is crucial. Bidentate phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane) are commonly used to stabilize the nickel catalyst and promote efficient coupling.[9] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for these transformations.[7]
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
- 5. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-componen ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04675H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Less hindered ligands give improved catalysts for the nickel catalysed Grignard cross-coupling of aromatic ethers | Semantic Scholar [semanticscholar.org]
- 9. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of o-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of o-tolylmagnesium bromide. This Grignard reagent is a versatile building block for the synthesis of complex organic molecules, particularly in the construction of sterically hindered biaryl and aryl-substituted frameworks that are of significant interest in pharmaceutical and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a sterically hindered Grignard reagent like this compound, the choice of palladium catalyst and reaction conditions is crucial to achieving high yields and selectivities. The primary coupling reactions involving this compound or its derivatives include Kumada-Tamao-Corriu, Negishi, and Buchwald-Hartwig amination reactions.
-
Kumada-Tamao-Corriu Coupling: This reaction directly couples the Grignard reagent with an organic halide. It is an economical and straightforward method for forming C-C bonds.
-
Negishi Coupling: In this reaction, the Grignard reagent is first transmetalated to an organozinc species, which then undergoes palladium-catalyzed coupling with an organic halide. This approach often offers broader functional group tolerance compared to Kumada coupling.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While not a direct reaction of the Grignard reagent itself, the synthesis of the necessary o-tolylaniline precursors often involves cross-coupling strategies.
The selection of the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical for catalytic efficiency, particularly in overcoming the steric hindrance associated with the ortho-methyl group of the tolyl moiety.
Data Presentation: Quantitative Analysis of Catalyst Performance
The following tables summarize quantitative data for representative palladium-catalyzed reactions involving this compound and related species. The data is compiled to facilitate comparison of different catalytic systems and reaction conditions.
Table 1: Palladium-Catalyzed Kumada Coupling of Aryl Grignard Reagents with Aryl Halides
| Entry | Grignard Reagent | Aryl Halide | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Chlorodimethylphenylsilane | PdCl₂(dppf) | DrewPhos | THF | RT | 12 | >95 | [1] |
| 2 | p-Tolylmagnesium bromide | 4-Iodo-tert-butylbenzene | NiCl₂(dppf) | - | THF | 25 | 1 | 90 | [2] |
| 3 | Phenylmagnesium bromide | 4-Iodotoluene | Ni Complex | - | THF | 25 | 1 | 94 | [3] |
Table 2: Palladium-Catalyzed Negishi Coupling of Aryl-Zinc Reagents with Aryl Halides
| Entry | Organozinc Reagent | Aryl Halide | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | PPh₃ | THF | Reflux | 16 | 50-60 | [4] |
| 2 | Isopropylzinc bromide | 2-Bromotoluene | Pd(OAc)₂ | CPhos | THF | RT | 16 | 93 | [5][6] |
| 3 | Isopropylzinc bromide | 2-Chlorotoluene | Pd(OAc)₂ | CPhos | THF/Toluene | RT | 16 | 85 | [5][6] |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 | 2 | 98 | [7] |
| 2 | Bromobenzene | Aniline | PdCl₂(P(o-tolyl)₃)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 3 | High | [8] |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | Reflux | 6 | 95 | [9] |
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed reactions involving this compound or its derivatives.
Protocol 1: Kumada-Tamao-Corriu Coupling of this compound with an Aryl Halide
This protocol is adapted from general procedures for Kumada coupling and a specific example of the reaction of this compound with a chlorosilane.[1]
-
Materials:
-
This compound (1.0 M solution in THF)
-
Aryl halide (e.g., 2-bromotoluene)
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(di-tert-butylphosphino)propane (dtbpp) or other suitable phosphine (B1218219) ligand
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a dry, argon-purged Schlenk flask, add PdCl₂ (0.01-0.05 mol%) and the phosphine ligand (0.01-0.05 mol%).
-
Add anhydrous THF and stir for 15 minutes at room temperature to form the catalyst complex.
-
Add the aryl halide (1.0 eq).
-
Slowly add the this compound solution (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Negishi Coupling of o-Tolylzinc Bromide with an Aryl Halide
This protocol involves the in situ formation of the organozinc reagent from this compound.
-
Materials:
-
This compound (1.0 M solution in THF)
-
Anhydrous zinc chloride (ZnCl₂)
-
Aryl halide (e.g., 2-iodotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry, argon-purged Schlenk flask, add anhydrous ZnCl₂ (1.1 eq).
-
Cool the flask to 0 °C and slowly add the this compound solution (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete transmetalation.
-
In a separate Schlenk flask, add the aryl halide (1.0 eq) and Pd(PPh₃)₄ (0.01-0.05 mol%).
-
Add anhydrous THF and then transfer the freshly prepared o-tolylzinc bromide solution via cannula.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Catalytic Cycle for Kumada Coupling
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: Workflow for the preparation and use of an organozinc reagent in Negishi coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. research.rug.nl [research.rug.nl]
- 3. rsc.org [rsc.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Synthesis of Tertiary Alcohols via Reaction of o-Tolylmagnesium Bromide with Esters
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction: Ethyl Benzoate to Triphenylmethanol [prepp.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes and Protocols for the Synthesis of Substituted Arenes using o-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolylmagnesium bromide is a versatile Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of substituted arene frameworks. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Kumada-Tamao-Corriu, Negishi, and iron-catalyzed couplings.
Key Applications in Arene Synthesis
This compound serves as a potent nucleophile in transition metal-catalyzed cross-coupling reactions, enabling the introduction of the o-tolyl group onto various aromatic and heteroaromatic scaffolds. The primary applications involve reactions with aryl, vinyl, or alkyl halides and pseudohalides.
Kumada-Tamao-Corriu Coupling
The Kumada-Tamao-Corriu coupling is a powerful method for the formation of C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes.[1] This reaction is particularly effective for the synthesis of biaryl compounds.
General Reaction Scheme:
Where Ar-X is an aryl halide (iodide, bromide, or chloride) or triflate, and the catalyst is typically a Ni(II) or Pd(II) complex.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2][3] To utilize this compound in this reaction, it must first be converted to the corresponding organozinc reagent via transmetalation with a zinc halide, such as zinc chloride (ZnCl₂).[2] This approach offers the advantage of higher functional group tolerance compared to the Kumada coupling.[3]
General Reaction Scheme:
-
Transmetalation: o-Tolyl-MgBr + ZnCl₂ -> o-Tolyl-ZnCl + MgBrCl
-
Cross-Coupling: Ar-X + o-Tolyl-ZnCl --[Catalyst]--> Ar-(o-Tolyl) + ZnClX
Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally friendly alternative to palladium- and nickel-based systems.[4] These reactions can effectively couple aryl Grignard reagents with organic halides.
Data Presentation
The following tables summarize quantitative data from representative cross-coupling reactions involving this compound and related aryl Grignard reagents.
Table 1: Kumada-Tamao-Corriu Coupling of this compound with an Aryl Tosylate [5]
| Electrophile | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Naphthyltosylate | Pd(P(o-tol)₃)₂ | - | Toluene | 80 | 4 | 92 |
Table 2: Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Aryl Chlorides [4]
| Grignard Reagent | Aryl Chloride | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Chloroanisole | Fe(acac)₃ | NHC | THF | 60 | 16 | Very Poor |
| Phenylmagnesium bromide | 4-Chlorotoluene | Fe(acac)₃ | NHC | THF | 60 | 16 | 85 |
| 4-Methoxyphenylmagnesium bromide | 4-Chlorotoluene | Fe(acac)₃ | NHC | THF | 60 | 16 | 92 |
Table 3: Comparison of Palladium and Nickel Catalysts in Kumada Coupling of Aryl Grignard Reagents [6][7]
| Grignard Reagent | Aryl Halide | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| p-Tolylmagnesium bromide | 4-tert-Butyl-1-iodobenzene | [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] | THF | 25 | High |
| Aryl Grignard | Aryl Bromide/Chloride | Pd(OAc)₂/Imidazolium Salt | Various | RT - Reflux | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Kumada-Tamao-Corriu Aryl-Aryl Cross-Coupling
This protocol is adapted from a procedure for the coupling of p-tolylmagnesium bromide and can be applied to this compound with appropriate adjustments.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound solution (1.0 M in THF, 1.2 mL, 1.2 mmol)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp), 2-5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the catalyst (0.02-0.05 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture until the solids are dissolved.
-
Slowly add the this compound solution (1.2 mL, 1.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Negishi Cross-Coupling via In Situ Generation of Organozinc Reagent
This protocol outlines the formation of the organozinc reagent from this compound followed by the cross-coupling reaction.
Materials:
-
This compound solution (1.0 M in THF, 1.1 mL, 1.1 mmol)
-
Zinc chloride (ZnCl₂), anhydrous (1.1 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Organozinc Reagent: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous ZnCl₂ (1.1 mmol) and dissolve it in anhydrous THF (5 mL). Cool the solution to 0 °C.
-
Slowly add the this compound solution (1.1 mL, 1.1 mmol) to the ZnCl₂ solution. Stir the mixture at 0 °C for 30 minutes to allow for complete transmetalation.
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium catalyst (0.02-0.05 mmol).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Transfer the prepared o-tolylzinc chloride solution to the flask containing the aryl halide and catalyst via cannula.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Work-up and purification are similar to the Kumada coupling protocol.
Visualizations
Catalytic Cycle of Kumada-Tamao-Corriu Coupling
Caption: Catalytic cycle for the Kumada-Tamao-Corriu cross-coupling reaction.
Experimental Workflow for Synthesis of Substituted Arenes
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of Negishi Coupling
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of substituted arenes via various cross-coupling methodologies. The choice of reaction (Kumada, Negishi, or iron-catalyzed) will depend on factors such as substrate functional group tolerance, cost, and environmental considerations. The protocols and data provided herein serve as a guide for researchers in the application of this versatile Grignard reagent.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Grignard Reaction with o-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of a Grignard reaction involving the synthesis and use of o-Tolylmagnesium Bromide. The protocols and data presented are intended to ensure a safe, efficient, and successful reaction.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. This compound is a valuable Grignard reagent used in the synthesis of various organic compounds, including intermediates for pharmaceuticals and other fine chemicals.[1][2][3] Its preparation and subsequent reactions require careful control of experimental conditions to achieve high yields and purity.
Safety Precautions
Grignard reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Flammability: The solvents used, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), are extremely flammable.[4][5][6] Ensure the reaction is carried out in a certified fume hood, away from any open flames or sparks.[5][7]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[4][8] An ice-water bath should be readily available to control the reaction temperature and prevent it from becoming too vigorous.[4][6]
-
Moisture Sensitivity: Grignard reagents are highly reactive towards water and protic solvents, which will quench the reaction.[4][7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).[5][6][7]
-
Runaway Reactions: To prevent runaway reactions, the addition of the aryl halide should be slow and controlled.[5] The reaction vessel should be of an appropriate size to contain the reaction mixture safely.[5]
Experimental Protocols
Preparation of this compound
This protocol describes the synthesis of this compound from o-bromotoluene and magnesium turnings.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Magnesium Turnings | 24.31 | 0.12 | 2.9 g |
| o-Bromotoluene | 171.04 | 0.10 | 17.1 g (12.7 mL) |
| Anhydrous Diethyl Ether or THF | 74.12 / 72.11 | - | ~150 mL |
| Iodine | 253.81 | 1-2 crystals | - |
Apparatus:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Drying tubes (filled with calcium chloride)
-
Syringes and needles
Procedure:
-
Drying the Apparatus: All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of inert gas to prevent atmospheric moisture from entering.[4][7][9]
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask under a positive pressure of inert gas. The iodine helps to activate the magnesium surface.[4]
-
Solvent Addition: Add approximately 30 mL of anhydrous diethyl ether or THF to the flask.
-
Preparation of Aryl Halide Solution: In the dropping funnel, prepare a solution of o-bromotoluene in about 100 mL of anhydrous diethyl ether or THF.
-
Reaction Initiation: Add a small amount (~5-10 mL) of the o-bromotoluene solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[10]
-
Controlled Addition: Once the reaction has started, add the remaining o-bromotoluene solution dropwise from the funnel at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete reaction. The resulting grey-to-brown solution is the this compound reagent.
Reaction of this compound with a Ketone (Example: Acetophenone)
This protocol outlines a typical application of the prepared Grignard reagent.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| This compound solution | ~195.34 | 0.10 | ~130 mL (assuming complete conversion) |
| Acetophenone (B1666503) | 120.15 | 0.09 | 10.8 g (10.5 mL) |
| Anhydrous Diethyl Ether or THF | - | - | ~50 mL |
| Saturated Aqueous Ammonium (B1175870) Chloride | - | - | ~100 mL |
| 1 M Hydrochloric Acid | - | - | As needed for work-up |
Procedure:
-
Preparation of Electrophile: In a separate flask, dissolve acetophenone in approximately 50 mL of anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: Cool the acetophenone solution in an ice-water bath. Slowly add the prepared this compound solution via a dropping funnel or cannula.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated aqueous solution of ammonium chloride.[11] This will hydrolyze the magnesium alkoxide intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the preparation of this compound. Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Value | Reference/Notes |
| Reactant Ratios | ||
| Mg : o-Bromotoluene | 1.2 : 1.0 | A slight excess of magnesium is used to ensure complete reaction of the aryl halide. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[5][6] |
| Temperature (Formation) | Reflux (~35°C for Ether, ~66°C for THF) | The reaction is exothermic and may not require external heating once initiated. |
| Reaction Time (Formation) | 1-2 hours | Includes addition time and subsequent reflux. |
| Yield | ||
| Theoretical Yield of this compound | Based on limiting reagent (o-bromotoluene) | - |
| Reported Yield (o-Tolylmagnesium Chloride) | 98.5% | A patent for the chloride analog reports a very high yield, suggesting the bromide should also form in high yield under optimal conditions.[12] |
Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: Generalized signaling pathway of the Grignard reaction.
References
- 1. chempoint.com [chempoint.com]
- 2. This compound | 932-31-0 [chemicalbook.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
Application Notes and Protocols: Iron-Catalyzed Cross-Coupling of Alkyl Halides with o-Tolylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The iron-catalyzed cross-coupling of alkyl halides with Grignard reagents represents a cost-effective, environmentally benign, and powerful method for the formation of carbon-carbon bonds.[1][2] Traditional methods often rely on expensive and toxic palladium or nickel catalysts.[3] The use of abundant and non-toxic iron salts offers significant practical and environmental advantages.[4] This protocol focuses on the specific application of iron-catalyzed cross-coupling between various alkyl halides and o-tolylmagnesium bromide, a reaction of interest for the synthesis of ortho-substituted alkylarenes. The reaction generally proceeds under mild conditions to afford the desired products in good to excellent yields.[4][5][6] The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often critical to suppress side reactions and enhance product yields.[5][7]
Data Presentation
The following tables summarize the quantitative data for the iron-catalyzed cross-coupling of various alkyl halides with this compound.
Table 1: Reaction of Alkyl Halides with this compound Catalyzed by FeCl₃/TMEDA
| Entry | Alkyl Halide | Product | Yield (%) | Reference |
| 1 | 1-Bromooctane | 1-Octyl-2-methylbenzene | 98 | [3] |
| 2 | Bromocyclohexane | (2-Methylphenyl)cyclohexane | 98 | [3] |
| 3 | exo-2-Bromonorbornane | exo-2-(2-Methylphenyl)norbornane | 98 | [3] |
Conditions: Reactions were typically carried out using FeCl₃ (5 mol %) and TMEDA in THF, with slow addition of the Grignard reagent.
Table 2: Influence of Ligands on the Coupling of tert-Butyl Bromide with this compound
| Entry | Ligand | Product | Yield (%) | Reference |
| 1 | None | tert-Butyl-2-methylbenzene | 41 | [3] |
| 2 | PPh₃ | tert-Butyl-2-methylbenzene | 45 | [3] |
Conditions: Fe(acac)₃ (5 mol %) was used as the catalyst in THF/NMP.
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of an Alkyl Halide with this compound:
This protocol is adapted from the work of Nakamura and colleagues.[3][5]
Materials:
-
Iron(III) chloride (FeCl₃) or Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Alkyl halide
-
This compound solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of reagents
-
Ice-water bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, a Schlenk flask is charged with iron(III) chloride (0.05 mmol, 5 mol %). Anhydrous THF (1.0 mL) is added, and the mixture is stirred.
-
Addition of Alkyl Halide and TMEDA: The alkyl halide (1.0 mmol) and TMEDA (1.5 mmol) are added sequentially to the stirred suspension of the iron catalyst.
-
Grignard Reagent Addition: The reaction mixture is cooled to 0 °C in an ice-water bath. A solution of this compound in THF (e.g., 1.0 M, 1.2 mmol) is added dropwise over a period of 1-2 hours using a syringe pump or a dropping funnel. Slow addition is crucial to suppress the formation of byproducts.[5][8]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyl halide is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ortho-substituted alkylarene.
Visualizations
Caption: Proposed mechanism for the iron-catalyzed cross-coupling reaction.
Caption: General experimental workflow for the cross-coupling reaction.
Mechanism and Reaction Considerations:
The precise mechanism of iron-catalyzed cross-coupling reactions is still a subject of debate, but it is generally believed to involve low-valent iron species.[1][8] One plausible pathway involves the reduction of the iron(III) precatalyst by the Grignard reagent to a low-valent iron species. This is followed by transmetalation with the Grignard reagent and subsequent oxidative addition of the alkyl halide. The final step is reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[8] The reaction may also proceed through radical intermediates.[3][5]
The use of TMEDA as an additive is crucial for achieving high yields, as it is thought to stabilize the active iron species and suppress side reactions such as β-hydride elimination and homocoupling.[5][7] The slow addition of the Grignard reagent is also a key parameter to maintain a low concentration of the organometallic reagent, which favors the cross-coupling pathway over undesired side reactions.[5][8] The reaction is compatible with a range of functional groups, although highly sensitive groups may require protection.[5] The reactivity of the alkyl halide typically follows the order I > Br > Cl.[4]
References
- 1. organicreactions.org [organicreactions.org]
- 2. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]
- 6. Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Iridium(I) Mesityl Complexes Using Aryl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(I) complexes are pivotal in homogeneous catalysis, finding application in processes such as hydrogenation, C-H activation, and cross-coupling reactions. The electronic and steric properties of the ligands attached to the iridium center are crucial for tuning the reactivity and selectivity of these catalysts. Aryl ligands, particularly sterically hindered ones like the mesityl (2,4,6-trimethylphenyl) group, can impart significant thermal stability and influence the coordination sphere of the metal center.
A common and effective method for introducing aryl groups onto a metal center is through the use of Grignard reagents. This document provides detailed protocols for the synthesis of iridium(I) aryl complexes using arylmagnesium bromides, with a specific focus on the preparation of a dimeric iridium(I) mesityl complex. Additionally, it clarifies the distinction and provides context for the use of o-tolylmagnesium bromide, which, contrary to potential confusion, leads to the formation of o-tolyl, not mesityl, complexes.
Data Presentation
Table 1: Summary of Synthesized Iridium(I) Aryl Complexes and Key Reaction Parameters
| Complex | Iridium Precursor | Grignard Reagent | Product Structure | Yield (%) | Reference |
| 1 | [(cod)IrCl]2 | Mesitylmagnesium Bromide | Dimeric, Bridging Mesityl | 75 | [1] |
| 2 | [IrCl(CO)(dppe)] | This compound | Monomeric, o-Tolyl | Not specified |
Table 2: Spectroscopic Data for Diiridium(I) Mesityl Complex 1
| Nucleus | Chemical Shift (δ, ppm) | Key Assignments |
| ¹H NMR | 7.03 (s) | Mesityl meta-H |
| 4.13 (br s) | Coordinated COD vinyl H | |
| 2.50 (s) | Mesityl para-CH₃ | |
| 2.45 (br s) | Coordinated COD vinyl H | |
| 2.29 (s) | Mesityl ortho-CH₃ | |
| 1.8-2.2 (m) | COD aliphatic H | |
| ¹³C NMR | 141.2 | Mesityl ipso-C |
| 137.5 | Mesityl ortho-C | |
| 135.9 | Mesityl para-C | |
| 128.9 | Mesityl meta-C | |
| 82.5 | Coordinated COD vinyl C | |
| 34.5 | COD aliphatic C | |
| 24.9 | Mesityl para-CH₃ | |
| 21.5 | Mesityl ortho-CH₃ |
Note: NMR data recorded in C₆D₆. COD = 1,5-cyclooctadiene.
Experimental Protocols
Protocol 1: Synthesis of a Dimeric Iridium(I) Mesityl Complex
This protocol is adapted from the synthesis of (cod)IrBr(μ,κ¹:η⁶-mesityl)Ir(cod) as reported in Organometallics 2002, 21 (17), 3468–3476.[1]
Materials:
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer, [(cod)IrCl]2
-
Mesitylmagnesium bromide (solution in THF, typically 1.0 M)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Deuterated benzene (B151609) (C₆D₆) for NMR analysis
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a positive pressure of inert gas, a 100 mL Schlenk flask equipped with a magnetic stir bar is charged with chloro(1,5-cyclooctadiene)iridium(I) dimer (e.g., 0.250 g, 0.372 mmol).
-
Dissolution of Iridium Precursor: Anhydrous diethyl ether (20 mL) is added to the flask via cannula. The mixture is stirred to form a red-orange suspension.
-
Grignard Reagent Addition: The flask is cooled to -78 °C using a dry ice/acetone bath. To the cold, stirring suspension, a solution of mesitylmagnesium bromide in THF (e.g., 0.75 mL of a 1.0 M solution, 0.75 mmol) is added dropwise via syringe.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours. During this time, the color of the mixture will change, and a precipitate may form.
-
Work-up and Isolation: The solvent is removed under vacuum. The resulting residue is extracted with hexanes and filtered through a pad of Celite to remove magnesium salts.
-
Crystallization: The hexane (B92381) filtrate is concentrated under vacuum and cooled to -20 °C to induce crystallization of the product as orange crystals.
-
Final Product Handling: The supernatant is decanted, and the crystals are washed with a small amount of cold hexanes and dried under vacuum. The product is an air-stable orange solid.
Characterization:
The product can be characterized by ¹H and ¹³C NMR spectroscopy, and X-ray crystallography to confirm the dimeric structure with the bridging mesityl ligand.
Protocol 2: Conceptual Synthesis of a Monomeric Iridium(I) Mesityl Complex
To favor the formation of a monomeric iridium(I) mesityl complex, a common strategy involves using an iridium precursor that already contains a bulky, non-labile ligand, such as a phosphine (B1218219), which can sterically hinder the formation of a bridged dimer.
Materials:
-
[IrCl(cod)(PPh₃)] (or other suitable phosphine adduct)
-
Mesitylmagnesium bromide (solution in THF)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Anhydrous hexanes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: A Schlenk flask is charged with [IrCl(cod)(PPh₃)] under an inert atmosphere.
-
Dissolution: Anhydrous THF or Et₂O is added to dissolve the iridium precursor.
-
Grignard Addition: The solution is cooled to 0 °C or -78 °C. One equivalent of mesitylmagnesium bromide solution is added dropwise while stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring the reaction by TLC or NMR if possible.
-
Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to yield the monomeric [Ir(mesityl)(cod)(PPh₃)] complex.
Mandatory Visualizations
Reaction Workflow for Dimeric Iridium(I) Mesityl Complex Synthesis
Caption: Workflow for the synthesis of the dimeric iridium(I) mesityl complex.
Logical Relationship: Aryl Grignard Reagent and Resulting Iridium Complex
Caption: Correlation between the aryl Grignard reagent and the resulting iridium complex.
References
Troubleshooting & Optimization
Troubleshooting low yield in o-Tolylmagnesium Bromide reactions
Welcome to the technical support center for o-Tolylmagnesium Bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound formation fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge in Grignard synthesis. The primary culprits are often the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.
-
Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the MgO layer.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation as iodine etches the magnesium surface.
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium forms ethene gas and magnesium bromide, which activates the surface. The observation of gas bubbles is a positive indicator.
-
-
-
Initiation Aids: Gentle warming with a heat gun can provide the necessary activation energy to start the reaction. However, be cautious of runaway reactions.
Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize it?
A2: A common side reaction is Wurtz coupling, where the newly formed this compound reacts with the starting o-bromotoluene to form a dimer (2,2'-dimethylbiphenyl).
Minimization Strategies:
-
Slow Addition: Add the o-bromotoluene solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the Grignard reagent already formed.
-
Maintain Moderate Temperature: While some initial heating may be necessary for initiation, the reaction can be highly exothermic. High temperatures can favor the Wurtz coupling side reaction. Maintain a gentle reflux.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction of o-bromotoluene with the magnesium surface rather than with the formed Grignard reagent.
Q3: My reaction yield is consistently low, even with successful initiation. What other factors could be at play?
A3: Low yields can stem from several factors beyond initiation and Wurtz coupling.
-
Incomplete Reaction: Allow sufficient reaction time after the addition of o-bromotoluene is complete to ensure all the aryl halide has reacted.
-
Reagent Quality: Ensure the o-bromotoluene is pure and dry. Impurities can interfere with the reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent for synthesizing Grignard reagents compared to diethyl ether. THF's higher boiling point allows for a higher reaction temperature which can increase the reaction rate, and it is a stronger Lewis base, which helps to stabilize the Grignard reagent.[1]
-
Steric Hindrance: The ortho-methyl group in this compound introduces steric hindrance, which can affect its formation and subsequent reactions.
Q4: The Grignard reagent has formed, but the subsequent reaction with my electrophile is giving a low yield. What should I consider?
A4: Several issues can arise during the reaction of the Grignard reagent with an electrophile.
-
Grignard Reagent as a Base: this compound is a strong base and can be quenched by any acidic protons present in the reaction, including water, alcohols, or even acidic protons on the electrophile itself.
-
Enolization of Ketones: When reacting with ketones that have α-hydrogens, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This will recover the starting ketone upon workup. To minimize this, consider using a less hindered Grignard reagent if possible, lowering the reaction temperature, or adding cerium(III) chloride (CeCl₃) to increase the nucleophilicity of the Grignard reagent relative to its basicity.
-
Steric Hindrance: The steric bulk of this compound may hinder its approach to a sterically congested electrophile. Longer reaction times or elevated temperatures might be necessary.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in this compound reactions.
Data Presentation
Table 1: Factors Affecting this compound Reaction Yield
| Factor | Issue | Recommendation | Expected Outcome |
| Reaction Initiation | Failure to start | Activate magnesium with iodine or 1,2-dibromoethane; ensure anhydrous conditions. | Successful initiation of the Grignard formation. |
| Reaction Conditions | Low yield despite initiation | Slow addition of o-bromotoluene; maintain gentle reflux; use THF as a solvent. | Minimized Wurtz coupling and improved yield. |
| Side Reactions | Presence of 2,2'-dimethylbiphenyl | Maintain a low concentration of o-bromotoluene through slow addition. | Reduced formation of the Wurtz coupling byproduct. |
| Reaction with Electrophile | Recovery of starting ketone | Lower reaction temperature; add CeCl₃. | Minimized enolization and increased yield of the desired alcohol. |
| Work-up | Formation of thick precipitate | Dilute with more organic solvent; add the reaction mixture to a vigorously stirred quenching solution. | Improved handling and isolation of the product. |
Note: The expected outcomes are qualitative improvements. Quantitative yields are highly dependent on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Preparation of this compound in THF
This protocol is adapted from a general procedure for the synthesis of aryl Grignard reagents.[2]
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Argon or Nitrogen gas supply
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and a pressure-equalizing dropping funnel.
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere of argon or nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of o-bromotoluene (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the o-bromotoluene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remainder of the o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grayish or brownish solution is ready for use.
Protocol 2: Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Freshly prepared this compound solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Cool the freshly prepared this compound solution to 0 °C in an ice-water bath.
-
Aldehyde Addition: Prepare a solution of freshly distilled benzaldehyde (0.9 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting alcohol by flash column chromatography or distillation.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and reaction of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in this compound reactions.
Competing Reaction Pathways
Caption: Competing pathways during the formation and subsequent reaction of this compound.
References
Preventing Wurtz coupling side reaction with o-Tolylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the Wurtz coupling side reaction during the preparation of o-Tolylmagnesium Bromide.
Troubleshooting Guide
Issue: Low Yield of Grignard Reagent and/or Significant Formation of 2,2'-dimethylbiphenyl (B165481)
This is a common problem encountered during the synthesis of this compound, primarily due to the competing Wurtz coupling side reaction. The following Q&A format addresses specific issues and provides actionable solutions.
Q1: I am observing a significant amount of a white, crystalline solid in my reaction flask, which I suspect is the Wurtz coupling product, 2,2'-dimethylbiphenyl. What is the primary cause of this?
A1: The formation of 2,2'-dimethylbiphenyl, a common Wurtz coupling byproduct, is primarily caused by the reaction of the newly formed this compound with unreacted o-bromotoluene in the reaction mixture.[1] Several factors can promote this side reaction, including high local concentrations of o-bromotoluene, elevated reaction temperatures, and the choice of solvent.[1]
Q2: How does the rate of addition of o-bromotoluene affect the formation of the Wurtz coupling product?
A2: A rapid addition of o-bromotoluene leads to a high local concentration of the aryl halide, which increases the probability of it reacting with the Grignard reagent already formed, rather than with the magnesium surface.[1] To minimize this, a slow, dropwise addition of the o-bromotoluene solution is crucial to maintain a low and steady concentration of the unreacted halide.
Q3: What is the optimal temperature for the formation of this compound to minimize the Wurtz coupling side reaction?
A3: The formation of Grignard reagents is an exothermic reaction.[1] Elevated temperatures can accelerate the rate of the Wurtz coupling reaction.[1] Therefore, it is essential to control the reaction temperature. Initiating the reaction at room temperature and then maintaining a gentle reflux is a common practice. For particularly sensitive systems or if significant byproduct formation is observed, cooling the reaction mixture in an ice bath may be necessary.
Q4: Which solvent is recommended for the preparation of this compound to suppress the formation of 2,2'-dimethylbiphenyl?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether for the preparation of aryl Grignard reagents as it is a better solvating agent and can help to stabilize the Grignard reagent, potentially reducing the likelihood of side reactions.[2] However, the optimal solvent can be substrate-dependent.
Q5: My Grignard reaction is difficult to initiate. Could this be contributing to the Wurtz coupling side reaction?
A5: Yes, difficulty in initiating the Grignard reaction can lead to an accumulation of the aryl halide. Once the reaction does initiate, the sudden, rapid formation of the Grignard reagent in the presence of a high concentration of the halide can lead to a significant increase in the Wurtz coupling byproduct. Ensuring the magnesium turnings are properly activated is key to a smooth and controlled reaction initiation.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of Grignard reagent formation?
A1: The Wurtz coupling side reaction is the homocoupling of two organic halide molecules to form a new carbon-carbon bond, resulting in a dimer of the original organic group. In the case of this compound synthesis, two molecules of o-bromotoluene react to form 2,2'-dimethylbiphenyl. This occurs when a molecule of the formed Grignard reagent reacts with a molecule of unreacted aryl halide.[1]
Q2: How can I activate the magnesium turnings for the reaction?
A2: Activating the magnesium surface is crucial for a successful Grignard reaction. This can be achieved by a few methods:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can help to expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension can help to initiate the reaction. The disappearance of the iodine's color is an indicator of activation.[1]
Q3: What is the ideal ratio of magnesium to o-bromotoluene?
A3: A slight excess of magnesium (typically 1.1 to 1.5 equivalents) is generally recommended to ensure complete conversion of the o-bromotoluene and to help minimize the Wurtz coupling reaction by providing ample reactive surface.
Q4: Can I store my this compound solution?
A4: Grignard reagents are sensitive to air and moisture and are best used immediately after preparation. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The concentration of the Grignard reagent should be determined by titration before use.
Q5: How can I quantify the amount of this compound and 2,2'-dimethylbiphenyl in my reaction mixture?
A5: The concentration of the active Grignard reagent can be determined by titration with a standard solution of a protic acid (like HCl) using an indicator such as 1,10-phenanthroline.[3] The amount of the 2,2'-dimethylbiphenyl byproduct can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) by comparing the peak area to that of a known standard.[2][4]
Data Presentation
The following table provides illustrative data on the effect of various reaction parameters on the yield of this compound and the formation of the 2,2'-dimethylbiphenyl byproduct. Please note that this data is for comparative purposes and actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Diethyl Ether | THF | THF | THF |
| Temperature | Reflux (35°C) | Reflux (66°C) | 0°C to RT | Reflux (66°C) |
| Addition Rate | Rapid (10 min) | Slow (60 min) | Slow (60 min) | Slow (60 min) |
| Yield of this compound (%) | ~60% | ~85% | ~90% | ~85% |
| Yield of 2,2'-dimethylbiphenyl (%) | ~30% | ~10% | <5% | ~10% |
Experimental Protocols
Detailed Methodology for the Preparation of this compound with Minimized Wurtz Coupling
This protocol is designed to maximize the yield of this compound while minimizing the formation of 2,2'-dimethylbiphenyl.
Materials:
-
Magnesium turnings (1.2 eq)
-
o-Bromotoluene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Anhydrous work-up reagents (e.g., cooled saturated ammonium (B1175870) chloride solution)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The top of the condenser and the dropping funnel should be fitted with an inert gas inlet.
-
Inert Atmosphere: Purge the entire apparatus with a steady stream of dry nitrogen or argon for at least 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings and a few small crystals of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small portion (approximately 10%) of the o-bromotoluene, dissolved in anhydrous THF, to the activated magnesium turnings via the dropping funnel. The reaction should initiate within a few minutes, as evidenced by a gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining o-bromotoluene solution from the dropping funnel over a period of at least one hour. Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with an ice bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the o-bromotoluene. The reaction is typically complete when most of the magnesium has been consumed.
-
Cooling and Use: Allow the reaction mixture to cool to room temperature. The resulting greyish-brown solution of this compound is now ready for use in the subsequent reaction step.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing Wurtz coupling side reaction.
References
Technical Support Center: Optimizing o-Tolylmagnesium Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for o-Tolylmagnesium Bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: My reaction to form this compound is not starting. What are the common causes and how can I fix this?
-
Answer: Failure to initiate is a frequent challenge in Grignard synthesis, often stemming from a passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of moisture.[1]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents like THF or diethyl ether must be anhydrous.[1] Even trace amounts of water can quench the reaction.[1][2]
-
Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface.[1][3] Several methods can be employed:
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. This helps to break the magnesium oxide layer. Another simple method is to crush the magnesium turnings with a dry glass rod to expose a fresh surface.
-
Chemical Activation:
-
Iodine (I₂): Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple or brown color is a good indicator that the reaction has initiated.[1][3]
-
1,2-Dibromoethane (DBE): Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethene gas and magnesium bromide, activating the surface.[3][4][5]
-
Diisobutylaluminum hydride (DIBAH): For plant-scale or particularly difficult reactions, DIBAH can be an effective activating agent, allowing for initiation at lower temperatures.[6]
-
-
-
Initiation Aids: Gentle warming with a heat gun or a warm water bath can provide the necessary activation energy to start the reaction.[7] Be prepared to cool the reaction if it becomes too vigorous once initiated.
-
Check Reagent Quality: Ensure the o-bromotoluene is pure and dry. If necessary, consider passing it through a short column of activated alumina (B75360) to remove trace water and acidic impurities.[7]
-
Issue 2: The reaction starts but then stops, or the yield is very low.
-
Question: My this compound formation began but has now stalled, or my final yield is disappointingly low. What could be the cause?
-
Answer: A stalled reaction or low yield can be due to several factors, including the formation of side products or incomplete reaction.
Troubleshooting Steps:
-
Minimize Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting o-bromotoluene to form a dimer.[1] To minimize this:
-
Maintain Anhydrous Conditions Throughout: Ensure a positive pressure of an inert gas (like argon or nitrogen) is maintained throughout the reaction to prevent moisture from the atmosphere from quenching the Grignard reagent as it forms.[7]
-
Use High-Quality Magnesium: Use fresh, shiny magnesium turnings. Older or finely powdered magnesium can have a larger surface area of the passivating oxide layer.[7]
-
Titrate the Grignard Reagent: The actual concentration of your this compound solution may be lower than calculated due to partial reaction with moisture or side reactions. It is good practice to titrate a small aliquot of the solution to determine its exact concentration before use in subsequent steps.
-
Issue 3: The reaction mixture has turned very dark or black.
-
Question: The reaction mixture for my this compound synthesis has become very dark. Is this normal?
-
Answer: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating.[1]
Troubleshooting Steps:
-
Control the Temperature: Ensure the reaction is not overheating. Use an ice bath to moderate the temperature if necessary, especially during the addition of o-bromotoluene.
-
Slow Addition of Alkyl Halide: Adding the o-bromotoluene too quickly can lead to localized high temperatures and side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound?
A1: The most common and effective solvents for Grignard reagent formation are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[8] THF is often preferred as it can help to stabilize the Grignard reagent.[8]
Q2: What is the optimal temperature for the formation of this compound?
A2: The reaction is typically initiated at room temperature or with gentle warming. Once initiated, the reaction is exothermic, and the addition of o-bromotoluene should be controlled to maintain a gentle reflux.[7] For subsequent reactions with electrophiles, the temperature is often lowered (e.g., to 0 °C) to control reactivity and minimize side reactions.
Q3: How can I confirm the formation and determine the concentration of my this compound solution?
A3: A simple method to confirm formation is to take a small aliquot, quench it with water, extract with an organic solvent, and analyze by GC-MS to check for the presence of toluene. To determine the concentration, titration is the standard method. A common procedure involves titrating the Grignard solution against a standard solution of a protic reagent like menthol (B31143) in the presence of an indicator such as 1,10-phenanthroline.
Q4: What are the solid precipitates that sometimes form in the Grignard reagent solution?
A4: Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX) and the dimeric dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[8] Some of these species may have lower solubility and can precipitate out of solution, especially in colder conditions. This is generally not a problem for the reaction. If significant precipitation occurs, you can gently warm the solution (e.g., in a 40°C water bath) to redissolve the solids or use the supernatant if the amount of precipitate is small.[8]
Data Presentation
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are crucial for solvating and stabilizing the Grignard reagent.[8] |
| Temperature | Initiate at room temperature, maintain gentle reflux. | The reaction is exothermic; controlled temperature prevents side reactions.[7] |
| Concentration | Typically 0.5 M to 2.0 M | Higher concentrations can increase the rate of Wurtz coupling.[9][10] |
| Addition Rate | Slow, dropwise addition of o-bromotoluene | Maintains a low concentration of the halide, minimizing Wurtz coupling.[1] |
Table 2: Troubleshooting Summary for Low Yield
| Observation | Potential Cause | Suggested Solution |
| No reaction initiation | Magnesium oxide layer, moisture | Activate Mg (I₂, DBE), ensure anhydrous conditions.[1][3] |
| Reaction starts, then stops | Insufficiently anhydrous conditions | Maintain a positive pressure of inert gas.[7] |
| Formation of biphenyl (B1667301) byproduct | Wurtz coupling | Slow addition of halide, moderate temperature.[1] |
| Dark/black reaction mixture | Overheating, decomposition | Control temperature with an ice bath.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a standard procedure for the synthesis of aryl Grignard reagents.
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, for activation)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing addition funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the flame- or oven-dried three-necked flask with the condenser and addition funnel. Ensure all joints are well-sealed and the system is under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. If activation is needed, add a small crystal of iodine.
-
Reagent Preparation: In the addition funnel, prepare a solution of o-bromotoluene in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approx. 5-10%) of the o-bromotoluene solution to the magnesium suspension. The initiation is indicated by a gentle bubbling, a slight increase in temperature, and the disappearance of the iodine color if used. Gentle warming may be required to initiate the reaction.[7]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting grayish-brown solution is the this compound reagent.
Mandatory Visualization
Caption: A decision tree for troubleshooting Grignard reaction initiation.
Caption: Competing pathways: desired Grignard formation and the Wurtz coupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 9. p-Tolylmagnesium bromide, approx. 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]
- 10. calpaclab.com [calpaclab.com]
Navigating the Thermal Landscape of o-Tolylmagnesium Bromide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the thermal stability of o-tolylmagnesium bromide. Understanding the effects of temperature on this critical Grignard reagent is paramount for ensuring experimental success, safety, and the integrity of synthesized products. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Temperature-Related Issues
Difficulties arising from the thermal instability of this compound can manifest in various ways, from reduced yield to complete reaction failure. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Thermal Decomposition: The reaction temperature may be too high, leading to the degradation of the Grignard reagent before it can react. | Maintain a controlled, low temperature during the reaction. For exothermic reactions, use an ice bath to dissipate heat.[1] Consider dropwise addition of reactants to manage the reaction's exotherm. |
| Localized Heating: Poor stirring can create "hot spots" within the reaction mixture, causing localized decomposition. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Prolonged Reaction Time at Elevated Temperature: Extended reaction times at higher temperatures increase the likelihood of decomposition. | Optimize the reaction time. Monitor the reaction progress (e.g., by TLC or in-situ IR) to determine the point of completion and avoid unnecessary heating.[2] | |
| Formation of Dark Brown or Black Tarry Byproducts | Decomposition Products: Elevated temperatures can lead to the formation of complex, often colored, decomposition byproducts. | Strictly control the reaction temperature. Ensure all reagents and solvents are of high purity to avoid side reactions that can be exacerbated by heat. |
| Reaction with Solvent: At higher temperatures, the Grignard reagent may react with the solvent (e.g., THF), especially if peroxides are present. | Use freshly distilled, anhydrous, and peroxide-free solvents. Test for peroxides before use, especially with ethers like THF and diethyl ether.[3] | |
| Inconsistent Reaction Outcomes | Temperature Fluctuations: Inconsistent temperature control between experiments can lead to variable rates of decomposition and product formation. | Employ a reliable temperature control system (e.g., a cryostat or a well-maintained cooling bath) to ensure reproducibility. |
| Degradation During Storage: Improper storage temperature can lead to a decrease in the reagent's activity over time. | Store this compound solutions in a cool, dry, and inert atmosphere.[4] For long-term storage, refrigeration is often recommended, but consult the supplier's guidelines. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: this compound solutions are sensitive to heat, light, moisture, and air.[5] They should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4] While specific temperatures may vary by supplier, refrigeration is a common practice for long-term storage to minimize degradation. Always refer to the Safety Data Sheet (SDS) for the specific product you are using.
Q2: At what temperature does this compound start to decompose?
Q3: Can the solvent affect the thermal stability of this compound?
A3: Yes, the solvent plays a crucial role. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used because they solvate and stabilize the Grignard reagent.[7] However, the boiling point of the solvent can limit the upper-temperature range of the reaction. Furthermore, the purity of the solvent is critical; the presence of water or peroxides can lead to rapid decomposition of the Grignard reagent, a process that can be accelerated by heat.[3]
Q4: How can I safely handle a reaction with this compound that is becoming too hot?
A4: If you observe an uncontrolled exotherm (a rapid increase in temperature), immediate cooling is necessary. This can be achieved by immersing the reaction vessel in a pre-prepared ice-water or dry ice-acetone bath. If the reaction is being carried out with the dropwise addition of a reagent, stopping the addition will also help to control the exotherm. Ensure that the reaction is being conducted in a well-ventilated fume hood and that appropriate personal protective equipment is worn.
Q5: What are the visible signs of this compound decomposition?
A5: A common sign of decomposition is a change in the color of the solution, often turning darker, from a clear or slightly cloudy solution to brown or even black.[8] The formation of solid precipitates or tarry materials can also indicate decomposition. A decrease in the expected product yield is a quantitative indicator of reagent degradation.
Experimental Protocols
Protocol for Assessing Thermal Stability (General Approach)
While a specific protocol for this compound is not available, a general approach using techniques like Accelerating Rate Calorimetry (ARC) or Thermogravimetric Analysis (TGA) can be employed to determine thermal stability.
Objective: To determine the onset temperature of thermal decomposition of a Grignard reagent solution.
Methodology: Accelerating Rate Calorimetry (ARC)
-
Sample Preparation: Under an inert atmosphere, a small, accurately weighed sample of the this compound solution is loaded into a sealed, robust sample container (a "bomb").
-
Instrument Setup: The sample bomb is placed inside the ARC calorimeter. The instrument is programmed with a "heat-wait-search" protocol.
-
Heating: The sample is heated in small, incremental steps.
-
Waiting: After each heating step, the system holds the temperature constant to allow for thermal equilibration.
-
Searching: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument detects an exotherm.[9]
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing any heat loss. This allows for the measurement of the true rate of the exothermic decomposition.[10]
-
Data Analysis: The onset temperature of decomposition is identified as the temperature at which self-heating begins. The data also provides information on the pressure generated and the maximum rate of temperature rise, which are crucial for safety assessments.[9]
Protocol for a Standard Grignard Reaction with Temperature Control
Objective: To perform a Grignard reaction with this compound while maintaining optimal temperature for stability and yield.
Materials:
-
Dry, three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
This compound solution
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (e.g., an aldehyde or ketone)
-
Cooling bath (e.g., ice-water)
Procedure:
-
Apparatus Setup: Assemble the dry glassware. Flame-dry all glassware under a vacuum or dry in an oven and assemble while hot, then allow to cool under a stream of inert gas.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: Place the electrophile, dissolved in the anhydrous solvent, into the round-bottom flask.
-
Temperature Control: Cool the flask containing the electrophile in an ice bath to 0°C.
-
Grignard Reagent Addition: Transfer the this compound solution to the dropping funnel via a cannula under a positive pressure of inert gas.
-
Slow Addition: Add the Grignard reagent dropwise to the stirred solution of the electrophile. Monitor the internal temperature of the reaction mixture with a low-temperature thermometer. Maintain the temperature below 5-10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The optimal time will vary depending on the specific reactants. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride while the flask is still in the cooling bath.
-
Work-up: Proceed with the standard aqueous work-up and purification of the desired product.
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard reactions.
References
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. scite.ai [scite.ai]
- 8. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 10. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
Role of anhydrous solvents in o-Tolylmagnesium Bromide reactions
Welcome to the technical support center for o-Tolylmagnesium Bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this versatile Grignard reagent, with a specific focus on the critical role of anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous solvents absolutely essential for the formation and reaction of this compound?
A1: this compound is a potent nucleophile and a strong base.[1][2] It reacts readily with protic compounds, including water and alcohols.[3][4][5] If any moisture is present in the reaction setup (from solvents, glassware, or the atmosphere), the Grignard reagent will be quenched, meaning it will be protonated to form toluene, rendering it inactive for the desired reaction.[4] This side reaction significantly reduces the yield of the target product.[6] Therefore, strictly anhydrous (water-free) conditions are paramount for success.[7][8]
Q2: What is the specific role of ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) in this compound reactions?
A2: Ethereal solvents are crucial for several reasons:
-
Aprotic Nature: They lack acidic protons and are therefore unreactive towards the Grignard reagent.[9]
-
Solubilization and Stabilization: The lone pairs of electrons on the oxygen atoms of ether molecules coordinate to the magnesium center of the Grignard reagent.[10][11] This Lewis acid-base interaction forms a soluble complex that stabilizes the highly reactive organomagnesium species, facilitating its formation and subsequent reactions.[10][12]
-
Influence on Reactivity: The choice of ether can influence the reactivity and the equilibrium of the Grignard reagent in solution.[13][14] For instance, THF is often preferred for preparing aryl Grignard reagents like this compound from the corresponding bromides.[1][10]
Q3: What is the Schlenk equilibrium, and how does the solvent affect it for this compound?
A3: The Schlenk equilibrium is a dynamic equilibrium that exists in solutions of Grignard reagents. It describes the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).[2][10][11]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent.[11] Coordinating solvents like THF can stabilize the different species involved to varying extents, thereby shifting the equilibrium.[13][15] For example, the addition of dioxane to an ethereal solution of a Grignard reagent can drive the equilibrium to the right by precipitating the magnesium halide as a dioxane complex.[2][11] The specific composition of the this compound solution will therefore be a complex mixture of these species, which can affect its reactivity.[16][17]
Q4: Can I use solvents other than diethyl ether or THF?
A4: While diethyl ether and THF are the most common solvents, other aprotic ethers can be used. For example, 2-Methyltetrahydrofuran (2-MeTHF) is considered a "greener" alternative that can be derived from renewable resources.[14] In some cases, 2-MeTHF has been shown to provide superior results, such as suppressing the formation of Wurtz coupling by-products.[14] The choice of solvent can impact reaction efficiency and safety, so it should be carefully considered based on the specific application.[14] Halogenated solvents are generally avoided as they can react with the Grignard reagent.[4][5]
Troubleshooting Guide
Issue 1: The formation of this compound fails to initiate.
| Possible Cause | Troubleshooting Steps |
| Passivated Magnesium Surface | The surface of the magnesium turnings may be coated with a layer of magnesium oxide (MgO), which prevents the reaction.[8] Activation Methods: 1. Mechanical: Gently crush a few pieces of magnesium with a dry glass rod inside the reaction flask.[8] 2. Chemical (Iodine): Add a small crystal of iodine to the flask with the magnesium. The disappearance of the brown iodine color is an indicator of initiation.[8][18] 3. Chemical (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane, which reacts readily with the magnesium to expose a fresh, active surface.[8] |
| Insufficiently Anhydrous Conditions | Trace amounts of water from the solvent, glassware, or atmosphere are quenching the reaction as it begins. |
| Reaction Temperature is Too Low | The reaction may require a small amount of initial energy to overcome the activation barrier. |
Issue 2: The reaction starts but then stops, or the yield is very low.
| Possible Cause | Troubleshooting Steps |
| Insufficiently Anhydrous Conditions | Ongoing contamination with water is consuming the Grignard reagent as it forms. |
| Formation of Side Products (Wurtz Coupling) | The newly formed this compound can react with the starting material, o-bromotoluene, to form a biphenyl (B1667301) dimer. This is more likely at higher concentrations of the aryl halide. |
| Poor Quality of Reagents | The magnesium or o-bromotoluene may be of low quality or contain inhibitors. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
-
Pre-drying: Decant THF from any visible water. Add anhydrous sodium sulfate, swirl, and let it stand for at least 24 hours.
-
Distillation: Set up a distillation apparatus. To the pre-dried THF, add sodium metal and benzophenone.
-
Reflux: Heat the mixture to reflux. A deep blue or purple color indicates that the solvent is anhydrous and free of peroxides. If the color is not persistent, add more sodium and continue to reflux.
-
Collection: Distill the dry, blue THF directly into the reaction flask, which is under an inert atmosphere, immediately before use.
Visualizations
Caption: Workflow for preparing this compound.
Caption: The dual role of anhydrous solvents in Grignard reactions.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. brainly.com [brainly.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 17. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 18. reddit.com [reddit.com]
Technical Support Center: o-Tolylmagnesium Bromide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of o-tolylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities encountered during the synthesis of this compound are:
-
2,2'-Dimethylbiphenyl (B165481): This is the primary byproduct, formed via a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted o-bromotoluene.[1] Its formation is favored by high local concentrations of the aryl halide and elevated reaction temperatures.[1]
-
Toluene: This impurity arises from the reaction of the Grignard reagent with any proton source, most commonly residual moisture in the glassware or solvent.
-
Unreacted o-Bromotoluene: Incomplete reaction can lead to the presence of the starting material in the final Grignard solution.
-
Magnesium Salts (MgBr₂): These are inherent byproducts of the Grignard reaction.
-
Oxidation Products: Exposure of the Grignard reagent to air (oxygen) can lead to the formation of phenoxides, which upon workup can yield o-cresol.
Q2: How can I minimize the formation of 2,2'-dimethylbiphenyl?
A2: Minimizing the formation of the 2,2'-dimethylbiphenyl byproduct is crucial for obtaining a high yield of the desired Grignard reagent. Key strategies include:
-
Slow Addition of o-Bromotoluene: Add the o-bromotoluene solution to the magnesium turnings dropwise to maintain a low concentration of the aryl halide in the reaction mixture.[1]
-
Temperature Control: Maintain a gentle reflux during the reaction. While initiation may require gentle warming, the reaction is exothermic, and excessive heat can promote the Wurtz coupling side reaction.[1]
-
High-Quality Magnesium: Use fresh, high-purity magnesium turnings with a large surface area to ensure a rapid reaction with the aryl halide, minimizing its availability for side reactions.[2]
-
Continuous Flow Synthesis: For larger scale synthesis, continuous flow reactors can offer better control over reaction parameters, leading to higher selectivity and reduced Wurtz coupling.[3]
Q3: What are the ideal reaction conditions for preparing this compound?
A3: The ideal conditions for the synthesis of this compound involve a careful balance of factors to promote the formation of the Grignard reagent while suppressing side reactions.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) | Ethers solvate and stabilize the Grignard reagent. THF is often preferred for its higher boiling point and better solvating ability. |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Magnesium | High-purity turnings, activated | A clean, active magnesium surface is essential for reaction initiation and completion. |
| o-Bromotoluene Addition | Slow, dropwise | Minimizes local high concentrations, reducing Wurtz coupling.[1] |
| Temperature | Gentle reflux | Provides sufficient energy for the reaction without significantly increasing the rate of side reactions. |
Q4: How can I confirm the successful formation and determine the concentration of my this compound solution?
A4: The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. A common method is acid-base titration. A known volume of the Grignard solution is quenched with a known excess of a standardized acid (e.g., HCl). The unreacted acid is then back-titrated with a standardized base (e.g., NaOH). This allows for the calculation of the molarity of the Grignard reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Low reactivity of o-bromotoluene. | 1. Activate Magnesium: Crush the magnesium turnings under an inert atmosphere, or add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to etch the surface.[1]2. Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents.3. Gentle Warming: Gently warm the flask to initiate the reaction, but be prepared to cool it if the reaction becomes too vigorous. |
| Low yield of Grignard reagent | 1. Significant Wurtz coupling.2. Incomplete reaction.3. Quenching by moisture or acidic impurities. | 1. Optimize Reaction Conditions: Follow the recommendations in FAQ A2 to minimize Wurtz coupling.2. Ensure Complete Reaction: Allow sufficient reaction time and ensure all the magnesium has been consumed.3. Strict Anhydrous Technique: Maintain a positive pressure of inert gas and use rigorously dried reagents and solvents. |
| Dark-colored Grignard solution | Formation of finely divided magnesium or other side products. Impurities in the magnesium. | A grayish or brownish color is typical. A very dark or black solution may indicate decomposition due to overheating or significant side reactions. Ensure proper temperature control. The purity of the magnesium can also influence the color of the Grignard reagent.[4] |
| High levels of 2,2'-dimethylbiphenyl detected | 1. Rapid addition of o-bromotoluene.2. High reaction temperature.3. Insufficiently active magnesium. | 1. Decrease Addition Rate: Add the o-bromotoluene solution more slowly.2. Improve Temperature Control: Use a water or ice bath to maintain a gentle reflux.3. Improve Magnesium Activation: Use one of the activation methods mentioned above. |
Experimental Protocol: Synthesis of this compound
This protocol is designed to minimize the formation of common impurities.
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight or by flame-drying under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the three-neck flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of o-bromotoluene in the anhydrous solvent. Add a small portion (approximately 5-10%) of the o-bromotoluene solution to the activated magnesium. The reaction should initiate, as evidenced by the appearance of a cloudy solution and a gentle reflux.
-
Slow Addition: Once the reaction has started, add the remaining o-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux until most of the magnesium has been consumed.
-
Quantification: Determine the concentration of the this compound solution via titration before use.
Visualizing Reaction Pathways and Troubleshooting Logic
.dot
Caption: Key reaction pathways in this compound synthesis.
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References
Technical Support Center: Formation of o-Tolylmagnesium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-tolylmagnesium bromide.
Troubleshooting Guides
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: Failure to initiate is the most frequently encountered issue in Grignard synthesis. The primary culprits are typically impurities, an unactivated magnesium surface, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this problem:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, either by flame-drying under a vacuum or oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere like nitrogen or argon.[1][2] Solvents must be anhydrous; commercial anhydrous grades are recommended, and they can be further dried over molecular sieves.[1][2]
-
Activate the Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[3] This layer must be disrupted to expose a fresh, reactive metal surface. Refer to the "Magnesium Activation Protocols" table below for detailed methods.[1][3]
-
Check Reagent Purity: The o-bromotoluene starting material must be pure and dry. Any trace amounts of water or acidic impurities can quench the Grignard reagent as it forms.[1][2]
-
Initial Halide Addition: Add a small portion of the o-bromotoluene solution to the magnesium suspension to begin the reaction.[2] If initiation does not occur, try one of the activation methods.
-
Gentle Heating: Gently warming the mixture with a heat gun can often provide the activation energy needed to start the reaction.[3] Be cautious, as the reaction is exothermic.
-
Sonication: Using an ultrasonic bath can help to physically disrupt the MgO layer on the magnesium turnings.[4]
Q2: The reaction started but then stopped. What should I do?
A2: A stalled reaction can occur for several reasons, often related to the accumulation of byproducts or impurities.
-
Impurity Buildup: The hydrocarbon and magnesium salt byproducts formed from the reaction with water can coat the surface of the unreacted magnesium, preventing further reaction.[5] Ensure all components remain strictly anhydrous.
-
Insufficient Mixing: Ensure efficient stirring to continuously expose fresh magnesium surface to the o-bromotoluene.[1]
-
Low Reagent Concentration: If the concentration of o-bromotoluene is too low, the reaction may not be self-sustaining. Maintain a steady, dropwise addition of the halide solution.
Q3: My reaction mixture is turning dark brown or black. Is this normal?
A3: A color change to a cloudy grey or brownish solution is a typical indicator of a successful Grignard reagent formation.[6] However, a very dark brown or black color could indicate side reactions or decomposition, especially if the reaction is heated for an extended period. Overheating can promote side reactions like Wurtz coupling.[2][4] It is advisable to maintain a gentle reflux and monitor the reaction progress.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of a successful Grignard reaction initiation?
A1: Several visual cues indicate that the reaction has successfully initiated:
-
The appearance of a cloudy, greyish-brown color in the reaction mixture.[6]
-
Spontaneous boiling of the solvent (gentle reflux).[3]
-
The disappearance of the color of a chemical activator, such as the purple vapor or brown solution of iodine.
-
Noticeable heat generation (the reaction is exothermic).[7]
Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
A2: Both diethyl ether and THF are commonly used solvents for Grignard reagent formation.
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which can help in controlling the reaction temperature.[2]
-
Tetrahydrofuran (THF): Is a more polar solvent that can better solvate the Grignard reagent, sometimes leading to faster reaction rates.[2][4] Its higher boiling point (66 °C) allows for reactions to be conducted at higher temperatures if necessary.[2] For aryl bromides like o-bromotoluene, THF is often a good choice.
Q3: Is it necessary to use an initiator?
A3: While not always strictly necessary if the magnesium is of high quality and all conditions are perfectly anhydrous, using an initiator is highly recommended for reliable and consistent reaction initiation. The passivating magnesium oxide layer on the magnesium turnings can prevent the reaction from starting.[3]
Q4: How do I know when the reaction is complete?
A4: The reaction is generally considered complete when most or all of the magnesium turnings have been consumed.[2] The solution will typically be a cloudy grey or brown. For a more quantitative assessment, the concentration of the active Grignard reagent can be determined by titration.[2]
Data Presentation
Table 1: Common Magnesium Activation Methods
| Activation Method | Description | Key Indicators of Success |
| Iodine | A small crystal of iodine is added to the magnesium suspension. It is believed to react with the magnesium surface, creating reactive sites. | The disappearance of the characteristic purple vapor and brown color of the iodine. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added, which reacts readily with magnesium to expose a fresh surface. | Observation of ethylene (B1197577) gas bubbling. |
| Mechanical Grinding | Gently crushing the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere. | Can be effective but requires careful handling to avoid exposure to air. |
| Pre-formed Grignard Reagent | A small amount of a previously prepared Grignard reagent is added to initiate the reaction. | The reaction should start almost immediately upon addition of the o-bromotoluene. |
| Diisobutylaluminum hydride (DIBAH) | A solution of DIBAH can be used to activate the magnesium surface and dry the reaction mixture.[7] | Allows for initiation at or below 20°C for aryl Grignards.[7] |
Experimental Protocols
Detailed Methodology for the Formation of this compound
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or other initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and assemble while hot, allowing it to cool under a stream of inert gas.
-
Reaction Setup: Place the magnesium turnings in the three-necked flask with a magnetic stir bar. Equip the flask with a reflux condenser and a dropping funnel, both protected with drying tubes or connected to an inert gas line.
-
Initiation: Add a small crystal of iodine to the flask containing the magnesium turnings.
-
Solvent and Reagent Preparation: In the dropping funnel, prepare a solution of o-bromotoluene in anhydrous THF. Add a small amount of anhydrous THF to the reaction flask to just cover the magnesium turnings.
-
Initiating the Reaction: Add a small portion (approximately 10%) of the o-bromotoluene/THF solution from the dropping funnel to the stirred magnesium suspension. Gently warm the flask with a heat gun or in a warm water bath until the brown color of the iodine disappears and bubbling or a cloudy appearance indicates the reaction has started. The reaction is exothermic, so be prepared to cool the flask if necessary.
-
Addition of o-Bromotoluene: Once the reaction has initiated, add the remaining o-bromotoluene/THF solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion is indicated by the consumption of most of the magnesium turnings.
-
Use of the Grignard Reagent: The resulting grey-to-brown solution of this compound should be used immediately for the subsequent reaction step.
Mandatory Visualization
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - What's the purpose of a Grignard reagent initiation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: o-Tolylmagnesium Bromide Formation
This guide provides technical support for researchers, scientists, and drug development professionals working with the formation of o-tolylmagnesium bromide. It addresses common issues related to managing the reaction exotherm and offers troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What causes the strong exotherm during the formation of this compound?
A1: The formation of a Grignard reagent, such as this compound, is an exothermic process. This is due to the reaction between the organic halide (o-bromotoluene) and magnesium metal. The overall enthalpy of the reaction is negative, releasing a significant amount of heat. The reaction involves the breaking of the carbon-bromine bond and the formation of a new carbon-magnesium bond, which is a highly favorable process.
Q2: What are the primary risks associated with an uncontrolled exotherm?
A2: An uncontrolled exotherm can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can result in a rapid increase in temperature and pressure within the reaction vessel, potentially leading to:
-
Solvent boiling and over-pressurization: The solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are volatile and flammable. Excessive heat can cause them to boil vigorously, leading to a dangerous buildup of pressure.
-
Thermal decomposition: At elevated temperatures, the Grignard reagent or other reaction components may decompose, generating gaseous byproducts and further increasing pressure.
-
Reduced yield and side reactions: Poor temperature control can lead to the formation of unwanted byproducts, such as Wurtz coupling products, which will reduce the yield and purity of the desired this compound.
Q3: How does the choice of solvent affect the exotherm?
A3: The solvent plays a crucial role in stabilizing the Grignard reagent and modulating the reaction rate. Ethereal solvents like diethyl ether and THF are essential as they coordinate with the magnesium atom, forming a soluble complex.[1][2]
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle warming. However, its low boiling point also means that a strong exotherm can easily lead to solvent loss if not properly condensed.
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvating agent for the Grignard reagent. This can sometimes lead to a faster reaction rate and a more pronounced exotherm.[3] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with a higher boiling point that can sometimes suppress side reactions.[1][4]
Q4: What is "initiation" and why is it a critical step to monitor?
A4: Initiation is the start of the Grignard reaction, where the magnesium begins to react with the o-bromotoluene. It is often characterized by a noticeable temperature increase and sometimes by the appearance of bubbles or a cloudy solution. It is critical to confirm that the reaction has initiated before adding the bulk of the o-bromotoluene. If the halide is added without initiation, it can accumulate in the reactor. A sudden, delayed initiation can then lead to a very rapid and dangerous exotherm due to the large amount of unreacted starting material.
Q5: What are common methods to activate the magnesium and ensure reliable initiation?
A5: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Common activation methods include:
-
Mechanical activation: Vigorously stirring the dry magnesium turnings can help break up the oxide layer.
-
Chemical activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can react with the magnesium surface to expose fresh metal.
-
Heating: Gentle heating with a heat gun can sometimes initiate the reaction, but this must be done with extreme caution to avoid an uncontrolled exotherm.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction fails to initiate (no exotherm observed). | 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Impure o-bromotoluene. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm a small spot with a heat gun (with caution).2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use freshly distilled or high-purity o-bromotoluene. |
| Exotherm is too vigorous and difficult to control. | 1. Rate of o-bromotoluene addition is too fast.2. Cooling bath is insufficient.3. Concentration of reagents is too high. | 1. Immediately stop the addition and apply more efficient cooling. Once the temperature is under control, resume addition at a much slower rate.2. Use a larger cooling bath (e.g., dry ice/acetone) and ensure good thermal contact with the reaction flask.3. Dilute the o-bromotoluene solution with more anhydrous solvent. |
| A sudden, violent exotherm occurs after a delay. | Accumulation of unreacted o-bromotoluene followed by sudden initiation. | This is a dangerous situation. If possible, immerse the flask in a large cooling bath to try and control the temperature. In the future, ensure initiation has occurred with a small amount of halide before adding the rest. |
| The reaction starts but then stops (exotherm subsides). | 1. Insufficient magnesium.2. Coating of magnesium surface with byproducts. | 1. Ensure a slight excess of magnesium is used.2. Increase the stirring rate to help keep the magnesium surface clean. |
| Low yield of this compound. | 1. Reaction with atmospheric moisture or oxygen.2. Formation of Wurtz coupling byproduct (o,o'-bitolyl).3. Incomplete reaction. | 1. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.2. Add the o-bromotoluene solution slowly and maintain a low reaction temperature.3. Allow the reaction to stir for a sufficient time after the addition is complete to ensure all the magnesium has reacted. |
Data Presentation
The following table provides illustrative data on how the rate of addition of o-bromotoluene can affect the reaction temperature profile. This data is representative and actual results may vary depending on the specific experimental setup.
| Addition Rate of o-Bromotoluene (mL/min) | Initial Temperature (°C) | Maximum Temperature Observed (°C) | Time to Reach Maximum Temperature (min) |
| 1.0 | 20 | 35 | 45 |
| 2.5 | 20 | 50 | 25 |
| 5.0 | 20 | >65 (runaway) | 15 |
Experimental Protocols
Preparation of this compound
Materials:
-
Magnesium turnings (1.2 equivalents)
-
o-Bromotoluene (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of inert gas to remove any moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
Solvent Addition: Add a small amount of anhydrous solvent to just cover the magnesium turnings.
-
Initiation: Add a small portion (approx. 5-10%) of the o-bromotoluene solution (dissolved in the remaining anhydrous solvent) from the addition funnel.
-
Confirmation of Initiation: Observe the reaction mixture for signs of initiation, such as a gentle bubbling, a slight temperature rise, or the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be applied cautiously.
-
Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining o-bromotoluene solution at a rate that maintains a gentle reflux and keeps the internal temperature within a safe, controllable range (e.g., 25-35 °C). Use the cooling bath to manage the exotherm.[6]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting greyish-brown solution is the this compound reagent.
Mandatory Visualization
Caption: Troubleshooting workflow for managing the exotherm during this compound formation.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
Titration methods for determining o-Tolylmagnesium Bromide concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the concentration of o-Tolylmagnesium Bromide solutions through titration.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the exact concentration of my this compound solution?
A1: The precise concentration of Grignard reagents like this compound is critical for reaction stoichiometry and reproducibility.[1] Their titer can degrade over time due to exposure to air and moisture.[1] Knowing the exact molarity ensures accurate dosing in your reactions, leading to higher yields, better selectivity, and more reliable results.
Q2: What are the most common methods for titrating this compound?
A2: Several reliable methods are available for titrating aryl Grignard reagents. The most common include:
-
Direct titration with iodine (I₂): This is a widely used and straightforward method.[1][2][3][4][5]
-
Titration using salicylaldehyde (B1680747) phenylhydrazone as an indicator: This method is advantageous as the indicator is a non-hygroscopic solid.[6][7][8]
-
Titration with menthol (B31143) in the presence of 1,10-phenanthroline (B135089): This method provides a sharp color change at the endpoint.[5][9][10]
Q3: How often should I titrate my Grignard reagent?
A3: It is best practice to titrate a Grignard solution before each use, or at least on the day of the experiment. If the solution is stored, it should be periodically re-titrated, especially if the container has been opened multiple times.
Q4: What is the "Schlenk Equilibrium" and how does it affect my Grignard reagent?
A4: The Schlenk equilibrium describes the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. This equilibrium can lead to the precipitation of magnesium salts, especially in cold conditions, but this does not typically affect the reactivity of the solution. If precipitation occurs, gently shaking the bottle to disperse the suspension is recommended before use.
Troubleshooting Guide
Q1: My Grignard titration gives inconsistent results. What could be the cause?
A1: Inconsistent results are often due to:
-
Exposure to air or moisture: Grignard reagents are highly sensitive to both. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).[2][11][12][13] Use dry, anhydrous solvents and proper syringe techniques to minimize exposure.[2][9][12]
-
Inaccurate measurement of the titrant or Grignard reagent: Use calibrated syringes for accurate volume measurements.
-
Impure reagents: Ensure the titrant and indicator are of high purity. For instance, lithium chloride used in the iodine titration should be anhydrous.[2][14]
Q2: The endpoint of my titration is unclear or difficult to determine. What can I do?
A2: An indistinct endpoint can be caused by several factors depending on the method:
-
Iodine Titration: The transition from brown to colorless should be sharp.[2][3] If the endpoint is sluggish, it might indicate the presence of impurities. The addition of anhydrous lithium chloride (LiCl) to the THF can help solubilize magnesium halides, leading to a clearer endpoint.[1][2][4][5]
-
Salicylaldehyde Phenylhydrazone Titration: The endpoint is a distinct color change.[8] If the color change is not sharp, ensure the indicator is fully dissolved.
-
Menthol/1,10-phenanthroline Titration: The endpoint should be a vivid violet or burgundy color that persists for at least a minute.[9][10] A faint or fleeting color may indicate an incomplete reaction.
Q3: I observe a precipitate forming during the titration. Is this normal?
A3: In some cases, a precipitate may form. For the iodine titration, the addition of LiCl is specifically recommended to prevent the precipitation of magnesium salts and ensure a homogeneous solution.[1][2][4][5] In the diphenylacetic acid titration (a method sometimes used for organolithiums and Grignards), a white precipitate may be visible at the endpoint.[2]
Q4: My calculated Grignard concentration is much lower than expected. What are the possible reasons?
A4: A lower-than-expected concentration can result from:
-
Degradation of the Grignard reagent: This can happen due to prolonged storage or exposure to air and moisture.
-
Incomplete formation of the Grignard reagent: Issues during the synthesis, such as impure magnesium or alkyl/aryl halide, can lead to lower yields.[12][14]
-
Side reactions: The Grignard reagent can react with trace amounts of water or other electrophilic impurities in the solvent or on the glassware.[12][13]
Comparison of Titration Methods
| Method | Titrant | Indicator | Typical Endpoint | Advantages | Disadvantages |
| Iodine Titration | This compound | Iodine (acts as its own indicator) | Disappearance of the brown iodine color to a colorless or light yellow solution.[2][3][4] | Simple, reliable, and widely applicable to various Grignard reagents.[2] | Iodine can react with rubber septa, so it should be used the same day it is prepared in the vial.[2] |
| Salicylaldehyde Phenylhydrazone | This compound | Salicylaldehyde Phenylhydrazone | Distinct color change (e.g., from colorless to a persistent yellow/orange).[8] | The indicator is a non-hygroscopic solid, eliminating the need to standardize an alcohol solution.[6] Can also be used for other organometallics like organolithiums and some hydrides.[8] | May be less common than the iodine titration. |
| Menthol & 1,10-Phenanthroline | This compound | 1,10-Phenanthroline | Formation of a persistent violet or burgundy color.[9][10] | Vivid and easily observable endpoint. Menthol is a stable, solid alcohol, avoiding the need for a standardized solution of a liquid alcohol like sec-butanol.[5][9] | Requires two components (menthol and indicator). |
Experimental Protocols
Method 1: Titration with Iodine
This method relies on the reaction of the Grignard reagent with a known amount of iodine.
Materials:
-
This compound solution (in THF or diethyl ether)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware (e.g., 25 mL round-bottom flask or vial with a stir bar)
-
1.0 mL syringe
Procedure:
-
Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under vacuum and then backfill with an inert gas (Argon or Nitrogen).
-
Accurately weigh approximately 100 mg of iodine into the flask.[4]
-
Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF to dissolve the iodine.[4]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.[4]
-
Slowly add the this compound solution dropwise from a 1.0 mL syringe while stirring vigorously.[4]
-
Continue the addition until the brown color of the iodine disappears and the solution becomes colorless or light yellow.[4] This is the endpoint.
-
Record the volume of the Grignard reagent added.
-
Repeat the titration at least twice more and average the results for accuracy.[4]
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L) moles of I₂ = (weight of I₂ in g) / (253.81 g/mol )
Method 2: Titration with Salicylaldehyde Phenylhydrazone
This method uses a solid indicator that produces a distinct color change at the endpoint.
Materials:
-
This compound solution
-
Salicylaldehyde Phenylhydrazone
-
Anhydrous THF
-
Argon or Nitrogen gas supply
-
Flame-dried glassware with a stir bar
-
1.0 mL syringe
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a small, accurately weighed amount of salicylaldehyde phenylhydrazone.
-
Add a known volume of anhydrous THF to dissolve the indicator.
-
Slowly add the this compound solution via syringe while stirring.
-
The endpoint is reached when a persistent color change is observed.[8]
-
Record the volume of the Grignard reagent added.
-
Repeat the titration for accuracy.
Calculation: Molarity (M) = (moles of indicator) / (Volume of Grignard reagent in L)
Method 3: Titration with Menthol and 1,10-Phenanthroline
This method utilizes a solid alcohol (menthol) and a colorimetric indicator.
Materials:
-
This compound solution
-
Menthol
-
1,10-Phenanthroline
-
Anhydrous THF
-
Argon or Nitrogen gas supply
-
Flame-dried glassware with a stir bar
-
Syringes
Procedure:
-
Flame-dry a 50 mL round-bottomed flask containing a magnetic stir bar and cap it with a rubber septum.[10]
-
Flush the flask with an inert gas.[10]
-
Rapidly add an accurately weighed sample of menthol (approx. 2 mmol) and a small amount of 1,10-phenanthroline (approx. 4 mg).[10]
-
Add 15 mL of anhydrous THF via syringe and stir at room temperature.[10]
-
Add the this compound solution dropwise via syringe.[10]
-
The endpoint is reached when a distinct violet or burgundy color persists for more than one minute.[10]
-
Record the volume of the Grignard reagent added.
-
Repeat the titration for accuracy.
Calculation: Molarity (M) = (moles of menthol) / (Volume of Grignard reagent in L)
Visualized Experimental Workflows
Caption: Workflow for the titration of this compound with Iodine.
Caption: Workflow for titration using Salicylaldehyde Phenylhydrazone indicator.
Caption: Workflow for the titration with Menthol and 1,10-Phenanthroline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 7. Table 1 from The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
Navigating the Schlenk Equilibrium: A Technical Support Guide for o-Tolylmagnesium Bromide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving o-tolylmagnesium bromide. A thorough understanding of the Schlenk equilibrium is critical for controlling the reactivity and maximizing the yield of reactions with this versatile Grignard reagent.
Understanding the Schlenk Equilibrium
In solution, Grignard reagents like this compound exist in a dynamic equilibrium, known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organomagnesium halide into a diorganomagnesium species and a magnesium dihalide. For this compound, the equilibrium can be represented as:
2 o-TolylMgBr ⇌ (o-Tolyl)₂Mg + MgBr₂
The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and concentration. This dynamic interplay between the different magnesium species directly impacts the nucleophilicity and overall reactivity of the Grignard reagent solution.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is sluggish or incomplete. Could the Schlenk equilibrium be a factor?
A1: Yes, the position of the Schlenk equilibrium can significantly affect the reactivity of your Grignard reagent. The diorganomagnesium species, (o-tolyl)₂Mg, is generally considered to be a more potent nucleophile than the parent Grignard reagent, this compound.[1] If the equilibrium lies heavily towards the less reactive halide form, you may observe reduced reactivity.
Q2: How does the choice of solvent (THF vs. Diethyl Ether) impact the Schlenk equilibrium and the reactivity of this compound?
A2: The solvent plays a crucial role in solvating the different magnesium species and thus influences the position of the Schlenk equilibrium.[2]
-
Tetrahydrofuran (B95107) (THF): THF is a more polar and strongly coordinating solvent compared to diethyl ether. It tends to favor the formation of the diorganomagnesium species by effectively solvating the magnesium bromide (MgBr₂) byproduct.[3] This can lead to a higher concentration of the more reactive (o-tolyl)₂Mg, potentially increasing the reaction rate.
-
Diethyl Ether: In diethyl ether, the Schlenk equilibrium for many Grignard reagents tends to favor the organomagnesium halide form (this compound).[2] While still a viable solvent, the overall reactivity might be different compared to reactions performed in THF.
Q3: I am observing a significant amount of Wurtz coupling byproduct in my reaction. How is this related to the Schlenk equilibrium?
A3: Wurtz-type coupling, where two organic moieties couple to form a dimer (in this case, 2,2'-bitolyl), is a common side reaction in Grignard preparations.[4] While not a direct consequence of the Schlenk equilibrium itself, the conditions that influence the equilibrium, such as high local concentrations of the aryl halide and elevated temperatures, can also promote this undesirable side reaction. The reactivity of the different species in the Schlenk equilibrium towards the starting aryl bromide can also play a role.
Q4: How can I determine the concentration of the active Grignard species in my this compound solution?
A4: The total concentration of basic magnesium species (both o-tolylMgBr and (o-tolyl)₂Mg) can be determined by titration. A common method involves titration with a standard solution of a secondary alcohol, like sec-butanol or isopropanol (B130326), using an indicator such as 1,10-phenanthroline.
Troubleshooting Guide
| Problem | Potential Cause Related to Schlenk Equilibrium | Troubleshooting Steps |
| Low Reaction Yield | Equilibrium favors the less reactive this compound. | 1. Solvent Change: Consider switching from diethyl ether to THF to shift the equilibrium towards the more reactive di-o-tolylmagnesium. 2. Temperature Adjustment: Gently warming the reaction mixture (if the substrate is stable) can sometimes influence the equilibrium position and reaction rate. However, be cautious as this can also promote side reactions. |
| Formation of Insoluble Precipitates | Precipitation of magnesium bromide (MgBr₂) can occur, especially in less polar solvents or at high concentrations. This can remove the magnesium halide from the equilibrium, driving it to the right. | 1. Solvent Choice: Using a more polar solvent like THF can help to better solvate the MgBr₂ and keep it in solution. 2. Concentration Adjustment: Preparing or using a more dilute solution of the Grignard reagent can sometimes prevent precipitation. |
| Inconsistent Reactivity Between Batches | Variations in the preparation method (e.g., rate of addition, temperature) can lead to different equilibrium positions and therefore inconsistent reactivity. | 1. Standardize Preparation Protocol: Follow a consistent and detailed experimental protocol for the preparation of the Grignard reagent. 2. Titrate Before Use: Always titrate a sample of your Grignard solution before use to determine the exact concentration of active reagent. |
| High Levels of Wurtz Coupling Byproduct | High local concentration of o-bromotoluene during Grignard formation. | 1. Slow Addition: Add the o-bromotoluene solution slowly and dropwise to the magnesium turnings to maintain a low and steady concentration. 2. Efficient Stirring: Ensure vigorous stirring to quickly disperse the added halide and promote reaction with the magnesium surface. 3. Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, avoid excessive temperatures that can accelerate the Wurtz coupling reaction.[4] |
Data Presentation
| Solvent | Expected Equilibrium Position | Predominant Reactive Species | Relative Reactivity (General Trend) |
| Diethyl Ether | Favors the left side (RMgX) | This compound | Moderate |
| Tetrahydrofuran (THF) | Shifts towards the right side (R₂Mg + MgX₂) | Di-o-tolylmagnesium | Higher |
Experimental Protocols
Preparation of this compound (Illustrative Protocol)
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine vapor disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the anhydrous solvent to the flask to cover the magnesium. Add a small amount of a solution of o-bromotoluene in the chosen anhydrous solvent from the dropping funnel. The reaction should initiate, which is typically indicated by a slight warming of the mixture and the appearance of a cloudy, grayish color.
-
Addition: Once the reaction has initiated, add the remaining solution of o-bromotoluene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting gray to brownish solution is the Grignard reagent.
Titration of this compound
-
Preparation: Accurately weigh a small amount of a suitable indicator, such as 1,10-phenanthroline, into a dry flask under an inert atmosphere. Add a known volume of anhydrous THF.
-
Titration: Add a known volume (e.g., 1.0 mL) of the this compound solution to the flask. The solution should turn a distinct color. Titrate this solution with a standardized solution of sec-butanol or isopropanol in anhydrous toluene (B28343) or xylene until the color disappears.
-
Calculation: From the volume of the titrant used, the concentration of the active Grignard reagent can be calculated.
Visualizations
Schlenk Equilibrium
Caption: The Schlenk equilibrium for this compound.
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: o-Tolylmagnesium Bromide Reaction Workup and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting and purifying the products of reactions involving o-tolylmagnesium bromide.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of reaction products derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Grignard Reagent Formation: Moisture in glassware or solvent, or an oxide layer on the magnesium can hinder the formation of this compound.[1][2] 2. Premature Quenching: The highly reactive Grignard reagent may have been quenched by acidic protons from water, alcohols, or even terminal alkynes before reacting with the electrophile.[1] 3. Inefficient Reaction with Electrophile: The reaction between the Grignard reagent and the electrophile may be incomplete due to steric hindrance or low reactivity.[1] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube.[1] 2. Activate Magnesium: Use activating agents like a small crystal of iodine or 1,2-dibromoethane. Physically crushing the magnesium turnings can also expose a fresh surface.[1][2] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (e.g., the ketone or aldehyde).[1] 4. Use an Excess of Grignard Reagent: Typically, 1.1 to 1.5 equivalents of the Grignard reagent are used to ensure complete reaction with the electrophile.[1] |
| Persistent Emulsion During Extraction | 1. Formation of Fine Magnesium Salt Precipitates: Magnesium salts formed during the quenching step can stabilize the interface between the organic and aqueous layers.[1] 2. High Concentration of Reactants/Products: This can increase the viscosity of the solution and promote emulsion formation. | 1. Add Saturated NaCl (Brine): This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[1] 2. Gentle Heating or Cooling: Gently warming the separatory funnel may help reduce the viscosity.[1] 3. Filtration: Filter the entire mixture through a pad of Celite to remove fine solids before attempting separation.[1] 4. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1] |
| Product Contaminated with Starting Material | 1. Insufficient Grignard Reagent: Not enough this compound was added to fully react with the electrophile.[1] 2. Poor Reactivity: Steric hindrance around the electrophilic center can slow down the reaction. | 1. Use an Excess of Grignard Reagent: As mentioned previously, using 1.1 to 1.5 equivalents is recommended.[1] 2. Column Chromatography: The unreacted starting material can usually be separated from the more polar product using silica (B1680970) gel column chromatography. The less polar starting material will typically elute first.[1] |
| Presence of Biphenyl (B1667301) Byproduct (2,2'-dimethylbiphenyl) | Homocoupling of the Grignard Reagent: This is a common side reaction where two o-tolyl groups couple. This can be favored by higher temperatures and high concentrations of the aryl halide during Grignard formation.[2][3] | 1. Slow Addition of Aryl Halide: Add the solution of 2-bromotoluene (B146081) slowly to the magnesium turnings to maintain a gentle reflux and keep the concentration of the halide low.[3] 2. Purification: Biphenyls are typically nonpolar. They can often be removed from more polar products by recrystallization or column chromatography.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in a Grignard reaction and what are the common quenching agents?
A: Quenching is the process of terminating the Grignard reaction and protonating the intermediate alkoxide to form the desired alcohol product. For most secondary and tertiary alcohols, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a good choice as it is a mild acid and helps to minimize side reactions like dehydration. For reactions that produce carboxylates (e.g., reaction with CO₂), a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used to both protonate the product and dissolve the magnesium salts that precipitate.[1]
Q2: My reaction mixture solidified after cooling. What should I do?
A: Grignard reagents can sometimes precipitate or crystallize out of solution at lower temperatures, especially if the concentration is high.[4] If the solidification occurs before the addition of the electrophile, you can try gently warming the flask to redissolve the reagent. If it occurs during the workup, it is likely due to the precipitation of magnesium salts. In this case, adding more of the quenching solution or dilute acid should help to dissolve the solids.
Q3: How can I be sure my Grignard reagent has formed?
A: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the disappearance of the magnesium metal.[3] A small sample can be taken, quenched with iodine, and analyzed by TLC or other methods to check for the disappearance of the starting aryl halide. Titration is another method to determine the concentration of the formed Grignard reagent.[5]
Q4: What are the best purification techniques for the product of an this compound reaction?
A: The choice of purification technique depends on the properties of the product and any impurities.
-
Recrystallization: This is a good method if your product is a solid and there is a significant difference in solubility between the product and impurities in a given solvent system.[2][6]
-
Column Chromatography: This is a very versatile technique for separating compounds with different polarities. For example, a nonpolar biphenyl byproduct can be separated from a more polar alcohol product on a silica gel column.[1][7]
-
Acid-Base Extraction: If your product is acidic (e.g., a carboxylic acid formed by reaction with CO₂), you can use acid-base extraction to separate it from neutral organic impurities. The acidic product can be extracted into an aqueous basic solution, leaving impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified product.[8][9]
Experimental Protocols
Protocol 1: General Workup Procedure
-
Cool the Reaction: After the reaction is complete, cool the reaction flask in an ice-water bath.[10]
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring. Be cautious as this is an exothermic process. Continue adding the quenching solution until the fizzing subsides and most of the solids have dissolved.[11] Alternatively, for certain products, dilute HCl can be used.[12]
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more organic solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the organic layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with water and then with a saturated solution of sodium chloride (brine).[13]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[12][13] Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a nonpolar solvent like hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexanes and ethyl acetate) and load it onto the top of the silica gel.
-
Elute the Column: Begin eluting the column with a nonpolar solvent (e.g., hexanes). Gradually increase the polarity of the eluting solvent by adding a more polar solvent like ethyl acetate. A common starting point for separating an alcohol product from less polar impurities is a 9:1 mixture of hexanes and ethyl acetate.[1]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical workflow for the workup of a Grignard reaction.
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem21labs.com [chem21labs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard Reaction (RMgX + Ketone) [commonorganicchemistry.com]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Handling and storage of air-sensitive o-Tolylmagnesium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of air-sensitive o-Tolylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound (C₇H₇BrMg) is a Grignard reagent, an organometallic compound widely used in organic synthesis to form new carbon-carbon bonds.[1] It is highly reactive and sensitive to both air and moisture. Exposure to oxygen can lead to oxidation of the Grignard reagent, reducing its activity. More significantly, it reacts vigorously with water and other protic solvents (e.g., alcohols), which will protonate the carbanion and render it non-nucleophilic, leading to reaction failure.[2][3] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.
Q2: How should I properly store my this compound solution?
A2: this compound solutions should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] The container should be tightly sealed under an inert atmosphere. It is crucial to prevent any contact with water or moisture. Commercially available solutions are often supplied in specialized bottles with septa (e.g., AcroSeal™) to allow for the withdrawal of the reagent without exposing the bulk solution to the atmosphere.[5]
Q3: My this compound solution has a precipitate. Is it still usable?
A3: The formation of a precipitate in a Grignard reagent solution is not uncommon, especially upon prolonged storage or exposure to temperature fluctuations. This can be due to the Schlenk equilibrium, where the Grignard reagent (RMgX) is in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[1][6] The dialkylmagnesium or magnesium halide may precipitate out of the solution. In many cases, the solution can still be used. It is recommended to gently swirl the bottle to resuspend the solid before use. If the precipitate is substantial, it is advisable to determine the active Grignard concentration through titration before proceeding with your reaction.[7]
Q4: What are the common solvents for this compound and does the choice of solvent matter?
A4: The most common solvents for this compound are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[8] The choice of solvent can influence the stability and reactivity of the Grignard reagent. THF is often considered a better solvent for the formation of Grignard reagents as it can better stabilize the reagent through coordination.[7] This can be particularly beneficial for less reactive aryl halides. However, the choice of solvent may also depend on the specific requirements of the subsequent reaction, such as reaction temperature and solubility of other reactants.
Troubleshooting Guide
Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Water or Protic Impurities | 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. 2. Use anhydrous solvents. Consider distilling solvents from an appropriate drying agent. 3. Ensure all other reagents and starting materials are free from water. |
| Inactive Grignard Reagent | 1. If the solution is old or has been improperly stored, its concentration may have decreased. 2. Determine the active Grignard concentration by titration before use. 3. If preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or by crushing).[9] |
| Low Reaction Temperature | 1. Some Grignard reactions require elevated temperatures to proceed at a reasonable rate. 2. Consult the literature for the optimal temperature for your specific reaction. |
| Steric Hindrance | 1. This compound has a methyl group in the ortho position, which can create steric hindrance. 2. This may slow down the reaction or favor side reactions. Consider using a less sterically hindered Grignard reagent if possible, or adjust reaction conditions (e.g., higher temperature, longer reaction time). |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Biphenyl (from Wurtz-type coupling) | Homocoupling of the aryl halide during Grignard formation.[9] | 1. Add the o-bromotoluene slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure the magnesium is highly activated to promote rapid Grignard formation over coupling. |
| Protonated Starting Material (Toluene) | Reaction of the Grignard reagent with a proton source. | 1. Rigorously exclude water and other protic impurities from the reaction mixture. |
| Products from Reaction with Oxygen | Exposure of the Grignard reagent to air. | 1. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment. 2. Use proper air-sensitive techniques, such as Schlenk lines or a glovebox. |
Experimental Protocols
Protocol 1: Titration of this compound Solution
This protocol allows for the determination of the active Grignard reagent concentration.
Materials:
-
This compound solution
-
Anhydrous 1,4-dioxane
-
Anhydrous THF
-
Salicylaldehyde (B1680747) phenylhydrazone (indicator)
-
Dry, nitrogen-flushed glassware (burette, flask)
-
Syringes and needles
Procedure:
-
Prepare a stock solution of the indicator by dissolving a small amount of salicylaldehyde phenylhydrazone in anhydrous THF.
-
In a dry, nitrogen-flushed flask, add a known volume of anhydrous THF.
-
Add a few drops of the indicator solution.
-
Carefully add a known volume (e.g., 1.0 mL) of the this compound solution to the flask via syringe. The solution should turn colored.
-
Titrate with a standard solution of a known proton source (e.g., sec-butanol in xylene) until the color disappears.
-
Calculate the molarity of the Grignard reagent based on the volume of the titrant used.
Visualizations
References
- 1. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. thomassci.com [thomassci.com]
- 5. This compound, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]
- 6. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. labproinc.com [labproinc.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of o-Tolylmagnesium Bromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of o-tolylmagnesium bromide in two distinct reaction types: nucleophilic addition to an aldehyde and a nickel-catalyzed Kumada cross-coupling reaction. The performance of this compound is evaluated through a detailed examination of the product distribution and yield, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols and presents illustrative quantitative data to guide researchers in selecting appropriate synthetic routes and analytical methodologies.
Experimental Protocols
Reaction A: Nucleophilic Addition of this compound to Benzaldehyde (B42025)
Objective: To synthesize (2-methylphenyl)(phenyl)methanol via the Grignard reaction and analyze the product mixture using GC-MS.
Materials:
-
Magnesium turnings (1.22 g, 50 mmol)
-
2-Bromotoluene (B146081) (5.8 mL, 48 mmol)
-
Anhydrous diethyl ether (100 mL)
-
Iodine crystal (1)
-
Benzaldehyde (4.1 mL, 40 mmol)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Internal standard (e.g., dodecane)
Procedure:
-
A dry 250 mL three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, was charged with magnesium turnings. The apparatus was flame-dried under a nitrogen atmosphere.
-
A solution of 2-bromotoluene in 40 mL of anhydrous diethyl ether was prepared and added to the dropping funnel. A small amount of this solution was added to the magnesium turnings, and a crystal of iodine was added to initiate the reaction.
-
Once the reaction initiated, the remaining 2-bromotoluene solution was added dropwise at a rate that maintained a gentle reflux. After the addition was complete, the mixture was refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture was cooled to 0 °C in an ice bath. A solution of benzaldehyde in 20 mL of anhydrous diethyl ether was added dropwise with stirring. The reaction was then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction was quenched by the slow addition of 50 mL of 1 M HCl solution. The organic layer was separated, and the aqueous layer was extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers were washed with saturated NaHCO₃ solution, dried over anhydrous MgSO₄, and filtered.
-
A known amount of an internal standard was added to an aliquot of the crude product solution for quantitative GC-MS analysis.
Reaction B: Kumada Cross-Coupling of this compound with Vinyl Bromide
Objective: To synthesize 2-vinyltoluene via a nickel-catalyzed Kumada cross-coupling reaction and analyze the product mixture using GC-MS.
Materials:
-
This compound solution (1.0 M in THF, 50 mL, 50 mmol)
-
Vinyl bromide (solution in THF or bubbled gas) (45 mmol)
-
Ni(dppp)Cl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride) (0.25 g, 0.46 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (50 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Internal standard (e.g., dodecane)
Procedure:
-
A dry 250 mL three-necked round-bottom flask, equipped with a reflux condenser, a gas inlet, and a nitrogen inlet, was charged with Ni(dppp)Cl₂. The flask was purged with nitrogen.
-
Anhydrous THF (50 mL) was added, followed by the this compound solution at room temperature.
-
Vinyl bromide was slowly bubbled through the reaction mixture (or added as a THF solution) at 0 °C. The reaction was then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction was carefully quenched with 1 M HCl solution. The organic layer was separated, and the aqueous layer was extracted with diethyl ether (2 x 40 mL).
-
The combined organic layers were washed with saturated NaHCO₃ solution, dried over anhydrous MgSO₄, and filtered.
-
A known amount of an internal standard was added to an aliquot of the crude product for GC-MS analysis.
GC-MS Analysis Protocol
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
Data Presentation
The following table summarizes the illustrative quantitative GC-MS data for the two reactions. The product distribution is reported as the relative percentage of the total integrated peak area, and the yield is calculated based on the starting limiting reagent.
| Compound | Retention Time (min) | Reaction A: Nucleophilic Addition (%) | Reaction B: Kumada Coupling (%) |
| Benzaldehyde | 6.2 | 5.8 | - |
| 2-Bromotoluene | 7.1 | - | - |
| Vinyl Bromide | - | - | - |
| Toluene | 4.5 | 2.1 | 3.5 |
| 2,2'-Dimethylbiphenyl | 10.5 | 3.2 | 8.9 |
| (2-Methylphenyl)(phenyl)methanol | 12.8 | 88.9 | - |
| 2-Vinyltoluene | 8.3 | - | 87.6 |
| Calculated Yield (%) | ~85% | ~80% |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound reaction products.
Caption: Comparison of reaction pathways for this compound.
Conclusion
This guide has presented a comparative analysis of two primary reaction pathways for this compound: nucleophilic addition and Kumada cross-coupling. The illustrative GC-MS data highlights the distinct product profiles obtained from each reaction.
-
Nucleophilic addition to benzaldehyde provides a high yield of the corresponding secondary alcohol, with minor byproducts such as the homocoupling product 2,2'-dimethylbiphenyl. This pathway is highly effective for the formation of new carbon-carbon and carbon-oxygen bonds in a single step.
-
The Kumada cross-coupling with vinyl bromide, in the presence of a nickel catalyst, efficiently generates the substituted styrene, 2-vinyltoluene. This reaction is a powerful tool for carbon-carbon bond formation between sp²-hybridized carbon atoms. The primary byproduct observed is the homocoupling product of the Grignard reagent.
The choice between these synthetic strategies will depend on the desired final product. For the synthesis of alcohols with a new stereocenter, nucleophilic addition is the preferred method. For the construction of biaryl or vinyl-aryl systems, cross-coupling reactions are indispensable. The GC-MS analysis protocols provided herein offer a robust framework for the qualitative and quantitative assessment of these and similar reactions involving organometallic reagents.
A Comparative Guide to the ¹H NMR Characterization of Products from o-Tolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of o-Tolylmagnesium Bromide Reaction Products and Their Spectroscopic Signatures.
This guide provides a comprehensive comparison of the ¹H NMR characteristics of products derived from the reaction of this compound with various electrophiles. We present a detailed analysis of the spectroscopic data, offering a valuable resource for the identification and characterization of these compounds. Furthermore, we include detailed experimental protocols and a comparative look at the analogous products from p-tolylmagnesium bromide to highlight the influence of isomeric substitution on the resulting ¹H NMR spectra.
¹H NMR Data of Reaction Products
The following tables summarize the ¹H NMR spectral data for the products obtained from the reaction of this compound and, for comparison, p-tolylmagnesium bromide with selected electrophiles.
Table 1: ¹H NMR Data for Products of this compound Reactions
| Product Name | Structure | Chemical Shift (δ) [ppm] | Splitting Pattern | Integration | Coupling Constant (J) [Hz] |
| o-Toluic Acid | ![]() | 11.8 | br s | 1H (-COOH) | - |
| 8.07 | d | 1H (Ar-H) | 7.9 | ||
| 7.44 | t | 1H (Ar-H) | 7.5 | ||
| 7.27 | m | 2H (Ar-H) | - | ||
| 2.66 | s | 3H (-CH₃) | - | ||
| 2-(o-Tolyl)ethan-1-ol | ![]() | 7.15-7.25 | m | 4H (Ar-H) | - |
| 3.75 | t | 2H (-CH₂OH) | 6.5 | ||
| 2.95 | t | 2H (Ar-CH₂) | 6.5 | ||
| 2.35 | s | 3H (-CH₃) | - | ||
| 1.70 | br s | 1H (-OH) | - | ||
| 2-Methyl-1-(o-tolyl)propan-1-ol | ![]() | 7.10-7.30 | m | 4H (Ar-H) | - |
| 4.75 | d | 1H (-CHOH) | 6.8 | ||
| 2.30 | s | 3H (Ar-CH₃) | - | ||
| 2.05 | m | 1H (-CH(CH₃)₂) | - | ||
| 1.80 | br s | 1H (-OH) | - | ||
| 0.95 | d | 3H (-CH(CH₃)₂) | 6.7 | ||
| 0.80 | d | 3H (-CH(CH₃)₂) | 6.7 |
Table 2: ¹H NMR Data for Products of p-Tolylmagnesium Bromide Reactions (for Comparison)
| Product Name | Structure | Chemical Shift (δ) [ppm] | Splitting Pattern | Integration | Coupling Constant (J) [Hz] |
| p-Toluic Acid[1][2] | ![]() | 12.77 | s | 1H (-COOH) | - |
| 7.87 | d | 2H (Ar-H) | 8.0 | ||
| 7.31 | d | 2H (Ar-H) | 8.0 | ||
| 2.38 | s | 3H (-CH₃) | - | ||
| 2-(p-Tolyl)ethan-1-ol | ![]() | 7.12 | d | 2H (Ar-H) | 8.0 |
| 7.08 | d | 2H (Ar-H) | 8.0 | ||
| 3.82 | t | 2H (-CH₂OH) | 6.6 | ||
| 2.85 | t | 2H (Ar-CH₂) | 6.6 | ||
| 2.31 | s | 3H (-CH₃) | - | ||
| 1.65 | br s | 1H (-OH) | - | ||
| 2-Methyl-1-(p-tolyl)propan-1-ol[3] | ![]() | 7.18 | d | 2H (Ar-H) | 8.0 |
| 7.10 | d | 2H (Ar-H) | 8.0 | ||
| 4.55 | d | 1H (-CHOH) | 6.5 | ||
| 2.32 | s | 3H (Ar-CH₃) | - | ||
| 1.95 | m | 1H (-CH(CH₃)₂) | - | ||
| 1.75 | br s | 1H (-OH) | - | ||
| 0.92 | d | 3H (-CH(CH₃)₂) | 6.7 | ||
| 0.78 | d | 3H (-CH(CH₃)₂) | 6.7 |
Experimental Protocols
Detailed methodologies for the synthesis of the aforementioned products are provided below. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis of o-Toluic Acid
-
Reaction Scheme: this compound + CO₂ → o-Toluic Acid
-
Procedure: A solution of this compound (1.0 M in THF, 50 mmol) is slowly added to a flask containing an excess of crushed dry ice, with vigorous stirring. The mixture is allowed to warm to room temperature, and the excess dry ice is allowed to sublime. The reaction is then quenched by the slow addition of 1 M HCl (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude o-toluic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
¹H NMR Analysis: The purified product is dissolved in CDCl₃, and the ¹H NMR spectrum is recorded.
Synthesis of 2-(o-Tolyl)ethan-1-ol
-
Reaction Scheme: this compound + Ethylene (B1197577) Oxide → 2-(o-Tolyl)ethan-1-ol
-
Procedure: A solution of this compound (1.0 M in THF, 50 mmol) is cooled to 0 °C in an ice bath. A solution of ethylene oxide (2.2 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise to the Grignard reagent with constant stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
¹H NMR Analysis: The purified 2-(o-tolyl)ethan-1-ol is dissolved in CDCl₃ for ¹H NMR analysis.
Synthesis of 2-Methyl-1-(o-tolyl)propan-1-ol
-
Reaction Scheme: this compound + Isobutyraldehyde (B47883) → 2-Methyl-1-(o-tolyl)propan-1-ol
-
Procedure: To a solution of this compound (1.0 M in THF, 50 mmol) at 0 °C, isobutyraldehyde (3.6 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (50 mL). The product is extracted with diethyl ether (3 x 50 mL), and the combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: Purification of the crude alcohol is achieved by column chromatography on silica gel (hexane/ethyl acetate).
-
¹H NMR Analysis: A sample of the purified 2-methyl-1-(o-tolyl)propan-1-ol is prepared in CDCl₃ for ¹H NMR spectroscopic analysis.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key transformations and the overall experimental process.
References
A Comparative Guide to the Cross-Coupling Yield of o-Tolylmagnesium Bromide
For researchers and professionals in the fields of chemistry and drug development, the efficiency of carbon-carbon bond formation is a critical aspect of molecular synthesis. The cross-coupling of Grignard reagents with organic halides is a cornerstone of this endeavor. This guide provides a comparative analysis of the reaction yield of o-tolylmagnesium bromide in cross-coupling reactions, benchmarked against other commonly used aryl Grignard reagents. The data presented is compiled from various studies, offering insights into the impact of different catalytic systems and reaction conditions on product yield.
Performance Comparison of Aryl Grignard Reagents in Cross-Coupling Reactions
The following table summarizes the performance of this compound in comparison to other aryl Grignard reagents under various catalytic conditions. The yield of a cross-coupling reaction is highly dependent on the catalyst, ligands, and reaction parameters employed.
| Grignard Reagent | Electrophile | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| This compound | Alkyl Halide | (PPN)[FeCl4] | CPME | Room Temp | Moderate[1] |
| This compound | Alkyl Halide | AgBr/P(OPh)3 | CH2Cl2/Et2O | -10 | 90[2] |
| p-Tolylmagnesium Bromide | Alkyl Halide | (PPN)[FeCl4] | CPME | Room Temp | 95[1] |
| p-Tolylmagnesium Bromide | 4-Chlorobenzonitrile | Manganese | Not Specified | Not Specified | 77[3] |
| Phenylmagnesium Bromide | Alkyl Halide | (PPN)[FeCl4] | CPME | Room Temp | 94[1] |
| p-Methoxyphenylmagnesium Bromide | Alkyl Halide | (PPN)[FeCl4] | CPME | Room Temp | 90[1] |
| p-Fluorophenylmagnesium Bromide | Alkyl Halide | (PPN)[FeCl4] | CPME | Room Temp | 63[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for key experiments cited in this guide.
Iron-Catalyzed Cross-Coupling of this compound[1]
A solution of the alkyl halide (1.0 mmol) and this compound (1.2–1.5 equiv.) in cyclopentyl methyl ether (CPME) is prepared. To this solution, the catalyst (PPN)[FeCl4] (5 mol%) is added at room temperature. The reaction mixture is stirred for a specified duration. Upon completion, the reaction is quenched with a 1 M HCl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine and dried over anhydrous MgSO4. After filtration and removal of the solvent under reduced pressure, the resulting residue is purified by column chromatography on silica (B1680970) gel to yield the cross-coupling product.
Silver-Catalyzed Cross-Coupling of this compound[2]
In a reaction vessel, a mixture of the alkyl bromide, silver bromide (AgBr), and triphenyl phosphite (B83602) (P(OPh)3) is prepared in a mixed solvent system of dichloromethane (B109758) (CH2Cl2) and diethyl ether (Et2O). The mixture is cooled to -10 °C. To this cooled solution, this compound is added dropwise. The reaction is stirred at this temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified using standard procedures.
Visualizing the Reaction Process
To better understand the workflow and the underlying mechanism of the cross-coupling reaction, the following diagrams are provided.
References
A Comparative Guide to o-Tolylmagnesium Bromide and Phenylmagnesium Bromide in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of o-tolylmagnesium bromide and phenylmagnesium bromide, two common Grignard reagents, in the context of nucleophilic addition reactions. The information presented herein is supported by established chemical principles and available experimental data to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The choice of Grignard reagent can significantly impact the efficiency and outcome of a reaction. This guide focuses on the comparative performance of this compound and phenylmagnesium bromide, highlighting the key differences in their reactivity, steric profiles, and resulting product yields in nucleophilic addition reactions with carbonyl compounds.
General Principles of Reactivity
The nucleophilic character of a Grignard reagent is centered on the carbon atom bonded to the magnesium halide. In both this compound and phenylmagnesium bromide, this is an sp²-hybridized carbon of the aromatic ring. The fundamental difference between these two reagents lies in the presence of a methyl group at the ortho position of the phenyl ring in this compound.
This ortho-methyl group exerts two primary effects:
-
Steric Hindrance: The methyl group significantly increases the steric bulk around the nucleophilic carbon. This hindrance can impede the approach of the Grignard reagent to the electrophilic carbonyl carbon of the substrate, thereby slowing down the reaction rate.
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the aromatic ring, potentially enhancing the nucleophilicity of the carbanionic carbon.
However, in the case of this compound, the steric effect is the dominant factor influencing its reactivity in nucleophilic addition reactions.
Performance Comparison in Nucleophilic Addition
The increased steric hindrance of this compound generally leads to lower reaction rates and yields compared to phenylmagnesium bromide when reacted with the same carbonyl substrate under identical conditions. This effect is particularly pronounced with sterically demanding ketones.
Reaction with Benzaldehyde (an Aldehyde)
In reactions with relatively unhindered aldehydes like benzaldehyde, both reagents will produce the corresponding secondary alcohol. However, phenylmagnesium bromide is expected to provide a higher yield in a shorter reaction time.
Reaction with Benzophenone (B1666685) (a Ketone)
The difference in reactivity is more pronounced with ketones. The greater steric bulk around the carbonyl carbon of benzophenone, combined with the steric hindrance of the o-tolyl group, is expected to result in a significantly lower yield for the reaction with this compound compared to phenylmagnesium bromide.
Quantitative Data Summary
| Feature | This compound | Phenylmagnesium Bromide | Supporting Principles |
| Structure | CH₃C₆H₄MgBr (ortho-isomer) | C₆H₅MgBr | - |
| Steric Hindrance | High | Moderate | The ortho-methyl group significantly increases steric bulk. |
| Relative Reactivity | Lower | Higher | Steric hindrance is the dominant factor affecting reactivity. |
| Inferred Yield with Benzaldehyde | Good to Moderate | High | Less steric hindrance in aldehydes allows for easier attack. |
| Inferred Yield with Benzophenone | Low to Moderate | Good to High | Increased steric hindrance from both the ketone and the Grignard reagent significantly impacts the yield. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful execution of Grignard reactions. The following are representative protocols for the reaction of both Grignard reagents with benzophenone. Note that all Grignard reactions must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents, typically under an inert atmosphere (e.g., nitrogen or argon).[1]
Protocol 1: Synthesis of Diphenyl(o-tolyl)methanol using this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 2-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.
-
Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel. Cool the Grignard solution in an ice bath. Add the benzophenone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. If a precipitate forms, add 1 M HCl to dissolve it. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Triphenylmethanol using Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
1 M Sulfuric acid or Hydrochloric acid
Procedure:
-
Preparation of Phenylmagnesium Bromide: Follow the procedure for the preparation of this compound, substituting 2-bromotoluene with bromobenzene (1.0 equivalent).[1][2]
-
Reaction with Benzophenone: In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether.[1] Cool the freshly prepared phenylmagnesium bromide solution in an ice bath and add the benzophenone solution dropwise with stirring.[1] After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Work-up: Quench the reaction by slowly adding it to a mixture of ice and 1 M sulfuric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude triphenylmethanol. The product can be purified by recrystallization from a suitable solvent like 2-propanol.[2]
Reaction Mechanism and Experimental Workflow
The nucleophilic addition of a Grignard reagent to a carbonyl compound proceeds through a well-established mechanism.
Nucleophilic Addition Mechanism
References
Comparative Reactivity of o-, m-, and p-Tolylmagnesium Bromide: A Data-Driven Guide
A comprehensive analysis of the reactivity of ortho-, meta-, and para-tolylmagnesium bromide reveals a clear trend governed by steric and electronic effects. In general, the reactivity follows the order: para > meta > ortho. This guide presents a detailed comparison supported by experimental data, outlining the underlying principles that dictate the nucleophilicity of these isomeric Grignard reagents.
The methyl substituent on the aromatic ring of tolylmagnesium bromide exerts a significant influence on the reagent's reactivity. This influence is a combination of electronic and steric factors, which differ depending on the position of the methyl group relative to the magnesium-bearing carbon.
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic ring increases the nucleophilicity of the carbanionic carbon attached to the magnesium atom. In the para and ortho positions, the methyl group can also donate electron density through hyperconjugation, further enhancing the nucleophilicity. This effect is most pronounced for the para isomer, as the electron-donating effect is directly transmitted to the reactive center. For the meta isomer, the inductive effect is weaker, and there is no resonance stabilization.
Steric Effects: The ortho position of the methyl group introduces significant steric hindrance around the reactive carbon center. This bulkiness impedes the approach of the Grignard reagent to the electrophilic center of the substrate, thereby reducing its reactivity. This steric clash is absent in the meta and para isomers.
Quantitative Reactivity Comparison
| Isomer | Electronic Effect | Steric Hindrance | Relative Reactivity |
| p-Tolylmagnesium bromide | Strong electron-donating (inductive + hyperconjugation) | Low | Highest |
| m-Tolylmagnesium bromide | Moderate electron-donating (inductive) | Low | Intermediate |
| o-Tolylmagnesium bromide | Strong electron-donating (inductive + hyperconjugation) | High | Lowest |
Logical Relationship of Reactivity Factors
The interplay of electronic and steric effects determining the reactivity of tolylmagnesium bromide isomers can be visualized as a logical workflow.
Caption: Logical flow of factors determining isomer reactivity.
Experimental Protocols
The following are general experimental protocols for the preparation and reaction of tolylmagnesium bromide isomers. Specific reaction conditions may need to be optimized for different substrates.
General Procedure for the Preparation of Tolylmagnesium Bromide
Materials:
-
Appropriate bromotoluene isomer (o-, m-, or p-bromotoluene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A small crystal of iodine is added to the magnesium turnings.
-
A solution of the corresponding bromotoluene isomer in the anhydrous solvent is prepared and placed in the dropping funnel.
-
A small amount of the bromotoluene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing of the solvent. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated for an additional period to ensure complete formation of the Grignard reagent.
General Procedure for Reaction with an Electrophile (e.g., a Ketone)
Materials:
-
Solution of the prepared tolylmagnesium bromide
-
Electrophile (e.g., benzophenone) dissolved in an anhydrous solvent
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The solution of the electrophile is cooled in an ice bath under an inert atmosphere.
-
The prepared tolylmagnesium bromide solution is added dropwise to the cooled solution of the electrophile with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is then purified by an appropriate method, such as recrystallization or column chromatography.
Experimental Workflow Diagram
The general workflow for a comparative study of the reactivity of tolylmagnesium bromide isomers is depicted below.
Caption: General workflow for comparing isomer reactivity.
Navigating Steric Hindrance: A Comparative Guide to o-Tolylmagnesium Bromide in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides an objective comparison of o-tolylmagnesium bromide with less sterically hindered aryl Grignard reagents, offering insights into its performance and supported by experimental data. The inherent steric bulk of the ortho-methyl group in this compound significantly influences its reactivity, often leading to different product distributions and yields compared to its less encumbered counterparts.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, is profoundly affected by steric factors on both the Grignard reagent and the electrophilic substrate.[1] Increased steric hindrance can decrease reaction rates and, in some cases, lead to alternative reaction pathways such as enolization or reduction.[2] This guide will delve into these effects through a comparative analysis of this compound, phenylmagnesium bromide, and p-tolylmagnesium bromide in their reactions with various ketones.
Comparative Performance in Reactions with Ketones
The steric hindrance imposed by the ortho-methyl group in this compound can be quantitatively assessed by comparing its reactivity with that of phenylmagnesium bromide (no ortho substituent) and p-tolylmagnesium bromide (methyl group distant from the reactive center).
Table 1: Comparison of Product Yields in the Reaction of Arylmagnesium Bromides with Benzophenone (B1666685)
| Grignard Reagent | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | Triphenylmethanol | ~95% | Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 1 |
| p-Tolylmagnesium Bromide | (4-Methylphenyl)diphenylmethanol | ~90% | [3] |
| This compound | (2-Methylphenyl)diphenylmethanol | Lower yields often observed due to steric hindrance | General observation in organic synthesis textbooks |
A more pronounced effect is observed with more sterically demanding ketones. For instance, in reactions with highly hindered ketones, this compound may favor enolization or reduction over the desired 1,2-addition.
Table 2: Conceptual Comparison of Reactivity with a Hindered Ketone (e.g., 2,6-Dimethylcyclohexanone)
| Grignard Reagent | Predominant Reaction Pathway | Expected Major Product |
| Phenylmagnesium Bromide | 1,2-Addition | 1-Phenyl-2,6-dimethylcyclohexan-1-ol |
| p-Tolylmagnesium Bromide | 1,2-Addition | 1-(p-Tolyl)-2,6-dimethylcyclohexan-1-ol |
| This compound | Enolization/Reduction | 2,6-Dimethylcyclohexanone (recovered) and/or 2,6-Dimethylcyclohexanol |
This differential reactivity is a critical consideration in synthetic planning, allowing for selective reactions based on the choice of the Grignard reagent.
Regioselectivity in Reactions with α,β-Unsaturated Ketones
The steric bulk of this compound can also influence the regioselectivity of addition to α,β-unsaturated ketones, which possess two electrophilic sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). While Grignard reagents typically favor 1,2-addition, highly hindered reagents can exhibit a greater propensity for 1,4-addition, especially in the presence of catalytic amounts of copper(I) salts.
Table 3: Conceptual Comparison of 1,2- vs. 1,4-Addition to Chalcone
| Grignard Reagent | Predominant Product (without Cu(I) catalyst) |
| Phenylmagnesium Bromide | 1,2-Addition Product |
| p-Tolylmagnesium Bromide | 1,2-Addition Product |
| This compound | Primarily 1,2-Addition, potential for increased 1,4-addition |
The increased steric demand of the o-tolyl group can disfavor the formation of the more crowded 1,2-adduct, potentially leading to a higher proportion of the 1,4-addition product.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the preparation and reaction of aryl Grignard reagents.
General Procedure for the Preparation of Arylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Aryl bromide (e.g., bromobenzene, 4-bromotoluene, 2-bromotoluene)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to reflux gently. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is then ready for use.
General Procedure for the Reaction of an Arylmagnesium Bromide with a Ketone
Materials:
-
Solution of arylmagnesium bromide in ether or THF
-
Ketone (e.g., benzophenone, cyclohexanone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
Procedure:
-
Cool the freshly prepared Grignard reagent solution (1.1 equivalents) in an ice-water bath.
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous ether or THF and add this solution to a dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent. A color change and/or the formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: General mechanism for the Grignard reaction with a ketone.
Caption: Competing reaction pathways for a sterically hindered Grignard reagent.
Conclusion
The steric hindrance of this compound is a double-edged sword in organic synthesis. While it can lead to lower yields and slower reaction rates in simple addition reactions compared to less hindered analogues, this very property can be exploited to achieve different selectivities. For instance, its propensity for enolization can be advantageous when deprotonation of a ketone is the desired outcome. Furthermore, the potential for altered regioselectivity in reactions with α,β-unsaturated systems opens up avenues for controlling product formation. A thorough understanding of these steric effects, supported by comparative data, is essential for the rational design of synthetic routes and the successful development of complex molecules. Researchers are encouraged to consider the steric profile of the Grignard reagent as a key parameter for optimizing reaction outcomes.
References
A Comparative Analysis of Aryl Grignard Reagents in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. Among the vast arsenal (B13267) of organometallic reagents utilized for this purpose, aryl Grignard reagents stand out for their reactivity and versatility. This guide provides a comparative study of various aryl Grignard reagents in C-C bond formation, primarily focusing on cross-coupling reactions. The data presented is collated from multiple studies to offer an objective performance comparison, supported by detailed experimental protocols.
Performance Comparison of Aryl Grignard Reagents
The efficacy of an aryl Grignard reagent in a C-C bond-forming reaction is influenced by several factors, including the nature of the aryl group (steric and electronic effects), the reaction partner (electrophile), the catalyst, and the reaction conditions. The following table summarizes the performance of different aryl Grignard reagents in various cross-coupling reactions, providing a quantitative comparison of their yields.
| Aryl Grignard Reagent | Electrophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 92 | [1] |
| 4-Methylphenylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 91 | [1] |
| 4-Methoxyphenylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 88 | [1] |
| 4-Chlorophenylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 83 | [1] |
| 2-Tolylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 85 | [1] |
| 1-Naphthylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 86 | [1] |
| Mesitylmagnesium bromide | 1-Chlorooctane | Fe(acac)₃ / NHC | THF | 40 | 1.5 | 0 | [1] |
| Phenylmagnesium bromide | 4-Chlorotoluene | Pd(OAc)₂ / IPr·HCl | Dioxane/THF | 80 | 12 | 98 | [2] |
| p-Tolylmagnesium bromide | 1-Octenyl tosylate | Pd(dba)₂ / Josiphos ligand | THF | RT | 16 | 70-80 (GC) | [3] |
| Phenylmagnesium bromide | Cinnamyl ether | Ni(II)-pincer complex | Et₂O | RT | 1 | 94 | [4] |
| 4-Methoxyphenylmagnesium bromide | Cinnamyl ether | Ni(II)-pincer complex | Et₂O | RT | 1 | 94 | [4] |
Key Observations:
-
Electronic Effects: Aryl Grignard reagents with electron-donating groups (e.g., 4-methylphenyl, 4-methoxyphenyl) generally provide high yields, comparable to the unsubstituted phenylmagnesium bromide.[1][4] Electron-withdrawing groups (e.g., 4-chlorophenyl) can lead to slightly lower yields.[1]
-
Steric Hindrance: Steric bulk on the aryl Grignard reagent can significantly impact the reaction outcome. While moderately hindered reagents like 2-tolylmagnesium bromide and 1-naphthylmagnesium bromide still provide good to excellent yields, highly hindered reagents such as mesitylmagnesium bromide can completely inhibit the reaction.[1]
-
Catalyst and Substrate Dependency: The choice of catalyst and electrophile plays a crucial role. Palladium and nickel-based catalysts are commonly employed for cross-coupling reactions with aryl halides and tosylates.[2][3][5] Iron-based catalysts have emerged as a more sustainable alternative for coupling with alkyl halides.[1][6]
Experimental Protocols
Detailed methodologies are essential for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the preparation of an aryl Grignard reagent and its subsequent use in a cross-coupling reaction.
Preparation of Phenylmagnesium Bromide
This protocol is a standard laboratory procedure for the synthesis of a Grignard reagent.[7][8]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Nitrogen or argon atmosphere
Procedure:
-
Place the magnesium turnings and a single crystal of iodine in the flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[9]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred for an additional hour to ensure complete consumption of the magnesium. The resulting dark solution is the phenylmagnesium bromide reagent, which should be used immediately.[10]
Iron-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkyl Halide
This protocol is based on the work of Fürstner et al. for the arylation of chloroalkanes.[1]
Materials:
-
Aryl Grignard reagent solution (e.g., Phenylmagnesium bromide in THF)
-
Alkyl chloride (e.g., 1-chlorooctane)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
N-Heterocyclic Carbene (NHC) ligand precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Anhydrous THF
-
Schlenk tube or similar reaction vessel
-
Internal standard for GC analysis (e.g., undecane)
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare the NHC free carbene in situ by mixing equimolar amounts of the NHC·HCl precursor and the aryl Grignard reagent (e.g., PhMgBr) at 0 °C for 5 minutes.
-
To this mixture, add the iron salt catalyst (e.g., Fe(acac)₃).
-
Add the alkyl chloride and an internal standard.
-
Add the remaining aryl Grignard reagent at 0 °C in a single aliquot.
-
The reaction mixture is then heated to the desired temperature (e.g., 40 °C) for the specified time (e.g., 1.5 hours).
-
Upon completion, the reaction is quenched by the addition of an acidic solution (e.g., 1 M HCl).
-
The organic layer is extracted with an appropriate solvent (e.g., diethyl ether), dried over a drying agent (e.g., MgSO₄), and filtered.
-
The yield of the cross-coupled product is determined by Gas Chromatography (GC) analysis using the internal standard.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the comparative study of aryl Grignard reagents.
Caption: General experimental workflow for a comparative study of aryl Grignard reagents in C-C bond formation.
Caption: Factors influencing the outcome of C-C bond formation using aryl Grignard reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(iii) complexes bearing a bis(phenol)-functionalized benzimidazolium cation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
o-Tolylmagnesium Bromide vs. o-Tolyllithium: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice between an organomagnesium (Grignard) and an organolithium reagent is pivotal, often dictating the efficiency, selectivity, and overall success of a carbon-carbon bond-forming reaction. This guide provides a detailed comparison of the reactivity of two commonly employed ortho-substituted aryl organometallic reagents: o-tolylmagnesium bromide and o-tolyllithium. While both serve as potent nucleophilic sources of the o-tolyl group, their distinct properties, stemming from the nature of the carbon-metal bond, lead to significant differences in their chemical behavior.
General Reactivity Principles
Organolithium compounds are generally recognized as more reactive and more basic than their Grignard counterparts. This heightened reactivity is attributed to the greater ionic character of the carbon-lithium bond compared to the more covalent carbon-magnesium bond. This fundamental difference influences their performance in various chemical transformations, including nucleophilic additions to carbonyl compounds.
Comparative Performance in Nucleophilic Addition
Table 1: Illustrative Comparison of Reactivity in the Addition to Benzophenone (B1666685)
| Parameter | This compound | o-Tolyllithium |
| Relative Reactivity | Moderate | High |
| Typical Reaction Time | 1-3 hours | < 1 hour |
| Typical Reaction Temp. | Room Temperature | -78 °C to 0 °C |
| Illustrative Yield (%) | 75-85% | >90% |
| Side Reactions | Less prone to side reactions | Higher potential for side reactions (e.g., enolization) due to higher basicity |
Note: The yield data presented is illustrative and based on general trends observed for Grignard and organolithium reagents. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the preparation of each reagent and their subsequent reaction with an electrophile are crucial for reproducible results.
Protocol 1: Synthesis of this compound and Reaction with Benzophenone
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, dried in an oven overnight
-
Schlenk line or argon/nitrogen atmosphere setup
Procedure:
-
Preparation of this compound:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve o-bromotoluene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the o-bromotoluene solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the freshly prepared this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of o-Tolyllithium and Reaction with Benzophenone
o-Tolyllithium can be prepared via two primary routes: ortho-lithiation of toluene (B28343) or halogen-lithium exchange from o-bromotoluene.
Method A: Ortho-lithiation of Toluene
Materials:
-
Toluene
-
n-Butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of o-Tolyllithium:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve toluene (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the orange-red precipitate of o-tolyllithium may be observed.
-
-
Reaction with Benzophenone:
-
Cool the o-tolyllithium suspension to -78 °C.
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cold suspension.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Method B: Halogen-Lithium Exchange
Materials:
-
o-Bromotoluene
-
n-Butyllithium (n-BuLi)
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of o-Tolyllithium:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve o-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
-
Reaction with Benzophenone:
-
To the cold solution of o-tolyllithium, add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis of the target alcohol from the respective organometallic reagents.
Assessing the Stereoselectivity of o-Tolylmagnesium Bromide Additions: A Comparative Guide
For researchers, scientists, and drug development professionals, controlling stereochemistry is paramount in the synthesis of complex molecular architectures. The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, and the stereochemical outcome of such transformations is of critical importance. This guide provides a comparative assessment of the stereoselectivity of o-tolylmagnesium bromide additions to carbonyl compounds, offering supporting data and detailed experimental protocols to inform synthetic strategy.
The steric hindrance imposed by the ortho-methyl group in this compound can significantly influence the facial selectivity of its addition to prochiral carbonyls and its reaction with chiral carbonyl compounds. Understanding and predicting this influence is key to harnessing its synthetic potential.
Performance Comparison: Stereoselectivity Data
While specific quantitative data for the stereoselectivity of this compound additions is not abundantly available in the literature, we can draw valuable comparisons from studies on closely related aryl Grignard reagents. The following table summarizes the enantioselective addition of various aryl Grignard reagents to ketones in the presence of a chiral ligand, providing a benchmark for expected performance.
| Entry | Aryl Grignard Reagent | Ketone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenylmagnesium Bromide | Acetophenone | (R,R)-L12 | 63 | 87 |
| 2 | p-Tolylmagnesium Bromide | Acetophenone | (R,R)-L12 | 70 | 81 |
| 3 | p-Chlorophenylmagnesium Bromide | Acetophenone | (R,R)-L12 | 65 | 90 |
| 4 | p-Methoxyphenylmagnesium Bromide | Acetophenone | (R,R)-L12 | 72 | 78 |
Data adapted from a study on the asymmetric addition of Grignard reagents to ketones mediated by biaryl ligands.
The data suggests that the electronic nature of the substituent on the aryl Grignard reagent can influence the enantioselectivity of the addition. While direct data for this compound is absent, the slightly lower enantioselectivity observed for p-tolylmagnesium bromide compared to phenylmagnesium bromide might suggest that steric hindrance from the methyl group could play a role in the stereochemical outcome.
Factors Influencing Stereoselectivity
The stereochemical course of a Grignard addition to a carbonyl compound is a complex interplay of various factors. The following diagram illustrates the key relationships influencing the formation of stereoisomeric products.
Quantitative analysis of byproduct formation in o-Tolylmagnesium Bromide reactions
A Comparative Guide to Byproduct Formation in o-Tolylmagnesium Bromide Reactions
The synthesis and subsequent reactions of Grignard reagents, such as this compound, are cornerstones of organic synthesis, enabling the formation of new carbon-carbon bonds. However, the high reactivity of these organometallic compounds can also lead to the formation of undesired byproducts, impacting reaction yield and product purity. This guide provides a quantitative analysis of common byproduct formation, compares influencing factors, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.
Primary Reaction Pathways and Byproduct Formation
The utility of this compound lies in its function as a strong nucleophile and a potent base. Its desired reaction involves nucleophilic attack on an electrophilic center. However, two principal side reactions compete with this primary pathway: homocoupling (Wurtz-type reaction) and protonolysis.
-
Desired Reaction (Nucleophilic Addition): The Grignard reagent attacks an electrophile, such as a carbonyl compound, to form a new C-C bond.
-
Homocoupling Byproduct: The Grignard reagent can react with the unreacted aryl halide (o-bromotoluene) to form a biaryl compound, in this case, 2,2'-dimethylbiphenyl. This is a significant side reaction that reduces the yield of the desired Grignard reagent.[1]
-
Protonolysis Byproduct: Grignard reagents are extremely strong bases and will react readily with any available protic source, including trace amounts of water in the solvent or on the glassware, to form the corresponding hydrocarbon, toluene (B28343).[2][3][4]
Quantitative Analysis of Byproduct Formation
The yield of byproducts in a Grignard reaction is highly dependent on the experimental conditions. Factors such as reaction temperature, the rate of addition of the alkyl halide, and the purity of the reagents play a crucial role. The following table summarizes the expected impact of these variables on the formation of key byproducts.
| Parameter | Condition A: Standard Protocol | Condition B: Suboptimal Protocol | Primary Byproduct Affected | Expected Outcome Comparison |
| Solvent/Glassware | Rigorously dried | Inadequately dried | Toluene (Protonolysis) | Yield of toluene is significantly higher in Condition B due to reaction with water.[2][3] |
| Halide Addition Rate | Slow, dropwise addition | Rapid, bulk addition | 2,2'-Dimethylbiphenyl (Homocoupling) | Condition B leads to a high local concentration of o-bromotoluene, increasing the rate of homocoupling.[5] |
| Reaction Temperature | Maintained at 0-25°C | Uncontrolled (high exotherm) | 2,2'-Dimethylbiphenyl (Homocoupling) | Higher temperatures in Condition B favor the undesired Wurtz coupling reaction.[5] |
| Magnesium Quality | Fresh, fine turnings | Oxidized or coarse turnings | Overall Reagent Yield | Condition B results in poor initiation and lower conversion to the Grignard reagent, indirectly increasing the relative percentage of byproducts. |
Note: The data presented are illustrative, based on established principles of Grignard reactions. Actual yields will vary based on specific experimental execution.
Experimental Protocols
Accurate quantification of byproduct formation requires meticulous experimental execution and analysis.
Protocol 1: Synthesis of this compound
Objective: To prepare a solution of this compound while minimizing byproduct formation.
Materials:
-
Magnesium turnings
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of inert gas (N₂ or Ar) to remove all moisture.
-
Magnesium Activation: Place magnesium turnings into the flask. Add a single crystal of iodine. The disappearance of the iodine's color indicates the activation of the magnesium surface.[2]
-
Initiation: Add a small portion (approx. 5-10%) of the o-bromotoluene solution in anhydrous ether to the magnesium. The reaction is initiated when the solution turns cloudy and begins to gently reflux.
-
Addition: Once the reaction has started, add the remaining o-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice bath to control the exothermic reaction if necessary.[6]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent.
Protocol 2: Reaction and Quantitative Analysis by Gas Chromatography (GC)
Objective: To react the prepared this compound with an electrophile and quantify the products and byproducts.
Materials:
-
Prepared this compound solution
-
Electrophile (e.g., benzophenone) in anhydrous ether/THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the electrophile (e.g., benzophenone) in anhydrous ether.
-
Quenching: After the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Sample Preparation for GC: Dry the combined organic layers over anhydrous magnesium sulfate. Filter, and then add a known amount of an internal standard (e.g., dodecane).
-
GC Analysis: Inject the prepared sample into the GC. The relative peak areas of the desired product, 2,2'-dimethylbiphenyl, and toluene can be used to determine their respective yields and quantify byproduct formation.[5][7]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and analysis process.
References
Benchmarking o-Tolylmagnesium Bromide against other organometallic reagents
In the landscape of synthetic chemistry, the choice of an organometallic reagent is pivotal to the success of a reaction. This guide provides a comprehensive performance comparison of o-tolylmagnesium bromide against other commonly employed organometallic reagents, including phenylmagnesium bromide, p-tolylmagnesium bromide, and their organolithium counterparts. The following sections present quantitative data from cross-coupling and nucleophilic addition reactions, detailed experimental protocols, and visualizations of key reaction mechanisms to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Cross-Coupling Reactions
The steric hindrance imposed by the ortho-methyl group in this compound significantly influences its reactivity in cross-coupling reactions compared to its less hindered isomers and other aryl Grignard reagents. This effect is particularly evident in iron-catalyzed and Kumada-Tamao-Corriu coupling reactions.
Table 1: Comparative Yields in Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkyl Halides
| Aryl Grignard Reagent | Electrophile | Catalyst System | Yield (%) | Reference |
| This compound | Cyclohexyl Bromide | (PPN)[FeCl4] | Moderate | [1] |
| Phenylmagnesium Bromide | Cyclohexyl Bromide | (PPN)[FeCl4] | 94 | [1] |
| p-Tolylmagnesium Bromide | Cyclohexyl Bromide | (PPN)[FeCl4] | 95 | [1] |
| p-Methoxyphenylmagnesium Bromide | Cyclohexyl Bromide | (PPN)[FeCl4] | 90 | [1] |
| p-Fluorophenylmagnesium Bromide | Cyclohexyl Bromide | (PPN)[FeCl4] | 63 | [1] |
Data from iron-catalyzed cross-coupling reactions highlight that while this compound can effect the desired transformation, its yield is generally lower than that of phenylmagnesium bromide and the para-substituted analogue, p-tolylmagnesium bromide.[1] This is attributed to the steric bulk of the ortho-methyl group hindering the transmetalation step in the catalytic cycle. In contrast, p-tolylmagnesium bromide, with the methyl group positioned away from the reactive center, exhibits reactivity and yields comparable to the unsubstituted phenylmagnesium bromide.[1]
Table 2: Comparative Yields in Homocoupling of Aryl Grignard Reagents
| Aryl Grignard Reagent | Catalyst/Mediator | Yield (%) | Reference |
| This compound | I2 | - | [2] |
| Phenylmagnesium Bromide | Pd(OAc)2/LiClO4 | 98 | [2] |
| p-Tolylmagnesium Bromide | I2 | - | [2] |
| 4-Anisylmagnesium Bromide | I2 | - | [2] |
Performance in Nucleophilic Addition Reactions
The nucleophilicity of Grignard reagents is a key factor in their addition to carbonyl compounds. While direct comparative studies are limited, the general principles of steric and electronic effects apply. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[3]
Table 3: Illustrative Comparison of Reactivity with Carbonyls
| Organometallic Reagent | Electrophile | General Reactivity Trend |
| This compound | Ketones/Aldehydes | Good nucleophile, but sterically hindered |
| Phenylmagnesium Bromide | Ketones/Aldehydes | Good nucleophile, less hindered |
| p-Tolylmagnesium Bromide | Ketones/Aldehydes | Good nucleophile, electronically similar to o-tolyl |
| Phenyllithium | Ketones/Aldehydes | More reactive and more basic than Grignards |
The ortho-methyl group in this compound can be expected to disfavor addition to sterically demanding ketones and aldehydes compared to phenylmagnesium bromide and p-tolylmagnesium bromide. Phenyllithium, being a "harder" and more reactive nucleophile, will generally react faster with carbonyl compounds than the corresponding Grignard reagents.[4]
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkyl Halides
This protocol is adapted from the work of Fürstner et al. and Nakamura et al.[5][6]
Materials:
-
Anhydrous diethyl ether or THF
-
Aryl bromide (e.g., o-bromotoluene, bromobenzene, p-bromotoluene)
-
Magnesium turnings
-
Iodine (for initiation)
-
Alkyl halide (e.g., cyclohexyl bromide)
-
Iron catalyst (e.g., (PPN)[FeCl4] or Fe(acac)₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent: All glassware must be rigorously dried. Under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed in a flask. A solution of the aryl bromide (1.0 equivalent) in the anhydrous solvent is added dropwise. A crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Cross-Coupling Reaction: In a separate flask under an inert atmosphere, the iron catalyst (e.g., 5 mol%) is dissolved or suspended in the anhydrous solvent. The solution is cooled to the desired temperature (e.g., 0 °C or room temperature). The prepared Grignard reagent solution (1.2-1.5 equivalents) is then added dropwise to the catalyst mixture. Finally, the alkyl halide (1.0 equivalent) is added.
-
Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Kumada-Tamao-Corriu Cross-Coupling
This protocol is a general representation of the Kumada coupling procedure.[7][8]
Materials:
-
Anhydrous THF or diethyl ether
-
Aryl Grignard reagent (e.g., this compound)
-
Aryl or vinyl halide/triflate
-
Palladium or Nickel catalyst (e.g., PdCl₂(dppf), NiCl₂(dppp))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the palladium or nickel catalyst (typically 1-5 mol%) is added. Anhydrous solvent is then added.
-
Addition of Reactants: The aryl or vinyl halide/triflate (1.0 equivalent) is added to the catalyst suspension. The Grignard reagent (1.1-1.5 equivalents) is then added dropwise at a controlled temperature (often 0 °C to room temperature).
-
Reaction and Workup: The reaction mixture is stirred at the appropriate temperature for the required time, with progress monitored by TLC or GC-MS. After completion, the reaction is quenched with a saturated aqueous NH₄Cl solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
General Procedure for Nucleophilic Addition to a Ketone (e.g., Benzophenone)
This is a general procedure for the addition of a Grignard reagent to a ketone.[9][10][11][12]
Materials:
-
Anhydrous diethyl ether or THF
-
Aryl Grignard reagent (e.g., this compound)
-
Saturated aqueous NH₄Cl solution or dilute HCl
-
Inert atmosphere (optional but recommended)
Procedure:
-
Reaction Setup: In a dry flask, benzophenone (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF.
-
Grignard Addition: The Grignard reagent solution (1.1-1.2 equivalents) is added dropwise to the benzophenone solution at 0 °C. The reaction is typically exothermic. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution or dilute HCl. The mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting tertiary alcohol can be purified by recrystallization or column chromatography.
Reaction Mechanisms and Visualizations
To provide a clearer understanding of the reaction pathways, the following diagrams, generated using the DOT language, illustrate the catalytic cycles for the iron-catalyzed cross-coupling and the Kumada-Tamao-Corriu reaction.
Caption: Catalytic cycle of an iron-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Kumada-Tamao-Corriu cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and other organometallic reagents is a nuanced decision that depends on the specific reaction and desired outcome. The steric hindrance of the ortho-methyl group in this compound generally leads to lower yields in cross-coupling reactions compared to its less hindered counterparts. However, its unique steric and electronic properties may be advantageous in certain applications where selectivity is paramount. For nucleophilic additions, while direct comparative data is sparse, the increased steric bulk suggests that it may be less reactive towards hindered carbonyls. In contrast, organolithium reagents offer higher reactivity but may be less selective and require more stringent reaction conditions. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating these choices and optimizing their synthetic endeavors.
References
- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 2. rsc.org [rsc.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
A Researcher's Guide to Isotopic Labeling: o-Tolylmagnesium Bromide in Focus
For researchers, scientists, and drug development professionals engaged in the intricate work of reaction mechanism elucidation and drug metabolism studies, isotopic labeling is an indispensable tool. This guide provides a comparative analysis of isotopic labeling using o-tolylmagnesium bromide, offering a close look at its performance against alternative methods, supported by experimental data and detailed protocols.
The introduction of isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into a molecule allows for the precise tracking of atoms through chemical transformations and biological pathways. This compound, a Grignard reagent, serves as a versatile precursor for the site-specific incorporation of these labels onto an aromatic ring. This guide will delve into the practical aspects of using this reagent, presenting its advantages and limitations in the context of other available labeling strategies.
Performance Comparison: this compound vs. Alternatives
The choice of a labeling reagent is dictated by factors such as desired isotope, position of labeling, substrate tolerance, and overall efficiency. Here, we compare the use of this compound with other common methods for introducing deuterium and carbon-13 into aromatic systems.
Deuterium Labeling
Deuterium labeling is frequently employed to study kinetic isotope effects, elucidate reaction mechanisms, and enhance the metabolic stability of drug candidates.
Table 1: Comparison of Deuterium Labeling Methods for Toluene (B28343)
| Method | Reagent/Catalyst | Deuterium Source | Typical Yield (%) | Isotopic Incorporation (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | This compound | D₂O | Good to Excellent | High (>95%) | High regioselectivity, readily available starting materials. | Requires anhydrous conditions, sensitive to acidic functional groups. |
| Organolithium Reaction | o-Tolyllithium | D₂O | Good to Excellent | High (>95%) | Higher reactivity than Grignard reagents, can be more tolerant of some functional groups.[1][2] | Often requires cryogenic temperatures, can be more hazardous to handle. |
| Transition Metal Catalysis | Pd(OAc)₂ / Ligands | D₂O | Moderate to Good | Variable | Broader functional group tolerance, can be used for direct C-H activation.[3] | Catalyst cost and optimization can be a factor, potential for side reactions. |
Note: Yields and isotopic incorporation can vary significantly based on specific reaction conditions and substrate.
Carbon-13 Labeling
Carbon-13 labeling is crucial for nuclear magnetic resonance (NMR) studies and for quantifying metabolic fluxes.
Table 2: Comparison of Carbon-13 Labeling Methods for Toluene Derivatives
| Method | Reagent/Catalyst | ¹³C Source | Typical Yield (%) | Isotopic Incorporation (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | This compound | ¹³CO₂ | Good | High (>95%) | Direct carboxylation to form a ¹³C-labeled carboxylic acid. | Requires careful handling of gaseous ¹³CO₂, sensitive to moisture. |
| Organolithium Reaction | o-Tolyllithium | ¹³CO₂ | Good | High (>95%) | Similar to Grignard but can be more reactive.[1][2] | Similar challenges with handling ¹³CO₂. |
| Cross-Coupling Reactions | - | ¹³C-labeled coupling partner | Variable | High (>98%) | Versatile for introducing complex ¹³C-labeled fragments. | Requires synthesis of the labeled coupling partner, catalyst may be expensive. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful isotopic labeling studies. Below are representative protocols for the use of this compound.
Protocol 1: Synthesis of Toluene-2-d₁ via Grignard Reaction
This protocol details the preparation of toluene specifically deuterated at the ortho position using this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., Schlenk line or oven-dried flasks with septa)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is typically initiated by gentle warming with a heat gun, indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of this compound.
-
-
Deuteration:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add deuterium oxide (1.5 equivalents) dropwise to the stirred solution. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
The crude toluene-2-d₁ can be purified by fractional distillation.
-
Analysis: The isotopic purity and incorporation can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] In ¹H NMR, the signal corresponding to the ortho-proton should be significantly diminished. In the mass spectrum, the molecular ion peak should show a shift corresponding to the mass of deuterium.
Protocol 2: Synthesis of 2-Methyl-[¹³C]benzoic Acid
This protocol outlines the incorporation of a ¹³C label via the reaction of this compound with ¹³CO₂.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
¹³CO₂ gas or solid (dry ice)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 1 M)
-
Standard glassware for anhydrous reactions
Procedure:
-
Carboxylation:
-
Cool the freshly prepared this compound solution to -78 °C using a dry ice/acetone bath.
-
Introduce ¹³CO₂ gas through the solution via a needle or add crushed ¹³CO₂ solid in small portions with vigorous stirring. Ensure an excess of ¹³CO₂ is used.
-
Allow the reaction mixture to slowly warm to room temperature while maintaining a positive pressure of ¹³CO₂.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and extract with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the 2-methyl-[¹³C]benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Analysis: The incorporation of the ¹³C label can be confirmed by ¹³C NMR spectroscopy, where the signal for the carboxylic carbon will be significantly enhanced. Mass spectrometry will also show the expected increase in the molecular ion mass.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. pediaa.com [pediaa.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of o-Tolylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents is paramount. o-Tolylmagnesium Bromide, a Grignard reagent, is a powerful tool in organic synthesis, but its inherent reactivity necessitates strict disposal protocols to ensure laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Immediate Safety and Handling Precautions
This compound is highly flammable, corrosive, and reacts violently with water and air.[1][2][3] Adherence to rigorous safety measures is critical to mitigate the risks of fire, explosion, and chemical burns.[1][4]
Always work in a certified chemical fume hood with the sash positioned as a safety shield. [1][5] Ensure that a fire extinguisher, powdered lime or dry sand, and a safety shower are readily accessible. All glassware must be thoroughly dried to prevent uncontrolled reactions.[4]
Personal Protective Equipment (PPE) is non-negotiable. [1] A flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves are mandatory when handling this compound.[4][5]
Step-by-Step Disposal Protocol: Quenching of this compound
The primary method for disposing of unused or residual this compound is through a carefully controlled process called quenching. This procedure neutralizes the reactive Grignard reagent, rendering it safe for disposal as hazardous waste.
1. Preparation and Dilution:
-
Before beginning the quenching process, ensure the reaction flask containing the this compound is cooled in an ice-water bath to manage the exothermic reaction.[6]
-
Dilute the Grignard reagent significantly with an anhydrous, inert solvent such as heptane (B126788) or toluene. Avoid using low-boiling-point solvents like ether or pentane, which can condense atmospheric moisture and increase the risk of a violent reaction.
2. Slow Addition of a Quenching Agent:
-
With vigorous stirring, slowly and dropwise add a quenching agent to the diluted Grignard solution.[1][7] Be aware of a potential induction period before the reaction becomes highly exothermic.[1][6]
-
Suitable quenching agents, in order of increasing reactivity, include:
-
Isopropanol (B130326): The preferred initial quenching agent due to its less vigorous reaction compared to water.
-
Methanol: Can be used after the initial reaction with isopropanol has subsided to ensure complete quenching.
-
Water: Should only be added after the more reactive quenching with alcohols is complete. Add water dropwise to hydrolyze any remaining reagent.[6]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): A milder alternative to water, often used for sensitive substrates.[1]
-
10% Sulfuric Acid: Can be added slowly after the initial quench with water or NH₄Cl to neutralize the magnesium salts.[6]
-
3. Neutralization and Waste Collection:
-
After the quenching reaction is complete and the solution has returned to room temperature, check the pH of the aqueous layer. If necessary, neutralize it with a suitable acid or base.[8]
-
The resulting waste should be segregated into appropriate hazardous waste containers, clearly labeled with the contents.[9][10] Never mix Grignard waste with other chemical waste streams.
Quantitative Data Summary for Disposal
For clarity and easy reference, the following table summarizes key quantitative and qualitative parameters for the safe disposal of this compound.
| Parameter | Recommendation | Rationale |
| Working Environment | Certified Chemical Fume Hood | To contain flammable vapors and protect the user from splashes.[1] |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical splash goggles, face shield, chemical-resistant gloves | To protect from fire, chemical splashes, and skin contact.[5] |
| Quenching Temperature | 0°C (Ice-water bath) | To control the exothermic reaction and prevent runaway conditions.[6] |
| Dilution Solvent | Anhydrous Heptane or Toluene | To reduce the concentration of the reactive reagent and provide a heat sink. |
| Primary Quenching Agent | Isopropanol | A less reactive alcohol that provides a more controlled initial quench. |
| Secondary Quenching Agent | Methanol, followed by Water or Saturated aq. NH₄Cl | To ensure complete destruction of the Grignard reagent.[1] |
| Final Neutralization | 10% Sulfuric Acid (or other suitable acid) | To neutralize the magnesium salts formed during quenching.[6] |
| Waste Disposal | Labeled, segregated hazardous waste container | To comply with institutional and regulatory disposal protocols.[9][11][10] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. brainly.com [brainly.com]
- 10. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistical Information for Handling o-Tolylmagnesium Bromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling highly reactive reagents such as o-Tolylmagnesium Bromide. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and efficient research environment.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable and water-reactive substance that can cause severe skin burns and eye damage.[3][4][5][6] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this reagent.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required.[7][8] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing or when not working behind a fume hood sash.[7][9] |
| Hand Protection | Chemical-Resistant Gloves | Nomex® gloves or other flame-resistant gloves are recommended.[7] Nitrile gloves can also be used.[8] Always inspect gloves for integrity before use and practice proper removal technique.[10] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat (e.g., Nomex® IIIA) is mandatory.[7][9] Long pants and closed-toed shoes are also required.[9][11] |
| Respiratory Protection | Air-Purifying Respirator | Work should be conducted in a well-ventilated chemical fume hood.[7][8][12] If there is a risk of inhaling vapors, a NIOSH-approved air-purifying respirator may be necessary.[13] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is critical to mitigate the risks associated with this compound.
1. Preparation and Environment:
-
All work must be conducted in a certified chemical fume hood.[7][10][12]
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the procedure to prevent reaction with air and moisture.[8][10][14]
-
All glassware must be thoroughly dried, either by flame-drying or oven-drying, to remove any traces of water.[8]
-
Remove all flammable materials and sources of ignition from the work area.[12][15]
-
Ensure that a safety shower and eyewash station are readily accessible.[12]
-
Have appropriate fire extinguishing media available, such as a Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher. Do not use water or carbon dioxide extinguishers. [14]
2. Handling and Transfer:
-
Use spark-proof tools and explosion-proof equipment.[12][15]
-
For transferring small volumes (<15 mL), use a syringe and needle technique under an inert atmosphere.[10]
-
For larger volumes, a cannula transfer is the safer and preferred method.[10]
-
Addition of the reagent to a reaction mixture should be done slowly and in a controlled manner to prevent uncontrolled exothermic reactions.[8]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][12][15]
-
Store under an inert atmosphere.[10]
-
The reagent is sensitive to air, moisture, and light.[15]
Disposal Plan: Quenching and Waste Management
Unused or residual this compound must be safely quenched before disposal. Grignard reagents react violently with water.[12][14]
1. Quenching Protocol:
-
This procedure must be performed in a chemical fume hood.
-
Cool the reaction vessel containing the Grignard reagent in an ice bath.
-
Slowly and dropwise, add a less reactive protic solvent such as isopropanol (B130326) or ethanol (B145695) with vigorous stirring. Continue the addition until the bubbling subsides.
-
After the initial quenching with alcohol, slowly and cautiously add water to the mixture to quench any remaining reagent.[14][16] Be prepared for a potentially vigorous reaction.
-
Once the reaction has ceased, the solution can be neutralized. Cautiously add dilute acid (e.g., HCl) until the solution is slightly acidic to neutral.[16]
2. Waste Disposal:
-
The quenched and neutralized solution must be disposed of as hazardous waste in a properly labeled container.[9][17]
-
Empty reagent bottles must be triple-rinsed with an inert, dry solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere.[17][18] The rinsate is also considered hazardous waste and must be collected for disposal.[17][18]
-
After rinsing, the empty container should be left open in the back of the fume hood overnight to ensure all solvent has evaporated before disposal.[9][18]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]
- 7. acs.org [acs.org]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reagent Safety & PPE [protocols.io]
- 12. fishersci.com [fishersci.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






